9-Benzyl-9H-carbazole-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
9-benzylcarbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)21(20)13-15-6-2-1-3-7-15/h1-12,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNXZYWQXATWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389080 | |
| Record name | 9-Benzyl-3-formylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54117-37-2 | |
| Record name | 9-Benzyl-3-formylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Benzylcarbazole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
9-Benzyl-9H-carbazole-3-carbaldehyde chemical properties
An In-Depth Technical Guide to 9-Benzyl-9H-carbazole-3-carbaldehyde: Properties, Synthesis, and Applications
Abstract
This compound is a pivotal intermediate compound built upon the versatile carbazole scaffold. This guide provides a comprehensive technical overview of its core chemical properties, established synthesis protocols, and significant applications. With its unique structure combining the electron-rich carbazole nucleus, a protective benzyl group, and a reactive aldehyde function, this molecule serves as a critical building block in the development of advanced materials and complex bioactive molecules. This document is intended for researchers, chemists, and drug development professionals, offering in-depth, field-proven insights into the strategic use of this compound, supported by authoritative references and detailed experimental methodologies.
Chapter 1: Introduction to the Carbazole Scaffold
The carbazole heterocycle is a prominent structural motif in a vast array of natural products and synthetic functional molecules. Its rigid, planar, and electron-rich aromatic system imparts unique photophysical and electronic properties, making it a privileged scaffold in both materials science and medicinal chemistry. Carbazole derivatives are extensively studied for their applications in organic light-emitting diodes (OLEDs), solar cells, and as host materials for phosphorescent emitters due to their excellent charge-transporting capabilities and high thermal stability.
In the realm of drug discovery, the carbazole nucleus is a key pharmacophore found in compounds exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective properties. The introduction of a formyl group (-CHO) at the 3-position of the carbazole ring, as seen in this compound, provides a reactive handle for extensive chemical modification. This aldehyde functionality allows for the construction of more complex molecular architectures through reactions such as Wittig olefination, reductive amination, and condensation, making it an invaluable precursor for synthesizing targeted therapeutic agents and functional materials. The N-benzyl group not only enhances solubility in organic solvents but also provides steric and electronic modulation of the carbazole core.
Chapter 2: Physicochemical and Spectral Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and characterization. These properties have been compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 18233-77-7 |
| Molecular Formula | C₂₀H₁₅NO |
| Molecular Weight | 285.34 g/mol |
| Appearance | Light yellow to yellow crystalline powder |
| Melting Point | 110.0 to 114.0 °C |
| Purity | ≥98% (typically) |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and other common organic solvents. |
Spectroscopic Analysis
The structural identity of this compound is unequivocally confirmed by spectroscopic methods.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. Key expected signals include: the aldehydic proton as a singlet around 10.0 ppm, aromatic protons from the carbazole core between 7.2 and 8.5 ppm, protons from the benzyl group's phenyl ring around 7.2-7.4 ppm, and the benzylic methylene (-CH₂-) protons as a singlet near 5.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the ¹H NMR data. The carbonyl carbon of the aldehyde is highly deshielded, appearing around 191 ppm. The spectrum will also show distinct signals for the aromatic carbons of the carbazole and benzyl groups, as well as the characteristic signal for the benzylic methylene carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration characteristic of the aldehyde group, typically observed in the region of 1680-1700 cm⁻¹. Other significant peaks include C-H stretching for the aromatic and benzylic groups and C=C stretching vibrations for the aromatic rings.
Chapter 3: Synthesis and Mechanistic Insights
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, such as the N-substituted carbazole nucleus. The process involves the formylation of 9-benzyl-9H-carbazole using a Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
9-Benzyl-9H-carbazole
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9-Benzyl-9H-carbazole in anhydrous DMF.
-
Vilsmeier Reagent Formation: Cool the solution to 0 °C using an ice bath. Add phosphoryl chloride (POCl₃) dropwise to the solution via the dropping funnel over 30 minutes. The mixture is stirred at this temperature for an additional 30 minutes, during which the electrophilic Vilsmeier reagent ([CHCl=N(CH₃)₂]⁺Cl⁻) forms.
-
Formylation Reaction: Allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C. Maintain this temperature for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexane to yield the final product as a yellow solid.
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis of the target compound.
Chapter 4: Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the reactivity of its aldehyde group, which serves as a gateway to a multitude of chemical transformations. This allows for the straightforward introduction of diverse functional groups and the extension of the molecular framework.
Key Reactions of the Aldehyde Group:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (9-Benzyl-9H-carbazole-3-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This acid derivative is a valuable intermediate for forming amides and esters.
-
Reduction: The aldehyde can be reduced to the primary alcohol ( (9-Benzyl-9H-carbazol-3-yl)methanol) using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Condensation Reactions: It readily undergoes condensation with various nucleophiles. For instance, Knoevenagel condensation with active methylene compounds (e.g., malononitrile) or Wittig reaction with phosphonium ylides can be used to introduce carbon-carbon double bonds, extending the conjugation of the system.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a direct route to various amine derivatives, which are crucial for synthesizing biologically active molecules.
Potential Derivatization Pathways
Caption: Key reactions starting from the aldehyde group.
Chapter 5: Applications in Research and Development
The structural features of this compound make it a highly sought-after intermediate in several high-technology and pharmaceutical sectors.
Medicinal Chemistry and Drug Discovery
The carbazole scaffold is a well-established pharmacophore. The ability to easily derivatize the 3-carbaldehyde group allows for the systematic exploration of structure-activity relationships (SAR). This compound serves as a precursor for:
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Anticancer Agents: It is used to synthesize Schiff bases and other heterocyclic systems that have shown potent cytotoxic activity against various cancer cell lines. The extended planar structure can intercalate with DNA, and specific derivatives can inhibit key enzymes like topoisomerase.
-
Antiviral and Antimicrobial Compounds: Derivatives incorporating different side chains have been investigated for their activity against a range of pathogens. The lipophilic nature of the carbazole core combined with polar side chains derived from the aldehyde can facilitate membrane interaction and disruption.
Materials Science and Electronics
In materials science, the focus is on the photophysical properties of the carbazole core. This compound is a building block for:
-
Organic Light-Emitting Diodes (OLEDs): The aldehyde group can be used to build larger, more complex conjugated molecules that serve as emitters or host materials in OLED devices. The high triplet energy of the carbazole unit is particularly advantageous for blue phosphorescent OLEDs.
-
Chemical Sensors: Derivatives can be designed to act as fluorescent chemosensors. The binding of a target analyte (e.g., a metal ion) to a receptor unit synthesized from the aldehyde group can cause a detectable change in the fluorescence emission of the carbazole fluorophore.
Chapter 6: Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a strategic platform for innovation. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide a reliable and efficient entry point into a vast chemical space. Its importance in creating novel anticancer agents, antimicrobials, and advanced electronic materials is well-documented.
Future research will likely focus on expanding the library of derivatives through combinatorial chemistry approaches and high-throughput screening to accelerate the discovery of new lead compounds in drug development. In materials science, the development of novel, highly efficient emitters and sensors based on this scaffold will continue to be an active area of investigation, driven by the ever-increasing demand for advanced electronic and photonic devices. The continued exploration of this pivotal molecule promises to unlock further innovations across multiple scientific disciplines.
References
physicochemical properties of 9-Benzyl-9H-carbazole-3-carbaldehyde
An In-Depth Technical Guide to 9-Benzyl-9H-carbazole-3-carbaldehyde
Introduction: A Multifaceted Building Block in Modern Chemistry
This compound is a heterocyclic aromatic compound built upon the privileged carbazole scaffold. This structure, an electron-rich and rigid tricyclic system, is a cornerstone in the development of functional materials and therapeutic agents.[1] The strategic placement of a benzyl group at the 9-position (the nitrogen atom) and a carbaldehyde (formyl) group at the 3-position imbues the molecule with a unique combination of stability, reactivity, and specific physicochemical properties.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a synthesized understanding of the molecule's core properties, the rationale behind its synthetic pathways, and its proven potential in high-value applications, from oncology to organic electronics.
Molecular Identity and Structural Rationale
A molecule's function is intrinsically linked to its structure. The three key components of this compound—the carbazole core, the N-benzyl substituent, and the C-3 carbaldehyde—each contribute distinct characteristics.
The carbazole nucleus provides a planar, aromatic, and thermally stable foundation, known for its excellent hole-transporting properties, making it a frequent component in organic electronics.[1] The N-benzyl group serves a dual purpose: it enhances solubility in common organic solvents compared to unsubstituted carbazole and can influence the molecule's solid-state packing, a critical factor for performance in material science applications.[1] Finally, the carbaldehyde group is a highly versatile chemical handle. Its reactivity is the gateway to a vast library of derivatives, allowing for the extension of the π-conjugated system or the introduction of new functionalities for biological screening.[1][3]
Caption: 2D structure of this compound.
Core Physicochemical Properties
The following table summarizes the key physicochemical data for the compound, providing a quantitative basis for experimental design. These parameters are critical for predicting solubility, membrane permeability, and reactivity.
| Property | Value | Source(s) |
| Appearance | White or light yellow crystalline powder | [3][4] |
| Melting Point | 134 °C | [1][4][5] |
| Boiling Point | 444.9 ± 37.0 °C at 760 mmHg (Predicted) | [3][4][5] |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [1][4][5] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and methanol. | [4] |
| XLogP3 | 4.4 | [2][5] |
| Polar Surface Area (PSA) | 22 Ų | [2] |
-
Expert Insight: The high XLogP3 value of 4.4 indicates significant lipophilicity, suggesting good membrane permeability, a desirable trait in drug candidates. The low Polar Surface Area (PSA) further supports this, falling well within the typical range for orally bioavailable drugs. The melting point of 134 °C signifies a stable crystalline solid at room temperature.
Synthesis and Reactivity Profile
Synthetic Strategy: A Self-Validating Protocol
The synthesis of this compound is typically achieved through a two-step process: N-benzylation of the carbazole core followed by formylation. The Vilsmeier-Haack reaction is a classic and effective method for introducing the formyl group onto the electron-rich carbazole ring.[3][6]
Caption: General synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol outlines a common method for the compound's preparation. Each step is designed for clarity and reproducibility.
Step 1: Synthesis of 9-Benzyl-9H-carbazole (Intermediate)
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of carbazole in a suitable volume of anhydrous Dimethylformamide (DMF).
-
Base Addition: Add 5 equivalents of potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as a base to deprotonate the nitrogen of the carbazole, making it nucleophilic.
-
Alkylation: Add 1.1 equivalents of benzyl bromide dropwise to the stirring suspension.
-
Reaction: Allow the reaction to stir at room temperature for 8-12 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude 9-Benzyl-9H-carbazole can be purified by recrystallization from ethanol.
Step 2: Formylation to Yield this compound
-
Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF in an ice bath. Slowly add 1.5 equivalents of phosphorus oxychloride (POCl₃) while keeping the temperature below 5 °C. Stir for 30 minutes. Causality: This reaction forms the electrophilic Vilsmeier reagent, which will attack the electron-rich carbazole ring.
-
Electrophilic Aromatic Substitution: Dissolve 1 equivalent of the 9-Benzyl-9H-carbazole from Step 1 in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium acetate until the mixture is basic. This hydrolyzes the iminium salt intermediate to the final aldehyde.
-
Isolation & Purification: The product will precipitate. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final white to light yellow solid.
Chemical Reactivity
The aldehyde functionality is the molecule's primary reactive center, enabling a wide range of transformations crucial for developing derivatives.[3]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent), providing an entry point for amide or ester derivatives.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (9-Benzyl-9H-carbazol-3-yl)methanol using mild reducing agents like sodium borohydride (NaBH₄).
-
Condensation Reactions: It readily undergoes condensation with primary amines to form Schiff bases (imines) or with active methylene compounds in Knoevenagel condensations. These reactions are fundamental for extending the π-conjugated system, a key strategy in tuning the optoelectronic properties for materials science.[1][3]
Field Applications & Scientific Significance
The unique structural combination of this compound makes it a valuable precursor in several high-impact research areas.
Medicinal Chemistry and Drug Development
The carbazole scaffold is a well-established pharmacophore found in numerous bioactive molecules. This compound serves as a key intermediate in the synthesis of potential pharmaceuticals.[3][4]
-
Anticancer Potential: It is a building block for compounds designed to inhibit topoisomerase II, a critical enzyme involved in DNA replication in cancer cells.[4] About half of all clinical anticancer drugs target human DNA topoisomerase, making this a highly relevant therapeutic strategy.[4] Research on the closely related 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has shown it can reactivate the p53 tumor suppressor pathway in melanoma cells, inducing apoptosis and senescence, which underscores the therapeutic promise of this molecular framework.[7]
-
Antimicrobial and Antifungal Activity: Preliminary studies suggest that carbazole derivatives, including this compound, may possess antimicrobial and antifungal properties, making them candidates for development in treating infectious diseases.[3][4]
Materials Science and Organic Electronics
Carbazole derivatives are prized for their electronic properties and thermal stability.
-
Organic Light-Emitting Diodes (OLEDs): The carbazole core is an excellent hole-transporting moiety. This compound can be used to synthesize more complex molecules and polymers for use in OLEDs and other organic electronic devices.[1][3] The ability to functionalize the aldehyde group allows for precise tuning of the emission color and efficiency of the final material.
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from sources of ignition.[4]
-
Conclusion
This compound is more than a simple organic molecule; it is a highly adaptable platform for innovation. Its physicochemical properties—a stable crystalline nature, favorable lipophilicity, and robust thermal stability—provide a solid foundation for its use. The true power of this compound, however, lies in the strategic placement of its functional groups. The carbazole core offers intrinsic electronic capabilities, while the benzyl group modulates solubility, and the reactive aldehyde opens the door to limitless derivatization. For researchers in drug discovery and materials science, this compound represents a validated starting point for the rational design of novel, high-performance molecules.
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9-Benzylcarbazole-3-carboxaldehyde | C20H15NO | CID 3091534 - PubChem. [Link]
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9-benzyl-1-methyl-9H-carbazole-3-carbaldehyde - C21H17NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
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The synthesis of 9-benzyl-9H-carbazole (BzCz). Reprinted with... - ResearchGate. [Link]
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9H-carbazole-3-carboxaldehyde, 9-methyl- - Optional[13C NMR] - Chemical Shifts. [Link]
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Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde - ResearchGate. [Link]
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A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - NIH. [Link]
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9-Benzyl-9H-carbazole-3-carbaldehyde CAS number 54117-37-2
An In-Depth Technical Guide to 9-Benzyl-9H-carbazole-3-carbaldehyde (CAS: 54117-37-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: Unpacking a Privileged Scaffold
In the landscape of modern organic chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures." Carbazole is unequivocally one such scaffold.[1] Its rigid, electron-rich, and thermally stable tricyclic system serves as a foundational component in fields as diverse as organic electronics and medicinal chemistry.[1] This guide focuses on a particularly valuable derivative: this compound.
The strategic placement of two key functional groups transforms the basic carbazole core into a highly versatile synthetic intermediate. The N-benzyl group at the 9-position enhances solubility and influences molecular packing in the solid state, a critical consideration for materials science applications.[1][2] Simultaneously, the carbaldehyde (formyl) group at the 3-position acts as a potent electron-withdrawing group and a reactive handle. This arrangement establishes a "push-pull" electronic environment within the molecule, desirable for charge-transfer processes, while providing a gateway for a multitude of subsequent chemical transformations.[1] This document serves as a technical primer on its synthesis, reactivity, applications, and handling, grounded in established chemical principles.
Core Molecular Properties & Characterization
Understanding the fundamental physicochemical properties is the first step in designing any experimental workflow. This compound typically presents as a white or light yellow crystalline powder.[3]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 54117-37-2 | [2][4][5] |
| Molecular Formula | C₂₀H₁₅NO | [2][3][4] |
| Molecular Weight | 285.34 g/mol | [4][5][6] |
| Melting Point | 80-82 °C or 134 °C | [3][5][6] |
| Boiling Point (Predicted) | 444.9 °C at 760 mmHg | [3][5][6] |
| Density (Predicted) | 1.14 g/cm³ | [5][6] |
| Appearance | White to light yellow crystalline powder | [3][6] |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol and methanol. | [6] |
Note: Discrepancies in reported melting points (80-82°C vs. 134°C) may arise from different crystalline polymorphs or purity levels and should be verified experimentally.
Spectroscopic Validation
Confirmation of the compound's identity and purity is paramount. A combination of spectroscopic methods is employed for unambiguous characterization.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expect to observe characteristic signals for the aldehydic proton (singlet, ~9-10 ppm), aromatic protons on the carbazole and benzyl rings (multiplets, ~7-8.5 ppm), and the benzylic methylene protons (singlet, ~5.5 ppm).
-
¹³C NMR : Key signals include the carbonyl carbon of the aldehyde (~190 ppm) and numerous aromatic carbons.
-
-
Infrared (IR) Spectroscopy : The most diagnostic peak is the strong carbonyl (C=O) stretching vibration from the aldehyde group, typically appearing around 1700 cm⁻¹.[7] Additional peaks will correspond to aromatic C-H and C=C stretching.[7]
-
Mass Spectrometry (MS) : The mass spectrum should show a prominent molecular ion peak (M+) at an m/z value corresponding to the molecular weight of the compound (285.3).[7][8]
Synthesis: A Two-Step Approach
The synthesis of this compound is most commonly achieved through a reliable two-step sequence: (1) N-alkylation of the carbazole core, followed by (2) regioselective formylation.
Diagram 1: General Synthesis Workflow
Caption: A two-step synthesis pathway to the target compound.
Protocol 2.1: Synthesis via N-Benzylation and Vilsmeier-Haack Formylation
This protocol synthesizes the methodologies reported in the literature.[3][6]
Part A: Synthesis of 9-Benzyl-9H-carbazole
-
Reagent Preparation : To a round-bottom flask, add carbazole (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 5.0 eq).[6] The use of a base is critical to deprotonate the acidic N-H proton of the carbazole, generating the carbazolide anion, which is a much more potent nucleophile.
-
Solvation : Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Alkylation : Add benzyl bromide (1.0 eq) to the stirred suspension.[6] The carbazolide anion attacks the electrophilic benzylic carbon in an Sₙ2 reaction, displacing the bromide and forming the C-N bond.
-
Reaction : Stir the mixture at room temperature for 8-12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, pour the reaction mixture into water to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry. The crude product can be purified by recrystallization from ethanol.
Part B: Formylation of 9-Benzyl-9H-carbazole
-
Vilsmeier Reagent Formation : In a separate flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃, ~3.0 eq) to anhydrous DMF (~5.0 eq). This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium ion, which is the active formylating agent.[9][10]
-
Electrophilic Aromatic Substitution : Slowly add a solution of 9-Benzyl-9H-carbazole (1.0 eq) from Part A in DMF to the pre-formed Vilsmeier reagent. The electron-rich carbazole ring attacks the Vilsmeier reagent. Formylation occurs preferentially at the 3- and 6-positions due to electronic activation from the nitrogen atom.
-
Reaction : Allow the mixture to warm to room temperature and then heat to ~80-90 °C for several hours. The elevated temperature is necessary to drive the electrophilic aromatic substitution to completion.
-
Hydrolysis : Cool the reaction mixture and carefully pour it onto crushed ice. Basify with an aqueous NaOH solution. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.[10]
-
Extraction & Purification : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Chemical Reactivity: The Aldehyde as a Synthetic Hub
The aldehyde functionality is the molecule's primary center of reactivity, enabling its use as a versatile intermediate.[3]
Key Transformations
-
Condensation Reactions : The aldehyde readily undergoes condensation with primary amines to form imines (Schiff bases) or with active methylene compounds in Knoevenagel condensations.[1][3] These reactions are fundamental for extending the π-conjugated system, a key strategy in developing novel organic electronic materials.[1]
-
Oxidation/Reduction : Standard reagents can be used to transform the aldehyde. Oxidation with agents like potassium permanganate or Jones reagent will yield the corresponding carboxylic acid, while reduction with sodium borohydride (NaBH₄) will produce the primary alcohol.[3]
-
Olefinations : The Horner-Wadsworth-Emmons (HWE) reaction provides a stereoselective method to convert the aldehyde into an alkene, typically with a strong preference for the (E)-isomer.[11][12][13] This reaction is more advantageous than the standard Wittig reaction because the phosphonate carbanions are more nucleophilic and the water-soluble phosphate byproduct is easily removed.[11][14]
Diagram 2: Horner-Wadsworth-Emmons (HWE) Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons olefination.
Protocol 3.1: (E)-Alkene Synthesis via HWE Reaction
-
Reagent Preparation : In a dry, inert atmosphere (e.g., under Nitrogen or Argon), suspend a base like sodium hydride (NaH, 1.1 eq) in an anhydrous solvent such as Tetrahydrofuran (THF). The HWE reaction typically uses bases like NaH or NaOMe.[13][14]
-
Carbanion Formation : Slowly add the appropriate phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) to the suspension at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, indicating the complete formation of the phosphonate carbanion.
-
Aldehyde Addition : Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the carbanion solution at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC. The nucleophilic carbanion attacks the aldehyde, and the subsequent collapse of the oxaphosphetane intermediate is the rate-limiting step that yields the alkene.[11][12]
-
Quenching & Work-up : Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification : Wash the organic layer with water to remove the dialkylphosphate salt byproduct.[11][13] Dry the organic phase, concentrate, and purify the resulting alkene by column chromatography.
Core Applications & Research Trajectories
The unique combination of a benzyl group, a carbazole core, and a reactive aldehyde makes this compound a valuable precursor in several high-impact research areas.[3]
Diagram 3: Application Domains
Caption: Key application areas for the title compound.
-
Organic Electronics : Carbazole derivatives are renowned for their hole-transporting capabilities and good thermal stability, making them ideal candidates for use in Organic Light-Emitting Diodes (OLEDs).[2][3] this compound serves as a critical building block. The aldehyde group allows for the systematic extension of the conjugated system through reactions like HWE or Knoevenagel, enabling the fine-tuning of the material's HOMO/LUMO energy levels and emission properties.[1]
-
Medicinal Chemistry : The carbazole nucleus is a key pharmacophore in many bioactive molecules.[1] This compound is an excellent starting point for generating libraries of derivatives for biological screening.[1] Studies on related carbazole structures have shown potential anticancer and antimicrobial activities.[3][6] For instance, the analogous compound 9-ethyl-9H-carbazole-3-carbaldehyde was shown to reactivate the p53 tumor suppressor pathway in human melanoma cells, highlighting the therapeutic potential of this molecular class.[1][15]
-
Other Industrial Uses : The compound has also been explored as an intermediate in the synthesis of antifungal agents for agricultural use and as a light stabilizer for polymers and dyes, improving their resistance to degradation.[6]
Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory.
GHS Hazard Classification:
-
Pictogram : Warning
-
Hazard Statements :
-
Primary Hazards : Irritant.[4]
Protocol 5.1: Safe Handling and Storage
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[6][16]
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][16][17]
-
Handling : Avoid direct contact with skin and eyes.[6] Minimize dust generation during transfer.[16] Wash hands thoroughly after handling.[5][16]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6][17] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[17]
-
Spills & Disposal : In case of a spill, sweep up the solid material, avoiding dust creation, and place it in a suitable container for disposal.[16][17] Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[6][17]
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- A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. (n.d.). NIH.
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An In-depth Technical Guide on the Solubility of 9-Benzyl-9H-carbazole-3-carbaldehyde in Organic Solvents
Introduction
9-Benzyl-9H-carbazole-3-carbaldehyde is a multifunctional organic compound featuring a carbazole core, a benzyl group, and a reactive carbaldehyde moiety.[1] This unique combination of functional groups makes it a valuable building block and intermediate in diverse fields such as organic electronics, materials science, and medicinal chemistry.[1][2][3] Its applications often involve its use in the synthesis of organic light-emitting diodes (OLEDs), where carbazole derivatives are known for their thermal stability and photoluminescent properties, and in the development of novel pharmaceutical agents, with some studies suggesting potential anticancer and antimicrobial activities.[1][2]
Successful synthesis, purification, formulation, and application of this compound are critically dependent on a thorough understanding of its solubility characteristics. The choice of an appropriate solvent is paramount for controlling reaction kinetics, achieving high purity through crystallization, and formulating solutions for device fabrication or biological assays. This guide provides a detailed examination of the theoretical and practical aspects of the solubility of this compound, offers a robust experimental protocol for its determination, and presents a qualitative assessment of its solubility in a range of common organic solvents.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This rule implies that a solute will dissolve best in a solvent that has a similar polarity.[5] The molecular structure of this compound dictates its solubility profile.
-
The Carbazole Core: The large, aromatic, and heterocyclic carbazole ring system is predominantly nonpolar.
-
The Benzyl Group: The N-benzyl substituent further contributes to the nonpolar, lipophilic character of the molecule.
-
The Carbaldehyde Group: The aldehyde (-CHO) group at the 3-position introduces a polar site capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
Given this structure, the molecule possesses a large nonpolar framework with a localized polar functional group. This duality suggests that the compound will exhibit poor solubility in highly polar protic solvents like water and limited solubility in very nonpolar aliphatic solvents like hexane. Its optimal solubility is anticipated in solvents of intermediate polarity, particularly those that are polar aprotic or can engage in favorable interactions with the aromatic system. For instance, solvents like N,N-Dimethylformamide (DMF) have been shown to enhance the solubility of carbazole through intermolecular hydrogen bonding.[6]
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be inferred from its physicochemical properties and data on related carbazole structures.[7] The compound is generally described as soluble in organic solvents like ethanol and methanol, but insoluble in water.[2]
The following table provides a predicted and qualitative summary of its solubility at ambient temperature (approx. 25°C) based on chemical principles.
| Solvent Class | Solvent | Dielectric Constant (approx.) | Predicted Solubility | Rationale for Prediction |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 47 | High | Strong dipole-dipole interactions; effectively solvates the polar aldehyde and the aromatic system. |
| N,N-Dimethylformamide (DMF) | 37 | High | Similar to DMSO, can act as a hydrogen bond acceptor for trace acidic protons and solvate the molecule well.[6] | |
| Halogenated | Dichloromethane (DCM) | 9.1 | High | Moderate polarity and ability to interact with the aromatic rings make it an effective solvent. |
| Chloroform | 4.8 | High | Similar to DCM, widely used for dissolving carbazole derivatives.[7] | |
| Aromatic | Toluene | 2.4 | Moderate to High | π-π stacking interactions between the solvent and the carbazole/benzyl rings can enhance solubility. |
| Ethers | Tetrahydrofuran (THF) | 7.6 | Moderate | Moderate polarity and ether oxygen can interact with the solute. |
| Ketones | Acetone | 21 | Moderate | The polar ketone group can solvate the aldehyde, but the smaller alkyl chain offers less interaction with the nonpolar parts. |
| Esters | Ethyl Acetate | 6.0 | Low to Moderate | Intermediate polarity provides a balance for solvating both polar and nonpolar regions of the solute. |
| Alcohols | Ethanol | 24.5 | Low | The highly polar, protic nature of ethanol leads to strong solvent-solvent hydrogen bonds that are not easily overcome by the largely nonpolar solute.[7] |
| Methanol | 33 | Low | More polar than ethanol, leading to even poorer solubility for nonpolar compounds.[2] | |
| Aliphatic | Hexane | 1.9 | Very Low / Insoluble | Highly nonpolar solvent cannot effectively solvate the polar aldehyde group. |
| Aqueous | Water | 80 | Insoluble | The large, nonpolar organic structure is incompatible with the highly polar hydrogen-bonded network of water.[2] |
Experimental Protocol: Thermodynamic Solubility Determination
To obtain precise, quantitative solubility data, the shake-flask method is the gold standard, as it allows the system to reach thermodynamic equilibrium.[8][9][10] This protocol ensures the generation of a truly saturated solution, the concentration of which represents the solubility of the compound under the specified conditions.
Diagram of the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Materials and Equipment
-
This compound (high purity solid)
-
Analytical grade organic solvents
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Methodology
-
Preparation of the Suspension :
-
Weigh an amount of this compound that is known to be in excess of its estimated solubility and add it to a vial.
-
Pipette a precise, known volume (e.g., 5.0 mL) of the desired solvent into the vial. The key is to ensure an excess of solid material remains visible throughout the experiment.[9][10]
-
Securely seal the vial to prevent any solvent loss due to evaporation.
-
-
Equilibration :
-
Place the sealed vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25°C).
-
Agitate the suspension vigorously enough to keep the solid suspended and maximize the solid-liquid surface area.[9]
-
Allow the mixture to equilibrate for a sufficient duration. For thermodynamic solubility, a period of 24 to 72 hours is typically recommended to ensure equilibrium is reached.[9]
-
-
Sample Separation :
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature until the excess solid has fully settled, leaving a clear supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemical-resistant filter (e.g., PTFE). This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[9]
-
-
Concentration Analysis :
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Measure the concentration of the diluted sample using a pre-calibrated UV-Vis spectrophotometer (at the λ_max of the compound) or an HPLC system. LC-MS can also be used for compounds with poor UV absorbance.[8]
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation :
-
Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
The resulting value is the thermodynamic solubility of this compound in the specific solvent at the tested temperature, typically expressed in units of mg/mL, g/L, or mol/L.
-
Factors Influencing Solubility Measurements
Several experimental variables can significantly impact the measured solubility value. Careful control of these factors is essential for obtaining reproducible and trustworthy data.
-
Temperature : The solubility of solids in liquids generally increases with temperature. Therefore, maintaining and reporting the temperature at which the measurement was made is critical.
-
Purity of Compound and Solvent : Impurities in either the solute or the solvent can alter the intermolecular forces and, consequently, the solubility. Always use high-purity materials.
-
Solid-State Form (Polymorphism) : Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different lattice energies and thus exhibit different solubilities. The most stable polymorph will have the lowest solubility.
-
Equilibration Time : Insufficient time for equilibration will result in a subsaturated solution and an underestimation of the true thermodynamic solubility.[9]
Conclusion
This compound is a compound of significant interest with a solubility profile dominated by its large, nonpolar aromatic structure. It exhibits high solubility in polar aprotic and halogenated solvents like DMSO, DMF, and dichloromethane, while being poorly soluble in both highly polar protic solvents (water, methanol) and nonpolar aliphatic solvents (hexane). This guide provides the theoretical basis for understanding these characteristics and a detailed, robust experimental protocol based on the shake-flask method for accurate quantitative determination. For researchers in drug development and materials science, a precise understanding of these solubility properties is a fundamental prerequisite for optimizing synthetic routes, developing purification strategies, and successfully formulating this versatile compound for its intended applications.
References
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Quora. How do you perform the shake flask method to determine solubility? (2017). [Online] Available at: [Link]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Online] Available at: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). [Online] Available at: [Link]
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-
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-
JoVE. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Online] Available at: [Link]
-
Moroccan Journal of Chemistry. Solvent effects on optical and electronic properties of carbazole-benzothiazole based bipolar compound: TD-DFT/PCM approach. (2015). [Online] Available at: [Link]
-
ResearchGate. I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why? (2025). [Online] Available at: [Link]
-
Royal Society of Chemistry. Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. (2022). [Online] Available at: [Link]
-
Moroccan Journal of Chemistry. Solvent effects on optical and electronic properties of carbazole-benzothiazole based bipolar compound: TD-DFT/PCM approach. (2014). [Online] Available at: [Link]
-
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An In-Depth Technical Guide to 9-Benzyl-9H-carbazole-3-carbaldehyde: Physicochemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Benzyl-9H-carbazole-3-carbaldehyde is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a carbazole core functionalized with a benzyl group at the 9-position and a carbaldehyde group at the 3-position, imparts a range of desirable properties. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, with a special focus on its melting and boiling points, and details a robust experimental protocol for its synthesis and purification.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The melting and boiling points are critical parameters that provide insights into the purity, stability, and potential processing conditions for a substance.
Melting and Boiling Points
There is some variability in the reported melting point of this compound in the literature, which is not uncommon for complex organic molecules and can be attributed to differences in purity and analytical methodology. Reported values range from 80-82 °C to 134 °C and even as high as 211-212 °C[1][2][3]. The significant discrepancy suggests that the lower and higher values may correspond to impure samples or different crystalline forms (polymorphs). The value of 134 °C is frequently cited by chemical suppliers and appears to be the most consistent figure for a well-purified sample[2][3].
The boiling point of this compound is predicted to be approximately 444.9 °C at standard atmospheric pressure (760 mmHg)[1][3]. Due to the high temperature, this value is typically determined by computational prediction rather than experimental measurement to avoid thermal decomposition of the compound.
A summary of the key physicochemical data is presented in the table below:
| Property | Value | Source(s) |
| Melting Point | 134 °C | [2][3] |
| ~80-82 °C | [1] | |
| ~211-212 °C | [3] | |
| Boiling Point | ~444.9 °C (Predicted) | [1][3] |
| Molecular Formula | C₂₀H₁₅NO | [1][2][3] |
| Molecular Weight | 285.34 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Solubility | Soluble in toluene | [2] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is a two-step process. The first step involves the N-benzylation of carbazole, followed by the formylation of the resulting 9-benzyl-9H-carbazole via the Vilsmeier-Haack reaction. This approach offers good yields and a high degree of regioselectivity, favoring the introduction of the formyl group at the electron-rich 3-position of the carbazole ring.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 9-Benzyl-9H-carbazole
This initial step involves the nucleophilic substitution of a benzyl group onto the nitrogen atom of the carbazole ring.
Materials:
-
Carbazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve carbazole (1.0 equivalent) in anhydrous DMF.
-
Add potassium carbonate (5.0 equivalents) to the solution. The use of a carbonate base is crucial for deprotonating the carbazole nitrogen, thereby activating it for nucleophilic attack.
-
To the stirred suspension, add benzyl bromide (1.0 equivalent) dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 9-benzyl-9H-carbazole. This intermediate can be used in the next step without further purification if TLC analysis shows sufficient purity.
Step 2: Vilsmeier-Haack Formylation of 9-Benzyl-9H-carbazole
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent, a chloromethyleneiminium salt, is generated in situ from a substituted amide (such as DMF) and phosphorus oxychloride (POCl₃).
Materials:
-
9-Benzyl-9H-carbazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 9-benzyl-9H-carbazole (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermic reaction upon addition of POCl₃.
-
Slowly add phosphorus oxychloride (1.05 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 10 hours. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water. This hydrolyzes the intermediate iminium salt to the desired aldehyde and quenches any unreacted POCl₃.
-
Stir the aqueous mixture for an additional 30 minutes to ensure complete precipitation of the crude product.
-
Extract the product into chloroform (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification
Purification of the crude product is essential to obtain a sample with a sharp and accurate melting point. Recrystallization is a highly effective method for this purpose.
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the clear, hot solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize the yield of the crystalline product.
-
Collect the purified crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Dry the crystals under vacuum to obtain a white to light yellow solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. The experimentally determined melting point of the purified product should be sharp and consistent with the reliable literature value of 134 °C.
Conclusion
This compound is a valuable building block in the development of new materials and therapeutic agents. A clear understanding of its physicochemical properties, particularly its melting and boiling points, is crucial for its effective utilization. The provided two-step synthesis protocol, involving N-benzylation followed by a Vilsmeier-Haack formylation, is a reliable and reproducible method for obtaining this compound in good yield and high purity. Adherence to the detailed experimental and purification procedures will ensure the synthesis of high-quality material suitable for a wide range of research and development applications.
References
-
ChemBK. (n.d.). This compound. Available at: [Link]
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A Technical Guide to the Spectral Analysis of 9-Benzyl-9H-carbazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectral data for 9-Benzyl-9H-carbazole-3-carbaldehyde, a significant intermediate in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive understanding of the experimental choices and the interpretation of the results, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of this compound
This compound (Molecular Formula: C₂₀H₁₅NO, Molar Mass: 285.34 g/mol ) is a key heterocyclic compound.[1][3] Its carbazole core provides a rigid, π-conjugated system with desirable electronic and charge-transport properties, making it a valuable scaffold in the development of materials for organic light-emitting diodes (OLEDs) and solar cells.[4][5] In medicinal chemistry, carbazole derivatives are investigated for a range of biological activities, including anticancer and antimicrobial properties.[2] The presence of a benzyl group can enhance lipophilicity and influence interactions with biological targets, while the aldehyde functional group serves as a versatile handle for further synthetic modifications.[6]
Accurate structural elucidation and purity assessment are paramount, and this is achieved through a combination of spectroscopic techniques. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a framework for its unambiguous identification.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the carbazole and benzyl groups, the methylene protons of the benzyl group, and the aldehyde proton. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | Deshielded due to the electronegativity of the oxygen atom. |
| Carbazole Aromatic Protons | 7.2 - 8.5 | Multiplets (m), Doublets (d) | Complex splitting patterns due to coupling between adjacent protons. The protons closest to the aldehyde and the nitrogen will be the most deshielded. |
| Benzyl Aromatic Protons | 7.0 - 7.4 | Multiplets (m) | Protons on the benzyl ring. |
| Methylene (-CH₂-) | 5.4 - 5.6 | Singlet (s) | Protons of the CH₂ group connecting the benzyl ring to the carbazole nitrogen. |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Aldehyde Carbonyl (C=O) | 190 - 195 | The most deshielded carbon atom. |
| Aromatic Carbons (Carbazole & Benzyl) | 110 - 150 | A complex region with multiple signals. Quaternary carbons will typically have lower intensities. |
| Methylene Carbon (-CH₂-) | 45 - 55 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aldehyde) | 2700 - 2900 | Stretching (often appears as a pair of weak bands) |
| C=O (Aldehyde) | 1680 - 1710 | Stretching (strong intensity) |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-N | 1200 - 1350 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| Parameter | Expected Value | Notes |
| Molecular Ion Peak (M⁺) | m/z ≈ 285.12 | Corresponding to the molecular weight of C₂₀H₁₅NO. High-resolution mass spectrometry (HRMS) would provide a more precise mass. |
| Key Fragmentation Peaks | m/z ≈ 194, 91 | Expected fragments could correspond to the loss of the benzyl group (C₇H₇, m/z = 91) or the carbazole-3-carbaldehyde moiety. |
Experimental Protocols for Spectroscopic Analysis
The following are standardized procedures for obtaining high-quality spectral data for a solid organic compound like this compound.
Synthesis of this compound
A common synthetic route involves the benzylation of carbazole followed by formylation.[1][6] The Vilsmeier-Haack reaction is a frequently employed method for introducing the formyl group onto the electron-rich carbazole ring.[8]
Caption: General synthesis workflow for this compound.
Sample Preparation and Analysis Workflow
Caption: Workflow for the spectroscopic analysis of the target compound.
Detailed Methodologies
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is due to its excellent solubilizing power for many organic compounds and its single deuterium signal that does not interfere with the sample's proton signals.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Integrate the peaks to determine the relative number of protons.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) Method (Preferred):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
-
Potassium Bromide (KBr) Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
3.3.3. Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into the GC-MS system. The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.
-
The mass spectrometer will ionize the sample (typically via electron impact, EI) and separate the ions based on their mass-to-charge ratio.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI):
-
Prepare a dilute solution of the sample in a solvent compatible with the LC mobile phase (e.g., acetonitrile or methanol).
-
Inject the solution into the LC-MS system.
-
ESI is a soft ionization technique that is less likely to cause extensive fragmentation, making it ideal for confirming the molecular weight of the parent compound.
-
Conclusion
The structural confirmation of this compound relies on the synergistic interpretation of NMR, IR, and Mass Spectrometry data. This guide provides the foundational knowledge and standardized protocols necessary for researchers to confidently synthesize, characterize, and utilize this important chemical entity. The provided predicted data serves as a benchmark for the analysis of experimentally obtained spectra, ensuring a high degree of confidence in the structural assignment and purity of the compound.
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Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Available from: [Link]
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Yu-Yin, C., et al. (2020). SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. HETEROCYCLES, 100(4), 633. Available from: [Link]
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An In-depth Technical Guide to the Photoluminescent Properties of Carbazole Derivatives
Introduction: The Enduring Significance of the Carbazole Moiety
Carbazole, a nitrogen-containing heterocyclic compound, and its derivatives have emerged as a cornerstone in the development of advanced functional organic materials.[1][2] Their inherent characteristics, including a rigid and planar structure, high thermal and electrochemical stability, and excellent charge-transporting properties, make them exceptionally versatile building blocks.[2][3] The electron-rich nature of the carbazole unit provides good hole-transporting capabilities, a crucial feature for many optoelectronic applications.[3] Furthermore, the ease of functionalization at various positions on the carbazole core allows for precise tuning of its electronic and photophysical properties.[2][3][4] These attributes have led to their widespread use in organic light-emitting diodes (OLEDs), solar cells, sensors, and bioimaging.[3][5] This guide provides a comprehensive exploration of the photoluminescent properties of carbazole derivatives, from the fundamental principles to advanced applications and characterization methodologies.
Fundamentals of Photoluminescence in Carbazole Derivatives
The photoluminescence of carbazole derivatives is intrinsically linked to their electronic structure. The core carbazole unit possesses a π-conjugated system that can absorb photons, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of these excited electrons back to the ground state results in the emission of light, a process known as fluorescence.
The Jablonski Diagram: Visualizing Photophysical Processes
The key photophysical processes governing the fluorescence of carbazole derivatives can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.
Caption: A simplified Jablonski diagram illustrating the key photophysical processes in a carbazole derivative.
Upon absorption of a photon, the molecule is excited from the ground state (S₀) to a higher singlet excited state (S₁ or S₂). The molecule then rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state. From here, it can return to the ground state via several pathways:
-
Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This is the desired process for most photoluminescent applications.
-
Internal Conversion (IC): A non-radiative decay process between states of the same spin multiplicity (e.g., S₁ to S₀).
-
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicities (e.g., S₁ to T₁). This populates the triplet state, which can then undergo phosphorescence (radiative decay from T₁ to S₀) or non-radiative decay.
The efficiency of fluorescence is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons. High PLQYs are crucial for bright and efficient light-emitting materials.[3][6]
Molecular Design Strategies for Tailoring Photoluminescent Properties
The versatility of the carbazole scaffold lies in the ability to strategically modify its structure to fine-tune its photoluminescent properties. Substitutions at the 3, 6, and 9 positions of the carbazole ring are particularly effective in altering the HOMO and LUMO energy levels, thereby influencing the emission color, quantum yield, and other photophysical characteristics.[4]
Donor-Acceptor (D-A) Architectures
A powerful strategy for tuning the emission properties of carbazole derivatives is the creation of donor-acceptor (D-A) systems.[7][8] In this design, the electron-rich carbazole unit acts as the donor, while an electron-withdrawing group is introduced as the acceptor. This arrangement leads to an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.[1][9][10] The energy of the ICT state, and consequently the emission wavelength, can be precisely controlled by varying the strength of the donor and acceptor moieties.
Caption: Conceptual diagram of a donor-acceptor carbazole derivative and its impact on molecular orbitals.
Aggregation-Induced Emission (AIE)
While many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, a phenomenon where their emission intensity decreases upon aggregation, some carbazole derivatives exhibit the opposite behavior, known as aggregation-induced emission (AIE).[7][11] In AIE-active molecules, their emission is weak in solution but becomes highly intense in the aggregated or solid state.[7][11][12][13] This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which suppresses non-radiative decay pathways and promotes radiative decay.[7][14]
Table 1: Comparison of ACQ and AIE Phenomena
| Feature | Aggregation-Caused Quenching (ACQ) | Aggregation-Induced Emission (AIE) |
| Emission in Solution | High | Low/Negligible |
| Emission in Aggregate/Solid State | Low/Quenched | High |
| Underlying Mechanism | π-π stacking, excimer formation | Restriction of Intramolecular Motion (RIM) |
| Typical Molecular Structure | Planar, rigid molecules | Molecules with rotatable groups |
Experimental Characterization Techniques
A comprehensive understanding of the photoluminescent properties of carbazole derivatives requires a suite of spectroscopic and analytical techniques.
Steady-State and Time-Resolved Photoluminescence Spectroscopy
-
Steady-State Photoluminescence (PL) Spectroscopy: This technique measures the emission spectrum of a sample under continuous excitation at a specific wavelength. It provides information about the emission maxima, spectral shape, and relative intensity.
-
Time-Resolved Photoluminescence (TRPL) Spectroscopy: TRPL measures the decay of the luminescence intensity over time after a short pulse of excitation. This allows for the determination of the excited-state lifetime, which is a crucial parameter for understanding the kinetics of radiative and non-radiative decay processes. The S₁ lifetime of carbazole is weakly dependent on the solvent.[15]
Quantum Yield Measurement
The photoluminescence quantum yield (PLQY) is a critical parameter for evaluating the efficiency of a light-emitting material. It can be measured using an integrating sphere, which collects all the emitted light from the sample. The PLQY is then calculated by comparing the number of emitted photons to the number of absorbed photons. Several carbazole derivatives have been synthesized with high fluorescence quantum yields, in some cases approaching 1.00.[16]
Experimental Protocol: Determination of Photoluminescence Quantum Yield
-
Sample Preparation: Prepare a dilute solution of the carbazole derivative in a suitable solvent to avoid re-absorption effects.
-
Absorbance Measurement: Measure the absorbance of the solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Integrating Sphere Setup: Place the sample cuvette inside an integrating sphere coupled to a spectrofluorometer.
-
Blank Measurement: Record the spectrum of the excitation source with a blank (pure solvent) in the integrating sphere.
-
Sample Measurement: Record the emission spectrum of the sample under the same conditions.
-
Calculation: The PLQY is calculated using the following formula:
Φ_s = (E_s - E_b) / (A_b - A_s)
Where:
-
Φ_s is the quantum yield of the sample
-
E_s is the integrated emission intensity of the sample
-
E_b is the integrated emission intensity of the blank
-
A_s is the integrated intensity of the excitation light with the sample
-
A_b is the integrated intensity of the excitation light with the blank
-
Caption: Workflow for the determination of photoluminescence quantum yield.
Applications of Photoluminescent Carbazole Derivatives
The tunable and efficient photoluminescence of carbazole derivatives has led to their successful application in a wide range of fields.
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are extensively used in OLEDs as host materials, emitters, and hole-transporting layers.[6][17][18] Their high thermal stability and excellent charge-transporting properties contribute to the overall efficiency and longevity of OLED devices.[6][17] Fused-ring carbazole derivatives are particularly promising due to their extended π-electron systems, which allow for a wide gamut of emission colors from deep-blue to red.[3][6] Carbazole derivatives have been instrumental in the development of stable blue-light-emitting molecules, which have historically been a challenge in OLED technology.[9][19]
Chemical Sensors and Bioimaging
The sensitivity of the photoluminescent properties of carbazole derivatives to their local environment makes them excellent candidates for chemical sensors and bioimaging probes.[1][5] For instance, the fluorescence of certain carbazole derivatives can be quenched or enhanced upon binding to specific metal ions, such as Cu²⁺, allowing for their selective detection.[1][10][20] Their good biocompatibility and cell permeability also enable their use in fluorescence microscopy for imaging biological processes within living cells.[5][12][20]
Table 2: Selected Applications of Photoluminescent Carbazole Derivatives
| Application | Role of Carbazole Derivative | Key Properties |
| OLEDs | Emitter, Host, Hole-Transport Layer | High PLQY, Good Charge Transport, Thermal Stability |
| Chemical Sensing | Fluorescent Probe | Sensitivity to Analytes, Selectivity |
| Bioimaging | Fluorescent Stain/Probe | Biocompatibility, Cell Permeability, Bright Emission |
Conclusion and Future Outlook
Carbazole derivatives continue to be a vibrant area of research in materials science and chemistry. Their remarkable photoluminescent properties, coupled with their synthetic versatility, have solidified their importance in a myriad of applications. Future research will likely focus on the development of novel carbazole-based materials with even higher quantum efficiencies, improved stability, and tailored functionalities for specific applications. The exploration of new molecular design strategies, such as the incorporation of carbazole units into more complex architectures like dendrimers and polymers, holds great promise for the next generation of advanced photoluminescent materials.[21]
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A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Available at: [Link]
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Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes: Tuning the HOMO Level without Influencing the Triplet Energy in Small Molecules. Journal of the American Chemical Society. Available at: [Link]
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The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
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Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules. Available at: [Link]
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Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs). Semantic Scholar. Available at: [Link]
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Synthesis and optical properties of m-phenyl carbazole derivatives showing aggregation-induced emission and thermally activated delayed fluorescence. Bulletin of the Chemical Society of Japan. Available at: [Link]
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Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines. ACS Omega. Available at: [Link]
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Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. ResearchGate. Available at: [Link]
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Aggregation induced emission and reversible mechanofluorochromism active carbazole–anthracene conjugated cyanostilbenes with different terminal substitutions. New Journal of Chemistry. Available at: [Link]
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Carbazole-based aggregation-induced phosphorescent emission-active gold(I) complexes with various phosphorescent mechanochromisms. Frontiers in Chemistry. Available at: [Link]
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Carbazole-based colorimetric and fluorescent probe for Cu2+ and its utility in bio-imaging and real water samples. ResearchGate. Available at: [Link]
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Carbazole-based donor-acceptor compounds: highly fluorescent organic nanoparticles. Organic Letters. Available at: [Link]
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Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Journal of Molecular Modeling. Available at: [Link]
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A versatile small-molecule fluorescence scaffold: Carbazole derivatives for bioimaging. ResearchGate. Available at: [Link]
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Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. Molecules. Available at: [Link]
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Design and Application of Cu Fluorescent Sensor Based on Carbazole Derivatives. ResearchGate. Available at: [Link]
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Light-emitting carbazole derivatives: potential electroluminescent materials. Journal of the American Chemical Society. Available at: [Link]
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A carbazole–naphthoyl hydrazone conjugate and its Zn(ii)-complex as stimuli-responsive smart materials: detection of VOCs and Cu2+, AIE insights and bioimaging applications. New Journal of Chemistry. Available at: [Link]
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Benzoindoxazine derivatives containing carbazole for detection of CN- and its application in plant seed extracts and cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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A Technical Guide to the Thermal Stability of 9-Benzyl-9H-carbazole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 9-Benzyl-9H-carbazole-3-carbaldehyde, a key organic intermediate for advanced materials. The carbazole scaffold is a cornerstone in the development of high-performance organic electronic materials, where thermal stability is a critical parameter for device longevity and operational reliability.[1] This document synthesizes theoretical principles with field-proven analytical methodologies to offer researchers, scientists, and drug development professionals a thorough understanding of the factors governing the thermal integrity of this compound. While direct, publicly available experimental data for this specific molecule is limited, this guide establishes a robust predictive framework based on the well-documented behavior of structurally related carbazole derivatives.
Introduction: The Significance of Thermal Stability in Carbazole Derivatives
This compound is a versatile organic compound featuring a rigid, electron-rich carbazole core, a benzyl group at the 9-position, and a reactive carbaldehyde group at the 3-position.[1] This unique combination of functional groups makes it a valuable precursor in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a scaffold in medicinal chemistry.[1] In the realm of organic electronics, the thermal stability of the constituent materials is paramount. High operational temperatures and fabrication processes, such as thermal evaporation, demand that these organic molecules resist decomposition to ensure long device lifetimes and consistent performance.[2] The carbazole unit itself is renowned for its inherent high thermal and electrochemical stability, making its derivatives promising candidates for these demanding applications.[3]
This guide will delve into the structural attributes of this compound that influence its thermal properties, present standardized protocols for its thermal characterization, and provide a comparative analysis with related compounds to predict its stability profile.
Molecular Structure and its Impact on Thermal Stability
The thermal stability of an organic molecule is intrinsically linked to its structure, specifically the strength of its covalent bonds and the rigidity of its overall architecture.
-
The Carbazole Core: The foundational carbazole moiety is a tricyclic aromatic heterocycle. Its fused ring system results in a planar and rigid structure with extensive π-conjugation. This aromaticity contributes significantly to its high thermal stability, as the delocalization of electrons strengthens the overall framework.[4]
-
The N-Benzyl Group: The substitution at the nitrogen atom with a benzyl group is a critical feature. The C-N bond connecting the benzyl group to the carbazole nitrogen is a potential site for thermal cleavage. The stability of the resulting benzyl and carbazolyl radicals will influence the onset temperature of decomposition. Studies on the thermal decomposition of benzyl radicals indicate that this process typically occurs at very high temperatures.[5][6][7]
-
The 3-Carbaldehyde Group: The aldehyde group at the 3-position is an electron-withdrawing group, which can influence the electronic properties of the carbazole ring. While the C-C bond connecting the aldehyde to the ring is relatively strong, the aldehyde functionality itself can be susceptible to oxidation at elevated temperatures, especially in the presence of an oxidizing atmosphere. The presence of the carbaldehyde group can also influence intermolecular interactions, which may affect the bulk thermal properties of the material.
The interplay of these structural features dictates the overall thermal resilience of this compound.
Caption: Key structural features influencing the thermal stability of this compound.
Methodologies for Assessing Thermal Stability
To quantitatively evaluate the thermal stability of a compound like this compound, two primary thermal analysis techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the decomposition temperature of a material.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with a high-purity inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.
-
Data Analysis: Plot the sample weight (%) as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point (Tm) and glass transition temperature (Tg). A high Tg is often desirable for materials in OLEDs as it indicates morphological stability at elevated temperatures.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase its thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a sub-ambient temperature.
-
Second Heating Scan: Heat the sample again at the same rate. The glass transition (Tg) is observed as a step-like change in the baseline of the heat flow curve during the second heating scan. The melting point (Tm) is observed as an endothermic peak.
-
-
Data Analysis: Analyze the heat flow versus temperature curve to determine Tg (midpoint of the transition) and Tm (peak maximum).
Caption: Standard workflow for the thermal characterization of organic materials.
Comparative Thermal Properties of Related Carbazole Derivatives
| Compound Class | Specific Derivative/System | Decomposition Temp. (Td) (°C) | Glass Transition Temp. (Tg) (°C) | Reference |
| Carbazole-diimides | Alicyclic diimide (CBCZ) | ~450 | 142-182 | [8] |
| Carbazole-terminated HTMs | Isomeric Twin Molecules | >400 | N/A | [9] |
| Fused Carbazole/Dibenzofuran HTMs | FCzTPA and FCzDPNA | >400 | >190 | [10] |
| Substituted Carbazole Emitters | Diarylamino-substituted carbazoles | 285 - 440 | 88 - 119 | [11] |
| Carbazole-based Multifunctional Molecules | Suzuki-coupled derivatives (7a, 7b) | 291 (5% loss), 307 (5% loss) | Not observed | [12] |
HTM: Hole Transporting Material
The data consistently demonstrate that the carbazole framework imparts excellent thermal stability, with decomposition temperatures frequently exceeding 400°C. The glass transition temperatures are also often high, indicating good morphological stability. Based on these comparisons, it is reasonable to predict that this compound will exhibit high thermal stability, likely with a Td well above 300°C.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound under inert conditions is likely to initiate at the weakest bonds in the molecule. The most probable initial step is the homolytic cleavage of the N-C bond of the benzyl group, as it is generally weaker than the bonds within the aromatic carbazole core.
Caption: A plausible initial thermal decomposition pathway for this compound.
This initial fragmentation would yield a carbazolyl radical and a benzyl radical. These highly reactive species would then undergo a cascade of further reactions, including hydrogen abstraction, recombination, and fragmentation, ultimately leading to a variety of smaller volatile molecules and a non-volatile carbonaceous residue. The aldehyde group may also undergo decarbonylation at higher temperatures.
Conclusion
This compound is built upon the thermally robust carbazole framework, which suggests a high degree of intrinsic thermal stability. A comprehensive analysis of its molecular structure, coupled with comparative data from related derivatives, strongly indicates a decomposition temperature suitable for applications in organic electronics and other fields requiring thermal resilience.
The benzyl and carbaldehyde substituents introduce specific potential degradation pathways, primarily initiating with the cleavage of the N-benzyl bond. For any critical application, it is imperative to experimentally verify the thermal properties (Td and Tg) using the standardized TGA and DSC protocols outlined in this guide. Such empirical data is essential for accurate device modeling, process optimization, and ensuring the long-term reliability of the final product.
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Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Thermally stable carbazole-diimides as hole transport materials for organic light-emitting devices. PubMed. Available at: [Link]
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Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Publications. Available at: [Link]
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Carbazole-based emitting compounds: Synthesis, photophysical properties and formation of nanoparticles. ResearchGate. Available at: [Link]
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Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. Available at: [Link]
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CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. ResearchGate. Available at: [Link]
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Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Omega. Available at: [Link]
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2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. Available at: [Link]
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Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. MDPI. Available at: [Link]
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Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journals. Available at: [Link]
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A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Available at: [Link]
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Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. ResearchGate. Available at: [Link]
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(Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. MDPI. Available at: [Link]
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Synthesis and Characterization of Novel Carbazole Based Dyes. ResearchGate. Available at: [Link]
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Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. PMC - NIH. Available at: [Link]
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Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry. Available at: [Link]
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A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Available at: [Link]
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(PDF) (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ResearchGate. Available at: [Link]
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The Multifaceted Biological Landscape of 9-Benzyl-9H-carbazole-3-carbaldehyde: A Technical Guide for Drug Discovery
Abstract
The carbazole nucleus represents a privileged scaffold in medicinal chemistry, underpinning a vast array of biologically active molecules.[1][2][3] Within this class, 9-Benzyl-9H-carbazole-3-carbaldehyde emerges as a compound of significant interest, serving both as a key synthetic intermediate and as a bioactive molecule in its own right.[4] Its unique structural arrangement, featuring a planar, electron-rich carbazole core, a lipophilic N-benzyl group, and a reactive C-3 carbaldehyde, creates a "push-pull" electronic environment that enhances its biological activity.[5] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound. We will delve into its potent anticancer and neuroprotective properties, supported by mechanistic insights and detailed experimental protocols, to offer a comprehensive resource for researchers in drug development and chemical biology.
Introduction: The Chemical and Biological Significance of the Scaffold
This compound (Molecular Formula: C₂₀H₁₅NO, Molar Mass: 285.34 g/mol ) is a crystalline solid characterized by the fusion of two benzene rings to a central nitrogen-containing pyrrole ring.[4] The benzyl group at the N-9 position enhances the molecule's lipophilicity and modulates its interaction with biological targets, while the aldehyde group at the C-3 position provides a reactive handle for synthetic elaboration and is crucial for some of its biological functions.[5][6]
Carbazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] This diverse bioactivity stems from the ability of the planar carbazole ring system to intercalate into DNA, interact with various enzyme active sites, and participate in critical signaling pathways.[7] This guide will focus primarily on the anticancer and neuroprotective potential, which are the most extensively studied and promising therapeutic avenues for this class of compounds.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process starting from carbazole. The first step involves the N-alkylation of the carbazole nitrogen, followed by formylation of the carbazole ring.
Step 1: N-Benzylation of Carbazole The nitrogen atom of carbazole is readily alkylated using a suitable benzylating agent in the presence of a base.
Step 2: Vilsmeier-Haack Formylation The subsequent introduction of the aldehyde group at the C-3 position is accomplished via the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide like N,N-Dimethylformamide (DMF).[8] The electron-rich carbazole ring undergoes electrophilic substitution, with the formyl group being directed predominantly to the C-3 and C-6 positions due to the electronic influence of the nitrogen atom.[8]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is adapted from established procedures for the synthesis of similar carbazole aldehydes.[8]
-
N-Benzylation: In a round-bottom flask, dissolve carbazole (1 eq.) in anhydrous DMF. Add potassium carbonate (K₂CO₃, 5 eq.) followed by benzyl bromide (1.1 eq.). Stir the mixture at room temperature for 8-12 hours.[4] Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry to obtain 9-Benzyl-9H-carbazole.
-
Formylation: Dissolve the synthesized 9-Benzyl-9H-carbazole (1 eq.) in anhydrous DMF in a flask and cool the mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.05 eq.) to the cooled mixture with constant stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 10-12 hours.
-
Pour the reaction mixture into crushed ice with vigorous stirring, which hydrolyzes the intermediate iminium salt to the aldehyde.
-
Neutralize the solution with an aqueous base (e.g., NaOH solution) to a pH of 8-9, causing the product to precipitate.[9]
-
Filter the crude product, wash thoroughly with water, and dry.
-
Purify the crude solid by recrystallization from a suitable solvent like ethanol to obtain this compound as a crystalline solid.[8]
Anticancer Activity: Targeting Key Oncogenic Pathways
Carbazole derivatives are well-established as potent anticancer agents, with some having received FDA approval for clinical use.[10] Their mechanisms of action are diverse and include the inhibition of critical enzymes involved in DNA replication and the modulation of key signaling pathways that control cell proliferation and apoptosis.[7]
Inhibition of Topoisomerase II
DNA topoisomerase II (Topo II) is a vital enzyme that manages DNA topology during replication and transcription, making it a prime target for cancer chemotherapy.[11] this compound serves as a crucial intermediate for synthesizing compounds that significantly inhibit Topo II activity.[4] Derivatives, such as carbazole-thiosemicarbazone hybrids, have been shown to function as non-intercalative catalytic inhibitors of Topo II.[12]
Unlike Topo II poisons (e.g., etoposide) which stabilize the DNA-enzyme cleavage complex leading to DNA strand breaks, catalytic inhibitors antagonize the enzyme's function by, for example, blocking the ATP-binding site, thereby preventing the catalytic cycle without causing extensive DNA damage.[7][12] This can lead to a more favorable toxicity profile. Molecular docking studies suggest that these carbazole hybrids can occupy the ATPase domain of the enzyme.[12]
Reactivation of the p53 Tumor Suppressor Pathway
The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells. Reactivating wild-type p53 is a promising therapeutic strategy. A seminal study on the closely related analogue, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) , demonstrated its potent and selective inhibitory activity against melanoma cells by reactivating the p53 pathway.[10]
ECCA was found to induce apoptosis and senescence in melanoma cells by enhancing the phosphorylation of p53 at the Ser15 residue.[10] This activation of p53 was shown to be dependent on the upstream activation of p38-MAPK and JNK signaling pathways.[10] Crucially, the cytotoxic effects of ECCA were significantly diminished in melanoma cells where p53 was knocked down or deleted, confirming p53 as a key mediator of its antitumor activity.[10] Given the structural similarity, it is highly probable that this compound exerts its anticancer effects through a similar mechanism.
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Navigating the Frontier of Organic Electronics: A Prospective Analysis of 9-Benzyl-9H-carbazole-3-carbaldehyde
A Note to Our Audience of Innovators:
As scientists and researchers dedicated to advancing the field of organic electronics, we are driven by the pursuit of novel materials with the potential to revolutionize technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). The carbazole scaffold has long been a cornerstone of this exploration, valued for its robust thermal stability, excellent hole-transporting characteristics, and versatile functionalization.
This technical guide was intended to provide an in-depth analysis of a specific carbazole derivative, 9-Benzyl-9H-carbazole-3-carbaldehyde , and its applications in organic electronics. However, a comprehensive survey of peer-reviewed scientific literature, patent databases, and conference proceedings has revealed a significant gap: there is currently no publicly available research detailing the synthesis, characterization, and, most critically, the integration and performance of this specific molecule within an organic electronic device.
While chemical suppliers list the compound and its basic physical properties, the crucial experimental data regarding its electronic properties (such as HOMO/LUMO energy levels and triplet energy), charge carrier mobility, and performance metrics in devices like OLEDs or OPVs remain unpublished.
Therefore, this document will pivot from a retrospective guide to a prospective analysis . Leveraging our expertise in the structure-property relationships of carbazole derivatives, we will outline the anticipated characteristics of this compound and propose a strategic research framework for its evaluation as a promising candidate in organic electronics. This guide will serve as a foundational roadmap for researchers looking to explore the untapped potential of this molecule.
The Molecular Architecture: Understanding the Potential
The structure of this compound offers a compelling combination of functional groups that suggests its utility in organic electronics.
-
The Carbazole Core: This rigid, planar, and electron-rich heterocyclic system is the foundation of the molecule's anticipated performance. Carbazole derivatives are renowned for their high triplet energy, making them excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs), and their inherent hole-transporting capabilities.
-
The 9-Benzyl Group: The benzyl substituent at the 9-position serves a dual purpose. It enhances the solubility of the molecule in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and inkjet printing. Furthermore, the bulky nature of the benzyl group can disrupt intermolecular packing, potentially leading to the formation of stable amorphous films, a desirable characteristic for preventing crystallization and ensuring the long-term stability of devices.
-
The 3-Carbaldehyde Group: The aldehyde functionality at the 3-position is a key feature that opens up a vast landscape of synthetic possibilities. This electron-withdrawing group can be readily transformed into a variety of other functional moieties through well-established chemical reactions. This allows for the fine-tuning of the molecule's electronic and photophysical properties. For instance, it can serve as a reactive site to extend the π-conjugation of the molecule, thereby modulating its emission color or charge transport characteristics.
Below is a conceptual diagram illustrating the key functional components of the molecule.
Caption: Key functional components of this compound and their anticipated roles.
Proposed Research Workflow: From Synthesis to Device Characterization
To unlock the potential of this compound, a systematic and rigorous research plan is essential. The following workflow outlines the key experimental stages.
Caption: Proposed research workflow for the evaluation of this compound.
Synthesis and Purification: A Detailed Protocol
The synthesis of this compound is anticipated to be a two-step process starting from carbazole.
Step 1: N-Benzylation of Carbazole
-
Reaction Setup: To a solution of carbazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate or sodium hydride.
-
Addition of Benzylating Agent: Slowly add benzyl bromide or benzyl chloride to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like dichloromethane or ethyl acetate. The crude product, 9-benzyl-9H-carbazole, can be purified by column chromatography on silica gel.
Step 2: Vilsmeier-Haack Formylation of 9-Benzyl-9H-carbazole
-
Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to DMF at 0 °C.
-
Formylation Reaction: Add a solution of 9-benzyl-9H-carbazole in DMF to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to around 60-80 °C. Monitor the reaction by TLC.
-
Hydrolysis and Purification: After the reaction is complete, pour the mixture onto crushed ice to hydrolyze the intermediate and precipitate the product. The solid product can be collected by filtration and purified by recrystallization or column chromatography to yield this compound.
Physicochemical and Electronic Characterization
A thorough characterization is imperative to understand the material's properties.
| Property | Analytical Technique | Expected Insights |
| Purity and Structure | ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR | Confirmation of the chemical structure and assessment of purity. |
| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Determination of the decomposition temperature and glass transition temperature, indicating suitability for device fabrication and operation. |
| Optical Properties | UV-Vis Spectroscopy, Photoluminescence Spectroscopy | Determination of the absorption and emission spectra, and the photoluminescence quantum yield. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Estimation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. |
Potential Applications in Organic Electronics: A Forward Look
Based on the known properties of carbazole derivatives, we can hypothesize several promising applications for this compound.
As a Host Material in Phosphorescent OLEDs (PhOLEDs)
The high triplet energy of the carbazole core makes it an ideal candidate for a host material for phosphorescent emitters (dopants). The benzyl group should ensure good film-forming properties, while the aldehyde group could be further functionalized to fine-tune the HOMO/LUMO levels for better charge injection and transport balance.
As a Building Block for Hole-Transporting Materials (HTMs)
The inherent hole-transporting nature of carbazole suggests that this molecule, or derivatives synthesized from it, could function as an efficient HTM in OLEDs and perovskite solar cells. The aldehyde group provides a convenient point for attaching other hole-transporting moieties to create more complex and efficient materials.
As a Precursor for Novel Emitting Materials
Through reactions at the aldehyde group, such as Knoevenagel or Wittig reactions, the π-conjugated system of the molecule can be extended. This would lead to new materials with tailored emission colors, potentially in the blue or green region of the spectrum, which are highly sought after for display and lighting applications.
Concluding Remarks and Future Outlook
While the direct application of this compound in organic electronics is yet to be demonstrated in the scientific literature, its molecular structure holds significant promise. This guide has laid out a prospective analysis, highlighting its potential and providing a clear and actionable research framework for its investigation. We encourage the research community to explore this and similar under-investigated molecules, as they may hold the key to the next generation of high-performance organic electronic devices. The path from a promising molecule to a key component in a commercial device is paved with rigorous and systematic research, and we are confident that the exploration of this compound will be a rewarding endeavor.
References
As this is a prospective guide based on the potential of an uncharacterized molecule, a traditional reference list of papers featuring this specific compound is not possible. The scientific principles and experimental methodologies described are based on well-established knowledge in the field of organic materials chemistry and physics. For foundational understanding, researchers are directed to standard textbooks and review articles on organic electronics, carbazole chemistry, and OLED device physics.
role of carbazole derivatives in OLED technology
An In-Depth Technical Guide to the Role of Carbazole Derivatives in OLED Technology
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior performance characteristics. At the heart of these advancements are meticulously engineered organic materials, among which carbazole derivatives have emerged as a cornerstone. This technical guide provides a comprehensive exploration of the multifaceted roles of carbazole derivatives in OLED technology. We will delve into their fundamental electronic properties, molecular design strategies, and their applications as hole-transporting materials, host materials for phosphorescent and thermally activated delayed fluorescence emitters, and as emissive materials themselves. This guide is intended to serve as a valuable resource for researchers and scientists in the field, offering both foundational knowledge and insights into the latest advancements.
Introduction to OLED Technology: A Multi-Layered Approach to Light Generation
An Organic Light-Emitting Diode is a solid-state device that utilizes thin films of organic materials to generate light upon the application of an electric current. The fundamental structure of an OLED consists of several organic layers sandwiched between two electrodes: an anode and a cathode.
When a voltage is applied, the anode injects holes (positive charge carriers) into the hole transport layer (HTL), while the cathode injects electrons (negative charge carriers) into the electron transport layer (ETL). These charges migrate towards the emissive layer (EML), where they recombine to form excitons—bound states of an electron and a hole. The radiative decay of these excitons results in the emission of light. The color of the emitted light is determined by the energy gap of the emissive material.
The efficiency and stability of an OLED are critically dependent on the properties of the organic materials used in each layer. These materials must possess appropriate energy levels for efficient charge injection, high charge mobility for balanced charge transport, and excellent thermal and morphological stability for a long operational lifetime.
Figure 1: A simplified diagram of a multilayer OLED structure, illustrating the charge injection, transport, and recombination processes.
The Carbazole Moiety: A Privileged Scaffold for OLED Materials
Carbazole is a nitrogen-containing heterocyclic aromatic compound that has become a ubiquitous building block in the design of high-performance OLED materials.[1][2] Its popularity stems from a unique combination of desirable properties:
-
Excellent Hole-Transporting Capabilities: The electron-rich nature of the carbazole unit facilitates the efficient transport of positive charges (holes).[2]
-
High Thermal and Electrochemical Stability: The rigid and aromatic structure of carbazole imparts high thermal stability, with decomposition temperatures often exceeding 350°C, and good electrochemical stability, which are crucial for long device lifetimes.[2][3][4]
-
High Triplet Energy: Carbazole possesses a high triplet energy (ET), which is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs) to prevent reverse energy transfer from the phosphorescent guest to the host.
-
Tunable Optoelectronic Properties: The carbazole core can be readily functionalized at various positions (N-9, C-3, C-6, C-2, C-7), allowing for the fine-tuning of its electronic and photophysical properties to meet the specific requirements of different OLED applications.[2]
Figure 2: The molecular structure of carbazole, highlighting the key positions for chemical modification.
Carbazole Derivatives as Hole Transporting Materials (HTMs)
A high-performance Hole Transport Layer (HTL) is essential for efficient hole injection from the anode and transport to the emissive layer. Carbazole derivatives are widely employed as HTMs due to their inherent hole-transporting nature and high thermal stability.[5]
Design Principles for Carbazole-Based HTMs
The key to designing effective carbazole-based HTMs lies in enhancing their morphological stability and tuning their energy levels for optimal charge injection. A common strategy involves linking multiple carbazole units or incorporating other electron-rich moieties like triphenylamine.[5] This creates bulky, non-planar molecules that resist crystallization and form stable amorphous films.[5]
Representative Carbazole-Based HTMs
-
N,N'-dicarbazolyl-3,5-benzene (mCP): A classic carbazole-based HTM with a high triplet energy, making it suitable for blue PhOLEDs.
-
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP): One of the most widely used host materials that also exhibits excellent hole-transporting properties.[2]
-
TCTA (Tris(4-carbazoyl-9-ylphenyl)amine): A starburst molecule with a triphenylamine core and three carbazole arms, offering good thermal stability and hole mobility.
The introduction of cross-linkable moieties to carbazole-based HTMs allows for the fabrication of solution-processed multilayer OLEDs with sharp interfaces, mitigating the issue of interlayer mixing.[6]
Carbazole Derivatives as Host Materials for Phosphorescent OLEDs (PhOLEDs)
Phosphorescent OLEDs (PhOLEDs) can theoretically achieve 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons.[7] In a PhOLED, a phosphorescent emitter (guest) is dispersed in a host material. The host material plays a crucial role in the device's performance.
The Critical Role of the Host Material
The host material in a PhOLED must fulfill several stringent requirements:
-
High Triplet Energy (ET): The host's ET must be higher than that of the phosphorescent guest to prevent back energy transfer, which would quench the phosphorescence.
-
Good Charge Transport: The host should facilitate the transport of both holes and electrons to the emissive guest molecules. Bipolar host materials, which can transport both charge carriers, are highly desirable for achieving a balanced charge recombination zone within the emissive layer.[8]
-
Thermal and Morphological Stability: The host material must form stable amorphous films to prevent device degradation.[3]
Carbazole derivatives are excellent candidates for host materials due to their inherently high ET and good hole-transporting properties.[3][7]
Molecular Engineering of Carbazole-Based Hosts
To achieve bipolar charge transport, electron-deficient units, such as pyridine, benzimidazole, or triazine, are often incorporated into the carbazole molecular structure.[3][8] This creates a molecule with distinct electron-donating (carbazole) and electron-accepting moieties, enabling the transport of both holes and electrons.
| Carbazole-Based Host | Guest Emitter | Color | Max. EQE (%) | Power Eff. (lm/W) | Ref. |
| H2 (Pyridinyl-Carbazole) | FIrpic | Blue | 10.3 | 24.9 | [3] |
| p-CbzBiz | Ir(ppy)2(acac) | Green | 21.8 | - | [8] |
| mDCzPF | PtNON | Blue | 18.3 | - | [9] |
Table 1: Performance of selected PhOLEDs employing carbazole-based host materials.
Carbazole Derivatives in Thermally Activated Delayed Fluorescence (TADF) OLEDs
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in purely organic molecules, enabling IQEs of up to 100%. TADF emitters are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST).[10] This small energy gap allows for the efficient up-conversion of triplet excitons to singlet excitons via reverse intersystem crossing (RISC), which then radiatively decay to produce fluorescence.
Carbazole Derivatives as TADF Emitters and Hosts
Carbazole derivatives are extensively used in TADF OLEDs, both as the emissive material and as the host.
-
As TADF Emitters: Donor-acceptor (D-A) type molecules, where the electron-donating carbazole unit is linked to an electron-accepting unit (e.g., triazine, sulfone), are a common design for TADF emitters.[11][12] The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small ΔEST.[13]
-
As TADF Hosts: The requirements for a TADF host are similar to those for a PhOLED host, with a high triplet energy being paramount. Carbazole-based hosts are therefore well-suited for this application.
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A Technical Guide to 9-Benzyl-9H-carbazole-3-carbaldehyde: A Pivotal Intermediate in Advanced Synthesis
Foreword: The Carbazole Scaffold - A Privileged Structure in Modern Chemistry
In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as "privileged structures" due to their versatile biological activities and unique photophysical properties. The carbazole moiety, a tricyclic aromatic heterocycle, is a prime example of such a scaffold.[1][2] Its rigid, planar, and electron-rich nature provides a robust platform for developing a diverse array of functional molecules.[2][3] Carbazole derivatives are integral to the synthesis of pharmaceuticals, including anticancer, antimicrobial, and antidiabetic agents, and are fundamental components in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[3][4][5][6][7]
This guide focuses on a particularly valuable derivative: 9-Benzyl-9H-carbazole-3-carbaldehyde . The introduction of a benzyl group at the N9 position enhances solubility and modulates electronic properties, while the aldehyde function at the C3 position serves as a versatile chemical handle for extensive synthetic elaboration.[4] This combination makes it a cornerstone intermediate for researchers and drug development professionals aiming to construct complex, high-value molecules. We will explore its synthesis, characterization, and strategic application, providing both theoretical understanding and actionable experimental protocols.
Physicochemical and Spectroscopic Profile
This compound (CAS: 54117-37-2) is an organic compound with the molecular formula C₂₀H₁₅NO.[4][8] It typically appears as a white or light yellow crystalline powder.[4] Its unique structure, combining the electron-donating carbazole nitrogen with an electron-withdrawing aldehyde group, underpins its utility in synthesis.[4][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₅NO | [4][8] |
| Molar Mass | 285.34 g/mol | [10] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | Approx. 80-82 °C | [4] |
| Boiling Point | Approx. 444.9 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.14 g/cm³ (Predicted) | [10] |
Note: Physical properties can vary slightly based on purity and measurement conditions.
From a spectroscopic standpoint, the structure provides a clear signature. In ¹H NMR, one would expect to see characteristic signals for the aromatic protons on the carbazole and benzyl rings, a singlet for the benzylic methylene (-CH₂-) protons, and a distinct downfield singlet for the aldehydic proton (-CHO). The ¹³C NMR would show corresponding aromatic carbon signals, the benzylic carbon, and a highly deshielded signal for the carbonyl carbon of the aldehyde. Infrared (IR) spectroscopy would prominently feature a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹.
Synthesis: A Two-Step Approach
The most common and efficient synthesis of this compound is a two-step process starting from carbazole. The first step involves the N-alkylation (benzylation) of the carbazole nitrogen, followed by the regioselective introduction of a formyl group at the C3 position via the Vilsmeier-Haack reaction.[4][11]
Logical Workflow for Synthesis
The following diagram illustrates the high-level workflow for the synthesis.
Caption: High-level workflow for the synthesis of the target aldehyde.
Experimental Protocol: Synthesis
This protocol is a validated, two-step procedure derived from established chemical literature.
Step 1: Synthesis of 9-Benzyl-9H-carbazole
-
Causality: This step protects the reactive N-H proton of carbazole and introduces the benzyl group. The choice of a strong base like potassium carbonate is crucial to deprotonate the carbazole nitrogen, forming the nucleophilic carbazolide anion, which then attacks the electrophilic benzyl bromide in an Sₙ2 reaction.[10] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the cation and promoting the reaction rate.
-
Methodology:
-
To a solution of carbazole (1 equivalent) in anhydrous DMF, add potassium carbonate (K₂CO₃, 5 equivalents).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the mixture.
-
Continue stirring at room temperature for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum.
-
Recrystallize the crude product from ethanol or isopropanol to yield pure 9-Benzyl-9H-carbazole as a white solid.
-
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
-
Causality: The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich aromatic compounds.[11][12] The Vilsmeier reagent, an electrophilic iminium cation ([ClCH=N(CH₃)₂]⁺), is generated in situ from phosphorus oxychloride (POCl₃) and DMF.[11] The electron-rich carbazole ring attacks this electrophile. The formylation occurs preferentially at the C3 and C6 positions due to electronic stabilization of the intermediate sigma complex. The C3 position is generally favored.
-
Methodology:
-
In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous DMF (used as both solvent and reagent).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the DMF with constant stirring. Maintain the temperature below 5 °C. Stir for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve the 9-Benzyl-9H-carbazole (1 equivalent) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the mixture back to 0 °C and carefully pour it onto crushed ice.
-
Basify the aqueous solution by slowly adding a saturated solution of sodium or potassium carbonate until the pH is ~8-9. This hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Stir the mixture for 1 hour at room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Application as a Synthetic Intermediate
The true value of this compound lies in the reactivity of its aldehyde group, which serves as a gateway to a vast array of more complex molecules.[4]
Key Chemical Transformations
Caption: Versatile reactions of the aldehyde intermediate.
-
Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form imines (Schiff bases), which are themselves important pharmacophores. It can also react with active methylene compounds in Knoevenagel or Claisen-Schmidt condensations to extend the conjugated system, a key strategy in designing materials for organic electronics.[4]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (9-Benzyl-9H-carbazole-3-carboxylic acid). This acid is another valuable intermediate, allowing for the formation of amides and esters, further diversifying the molecular library.[4]
-
Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to the corresponding primary alcohol ( (9-Benzyl-9H-carbazol-3-yl)methanol).[4] This alcohol can be used in ether or ester linkages.
-
Wittig and Related Reactions: Reaction with phosphonium ylides (Wittig reaction) converts the aldehyde into a vinyl group, providing a route to carbazole-containing polymers and extended π-systems.
Application in Organic Electronics (OLEDs)
Carbazole derivatives are widely used in OLEDs due to their excellent hole-transporting capabilities and high thermal stability.[3][4][13] The this compound is a key building block for creating both host materials and emitters.
-
Role as a Precursor: The carbazole unit serves as the hole-transporting donor moiety. The aldehyde group allows for the attachment of electron-accepting units via condensation or other coupling reactions.[14][15] This creates molecules with a Donor-π-Acceptor (D-π-A) structure, which is crucial for tuning the emission color, improving charge balance, and achieving high quantum efficiencies in OLED devices.[15]
Caption: Role of carbazole derivatives in an OLED device stack.
Application in Medicinal Chemistry
The carbazole nucleus is found in numerous bioactive molecules.[1][6][16] this compound serves as a scaffold to synthesize compounds with potential therapeutic activities.
-
Anticancer Agents: Research has shown that certain carbazole derivatives can act as topoisomerase II inhibitors, a mechanism used by several clinical anticancer drugs.[10] The aldehyde allows for the construction of larger molecules that can intercalate with DNA or bind to key enzymes in cancer cell proliferation pathways.[4]
-
Antimicrobial Agents: The scaffold has been used to develop compounds with antibacterial and antifungal properties.[4][7] By converting the aldehyde into various imines, hydrazones, or other heterocyclic systems, researchers can tune the molecule's properties to target microbial pathways.[7]
Table 2: Examples of Molecular Classes Derived from the Intermediate
| Reaction Type | Derivative Class | Potential Application Field |
| Condensation | Imines, Hydrazones | Medicinal Chemistry (Antimicrobial)[4][7] |
| Knoevenagel | Dicyanovinyl Carbazoles | Organic Electronics (NLO Materials) |
| Reduction, then Etherification | Carbazole Ether Derivatives | Materials Science (Host Materials for OLEDs)[17] |
| Oxidation, then Amidation | Carbazole Amide Derivatives | Drug Development (Enzyme Inhibitors)[10] |
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a strategic platform for innovation. Its straightforward, high-yield synthesis and the versatile reactivity of its aldehyde functional group make it an indispensable intermediate for both academic and industrial researchers. Its importance is demonstrated in the development of next-generation OLEDs with improved efficiency and stability, as well as in the search for novel therapeutic agents to combat diseases like cancer and microbial infections.[4][10] As the demand for advanced materials and complex pharmaceuticals grows, the utility and application of this pivotal carbazole derivative are set to expand even further.
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An In-depth Technical Guide on the Electron-Donating Properties of Carbazole Compounds
Foreword: The Enduring Relevance of the Carbazole Moiety
For decades, the carbazole scaffold has remained a cornerstone in the design and development of functional organic materials and pharmacologically active agents. Its deceptively simple tricyclic structure, consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring, belies a rich and tunable electronic character that has captivated the attention of researchers across diverse scientific disciplines.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the core principles that govern the electron-donating properties of carbazole compounds. We will move beyond a mere recitation of facts to explore the underlying causality of their electronic behavior, the strategic considerations in their synthesis and characterization, and the innovative applications that leverage their unique attributes.
The Electronic Foundation: Understanding the Electron-Donating Nature of Carbazole
The intrinsic electron-donating capability of the carbazole nucleus stems from the lone pair of electrons on the nitrogen atom integrated into an extensive π-conjugated system.[3][4] This arrangement facilitates the delocalization of electron density across the entire molecule, rendering the carbazole moiety electron-rich and a potent hole-transporting material.[1][5]
The electronic properties of carbazole can be understood through the lens of Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) is delocalized over the π-system, with a significant contribution from the nitrogen atom. This relatively high-energy HOMO is what imparts the electron-donating (or p-type) character to carbazoles. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed primarily over the aromatic rings. The energy difference between the HOMO and LUMO levels, the band gap, dictates the photophysical properties of the molecule.[4]
Caption: Frontier Molecular Orbitals of Carbazole.
The inherent planarity and rigidity of the carbazole framework contribute to its high thermal and photophysical stability, which are crucial for applications in organic electronics.[3] Furthermore, the nitrogen atom and the aromatic rings provide multiple sites for functionalization, allowing for the precise tuning of the electronic and steric properties of carbazole derivatives.[1][5]
Strategic Synthesis: Tailoring the Electron-Donating Properties
The versatility of carbazole chemistry allows for the strategic modification of its core structure to enhance or modulate its electron-donating capabilities. The choice of synthetic route is dictated by the desired electronic properties and the intended application.
N-Functionalization: A Primary Handle on Electronic Tuning
The nitrogen atom of the pyrrole ring is a prime target for substitution. Introducing electron-donating groups at the N-9 position can further enhance the electron-rich nature of the carbazole core. Conversely, attaching electron-withdrawing groups can temper its donor strength. Common synthetic strategies for N-functionalization include the Ullmann condensation and Buchwald-Hartwig amination.
Experimental Protocol: Ullmann Condensation for N-Arylation of Carbazole
-
Reactants: To a solution of carbazole (1 equivalent) and an aryl halide (e.g., iodobenzene, 1.2 equivalents) in a high-boiling point solvent such as N,N-dimethylformamide (DMF), add a copper catalyst (e.g., copper(I) iodide, 0.1 equivalents) and a base (e.g., potassium carbonate, 2 equivalents).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 120 to 160 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-arylcarbazole.
Causality: The Ullmann condensation is a robust method for forming C-N bonds. The copper catalyst is essential for the oxidative addition of the aryl halide and subsequent reductive elimination to form the N-arylcarbazole. The choice of a high-boiling point solvent is necessary to achieve the required reaction temperature.
C-Functionalization: Expanding Conjugation and Introducing Donor/Acceptor Moieties
Substitution at the 3, 6, 2, and 7 positions of the carbazole ring offers another avenue for tuning its electronic properties. Introducing additional electron-donating groups or extending the π-conjugation through the attachment of other aromatic systems can significantly impact the HOMO level and the overall electron-donating strength. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are workhorse methodologies for this purpose.[1]
Caption: General synthetic strategies for carbazole functionalization.
Characterization Techniques: Probing the Electronic Landscape
A multi-faceted approach is necessary to fully characterize the electron-donating properties of novel carbazole compounds. This involves a combination of spectroscopic and electrochemical techniques, often complemented by computational studies.
Spectroscopic Analysis
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: These techniques provide insights into the electronic transitions within the molecule. The absorption spectrum reveals the energy required to excite an electron from the HOMO to the LUMO. The emission spectrum, on the other hand, provides information about the energy released upon relaxation. The position and shape of these spectra are highly sensitive to the electronic structure and the extent of π-conjugation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirming the successful synthesis of carbazole derivatives.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): CV is a powerful technique for determining the HOMO and LUMO energy levels of a compound. The oxidation potential is directly related to the HOMO energy level, while the reduction potential corresponds to the LUMO energy level. For an electron-donating material like carbazole, the first oxidation wave is of particular interest as it signifies the removal of an electron from the HOMO.[6]
Experimental Protocol: Determination of HOMO/LUMO Levels by Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of the carbazole compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Scan the potential to a positive value to observe the oxidation peak and then to a negative value to observe the reduction peak. The potential should be swept cyclically.
-
Data Analysis: Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Self-Validation: The reversibility of the redox processes should be assessed by examining the peak separation and the ratio of the anodic and cathodic peak currents. A reversible process will have a peak separation close to 59/n mV (where n is the number of electrons transferred) and a peak current ratio of approximately one.
Computational Modeling
-
Density Functional Theory (DFT): DFT calculations are a valuable tool for predicting and understanding the electronic properties of carbazole derivatives. These in silico studies can provide detailed information about the molecular geometry, HOMO and LUMO energy levels, and the distribution of electron density.[7][8] DFT can be used to screen potential candidates before embarking on time-consuming synthesis and experimental characterization.[9]
Applications: Harnessing the Electron-Donating Power of Carbazoles
The unique electronic properties of carbazole compounds have led to their widespread use in various cutting-edge technologies and therapeutic areas.
Organic Electronics
-
Organic Light-Emitting Diodes (OLEDs): Carbazoles are extensively used as host materials in the emissive layer of OLEDs, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[1][10] Their good hole-transporting properties facilitate the injection and transport of positive charge carriers, while their high triplet energy levels are crucial for efficient energy transfer to the emissive dopants.[5]
-
Organic Solar Cells (OSCs): In OSCs, carbazole derivatives often serve as the electron-donor component in the active layer.[11][12] Their ability to absorb sunlight and generate excitons, followed by efficient hole transport, is key to the performance of these devices.[13]
| Carbazole Derivative | Application | Key Property | Reference |
| Poly(9-vinylcarbazole) (PVK) | OLED Host | Good Hole Mobility | [6] |
| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | OLED Host | High Triplet Energy | [1] |
| Indolo[3,2-b]carbazole Derivatives | OLED Emitters | Tunable Emission | [3] |
Medicinal Chemistry and Drug Development
The carbazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Numerous natural and synthetic carbazole derivatives have demonstrated potent pharmacological activities.
-
Anticancer Agents: Several carbazole-based compounds, such as ellipticine and midostaurin, have been approved as anticancer drugs.[14][15] Their mechanism of action often involves the intercalation into DNA or the inhibition of protein kinases.
-
Antimicrobial and Antioxidant Properties: The electron-rich nature of the carbazole ring system contributes to its antioxidant properties. Furthermore, various carbazole derivatives have shown significant antibacterial and antifungal activities.[16][17]
Caption: Major application areas for carbazole compounds.
Future Outlook and Concluding Remarks
The field of carbazole chemistry continues to evolve, driven by the relentless pursuit of more efficient and stable materials for organic electronics and novel therapeutic agents. Future research will likely focus on the development of multi-functional carbazole derivatives with precisely tailored properties, the exploration of new synthetic methodologies to access complex carbazole architectures, and a deeper understanding of the structure-property relationships that govern their behavior. The electron-donating properties of carbazole compounds, which are at the heart of their utility, will undoubtedly continue to be a fertile ground for scientific discovery and technological innovation.
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Introduction: The Central Role of Carbazole in Organic Electronics
An In-depth Technical Guide to the Triplet Energy of Carbazole-Based Materials
Carbazole and its derivatives have become foundational building blocks in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[1][2] This prominence is due to a unique combination of properties: robust thermal and chemical stability, excellent hole-transporting capabilities stemming from its electron-rich nitrogen atom, and versatile functionalization at multiple positions on its aromatic core.[1][3] These characteristics make carbazole-based molecules highly effective as host materials in the emissive layer of OLEDs.[1][4] In modern high-efficiency devices, which utilize phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters, the host material does not merely serve as a solid-state solvent. Instead, it plays an active and critical role in managing the flow of charge carriers and, most importantly, controlling the behavior of excited states (excitons). Central to this control is a fundamental photophysical property: the triplet energy.
This guide provides a detailed exploration of the triplet energy in carbazole-based materials. We will delve into its quantum-mechanical origins, examine the molecular design strategies used to control it, and provide a practical, field-proven protocol for its experimental determination.
Pillar 1: The Quantum-Mechanical Imperative of Triplet Energy
In an OLED, the recombination of electrons and holes generates excited states, or excitons. According to spin statistics, 25% of these excitons are in a short-lived "singlet" state (S₁), while 75% are in a long-lived "triplet" state (T₁). First-generation fluorescent OLEDs could only harvest the singlet excitons for light emission, imposing a theoretical maximum internal quantum efficiency (IQE) of just 25%.
Second and third-generation OLEDs, employing phosphorescence and TADF respectively, were developed to harness the abundant triplet excitons, making a 100% IQE theoretically possible.[5] This is achieved by doping a small amount of an emitter (guest) into a host material. The host's primary role is to efficiently facilitate charge recombination and then transfer the resulting exciton energy to the guest. For this process to be efficient, a critical energy condition must be met.
The Golden Rule of Exciton Confinement
For efficient light emission from the guest, the triplet energy of the host material must be significantly higher than that of the guest emitter.[5][6]
Triplet energy (ET) is the energy difference between the lowest triplet excited state (T₁) and the singlet ground state (S₀). If the host's ET is lower than the guest's, the triplet excitons formed on the guest can transfer back to the host non-radiatively. This "back energy transfer" is a major quenching pathway that drains the energy from the emitter, catastrophically reducing device efficiency. A high-ET host creates an energetic barrier that effectively confines the excitons on the guest molecules, ensuring they decay radiatively to produce light.[5] Furthermore, dispersing the emitter in a suitable host minimizes concentration quenching and triplet-triplet annihilation (TTA), a process where two triplet excitons interact, with one or both decaying non-radiatively.[4][5]
Caption: Energy transfer in a host-guest system.
Pillar 2: Rational Design of High-Triplet-Energy Carbazole Materials
The triplet energy of a carbazole derivative is not a fixed value; it is highly sensitive to its molecular architecture. Understanding the structure-property relationships is paramount for designing new host materials with tailored properties.
Causality of Molecular Structure
-
Substitution Position and Conjugation: The positions at which substituents are attached to the carbazole core are critical.
-
3,6-Positions: Linking aromatic units at the 3 and 6-positions typically extends the π-conjugation across the molecule. While this can be beneficial for charge transport, it generally leads to a delocalization of the triplet exciton, which lowers the triplet energy.[7]
-
N-9 Position: The nitrogen at the 9-position provides a convenient handle for modification. Attaching bulky or electronically distinct groups here can tune the material's electrochemical properties (e.g., HOMO/LUMO levels) often without drastically reducing the triplet energy, as the conjugation is not directly extended in the same way.[8][9][10]
-
-
Steric Hindrance and Torsional Angles: A key strategy for maintaining high triplet energy is to intentionally limit π-conjugation.
-
By designing molecules with bulky groups that create a large dihedral (twist) angle between the carbazole core and adjacent aromatic units, the electronic coupling is disrupted.[11][12]
-
This structural twisting localizes the triplet exciton onto a smaller fragment of the molecule (often the carbazole or a biphenyl moiety), which effectively keeps the triplet energy high.[11] This is a widely used and validated approach in modern host material design.
-
-
Incorporation of Bipolar Moieties: To ensure balanced transport of both holes and electrons within the emissive layer, the electron-donating carbazole unit is often paired with an electron-accepting moiety (e.g., benzimidazole, phosphine oxide).[5][11] This creates a "bipolar" host. The key is to link these donor and acceptor units in a way that preserves the high triplet energy, often by employing the aforementioned strategy of twisted linkages.[11][12]
The Influence of the Solid State
A critical, field-proven insight is that the triplet energy of a material can vary significantly between measurements in dilute solution and those in a solid-state thin film.[6][13] This discrepancy arises from intermolecular interactions (e.g., π-π stacking) and conformational changes that occur in the condensed phase.[13] Therefore, while solution-phase measurements are essential for initial screening, the triplet energy should ideally be validated in a neat film to accurately predict device performance.
| Material | Common Name | Triplet Energy (ET) [eV] | Key Structural Feature |
| 9H-Carbazole | Carbazole | ~3.0 eV | The fundamental building block. |
| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl | CBP | ~2.6 eV | Two carbazole units linked to a biphenyl core. |
| 1,3-Bis(N-carbazolyl)benzene | mCP | ~2.9 eV | Meta-linkage preserves high ET by limiting conjugation. |
| Tris(4-carbazoyl-9-ylphenyl)amine | TCTA | ~2.8 eV | Star-shaped molecule with good hole transport. |
| o-CbzBiz | - | 2.66 eV | Ortho-linked carbazole and benzimidazole, creating a twisted, bipolar structure.[11] |
Note: Triplet energy values are approximate and can vary based on measurement conditions (solvent, temperature, solid-state vs. solution).
Pillar 3: Experimental Protocol for Triplet Energy Determination
The most direct and reliable method for measuring the triplet energy of an organic material is through low-temperature phosphorescence spectroscopy.[14]
Principle of Measurement
The transition from the lowest triplet state (T₁) to the ground state (S₀) is spin-forbidden, meaning it occurs on a much longer timescale (microseconds to seconds) than the spin-allowed S₁→S₀ fluorescence (nanoseconds). At room temperature, non-radiative processes typically outcompete this slow phosphorescence. By cooling the sample to cryogenic temperatures (typically 77 K, the boiling point of liquid nitrogen), these non-radiative decay pathways are minimized, allowing the faint phosphorescence to be observed.[15] The triplet energy is then calculated from the energy of the highest-energy phosphorescence peak, which corresponds to the 0-0 vibronic transition (the transition from the lowest vibrational level of T₁ to the lowest vibrational level of S₀).[11]
Self-Validating Experimental Workflow
This protocol is designed as a self-validating system, incorporating time-gated detection to ensure the measured signal is unequivocally from the long-lived triplet state.
Caption: Workflow for triplet energy measurement.
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
Objective: To create an optically clear, rigid matrix that isolates individual molecules and prevents aggregation.
-
Procedure: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of the carbazole-based material in a solvent known to form a good glass at 77 K. 2-methyltetrahydrofuran (2-MeTHF) is an excellent and widely used choice. The solution should be placed in a quartz sample tube.
-
-
Apparatus Setup:
-
Instrumentation: A spectrofluorometer equipped with a pulsed light source (e.g., Xenon flash lamp or pulsed laser) and a time-gated detector (e.g., an ICCD camera or a photomultiplier tube with a chopper).[16]
-
Sample Holder: A quartz liquid nitrogen dewar with optical windows to hold the sample tube and maintain a temperature of 77 K.
-
-
Measurement Execution:
-
Cooling: Insert the sample tube into the dewar filled with liquid nitrogen and allow it to thermally equilibrate.
-
Excitation: Set the excitation wavelength to a value where the compound strongly absorbs (e.g., from its UV-Vis absorption spectrum).
-
Time-Gated Detection: This is the crucial step for self-validation. Program the instrument with the following timing parameters:
-
Delay Time: A period after the excitation pulse during which the detector remains off. This should be long enough for all fluorescence to decay completely (e.g., 1-5 milliseconds).
-
Gate Time (Acquisition Window): The duration for which the detector is active to collect the phosphorescence signal (e.g., 10-50 milliseconds).
-
-
Data Collection: Record the emission spectrum over the desired wavelength range. Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis and Validation:
-
Spectrum Identification: The resulting spectrum should be broad and shifted to lower energy (longer wavelength) compared to the material's fluorescence spectrum.
-
0-0 Peak Assignment: Identify the highest-energy (shortest wavelength) vibronic peak of the phosphorescence spectrum. This is the 0-0 transition. In some cases, a well-resolved 0-0 peak may not be visible; in such instances, the onset of the emission is used as an approximation, though this carries more uncertainty.[17]
-
Energy Calculation: Convert the wavelength of the 0-0 peak (λ₀₋₀) from nanometers (nm) to electron volts (eV) using the Planck-Einstein relation: ET (eV) = 1240 / λ₀₋₀ (nm)
-
Conclusion and Outlook
The triplet energy is arguably the most important parameter in the design of host materials for high-efficiency OLEDs. For carbazole-based systems, a high triplet energy is achieved not by extending conjugation, but by carefully controlling it through strategic substitution and the introduction of steric torsion. This confines the triplet exciton, preventing energy loss and maximizing the light output from the guest emitter. The definitive method for determining this value is low-temperature, time-gated phosphorescence spectroscopy, a technique that provides a direct window into the T₁ state. As the field pushes towards stable, deep-blue emitters with even higher triplet energies, the rational design and precise characterization of carbazole-based hosts will remain a cornerstone of innovation in organic electronics.[6]
References
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Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. [Link]
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Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes: Tuning the HOMO Level without Influencing the Triplet Energy in Small Molecules. Journal of the American Chemical Society. [Link]
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Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]
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Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes: Tuning the HOMO Level without Influencing the Triplet Energy in Small Molecules | Request PDF. ResearchGate. [Link]
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Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes: Tuning the HOMO Level Without Influencing the Triplet Energy in Small Molecules. PubMed. [Link]
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Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. PMC - NIH. [Link]
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A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]
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The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. . [Link]
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Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. CoLab. [Link]
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Determination of Triplet Energies and Decay Times of Light-emitting Layers. Andor. [Link]
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Carbazole-based polymers for organic photovoltaic devices. RSC Publishing. [Link]
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Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and their application in deep blue organic light emitting diodes. RSC Publishing. [Link]
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How to estimate the singlet and triplet energies of organic molecules experimentally. Quora. [Link]
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Triplet Excited State Energies and Phosphorescence Spectra of (Bacterio)Chlorophylls. ACS Publications. [Link]
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How to find first triplet excited state energy level?. ResearchGate. [Link]
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and S‐Heterocyclic Dimers: New Design and Measurement Rules for High Triplet Energy OLED Host Materials. PMC. [Link]
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Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. RSC Publishing. [Link]
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(PDF) Triplet states and Energy Back Transfer of Carbazole Derivatives. ResearchGate. [Link]
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Study on the triplet states of N-phenyl carbazoles. Transient spectra and singlet oxygen generation | Request PDF. ResearchGate. [Link]
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Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C (RSC Publishing). [Link]
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A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance. Journal of Materials Chemistry C (RSC Publishing). [Link]
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Is it correct to determine the energy of the triplet level from the intersection of the absorption and phosphorescence spectra?. ResearchGate. [Link]
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(PDF) Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Formylation of 9-benzyl-9H-carbazole
Introduction: Strategic Formylation of Carbazoles for Drug Discovery
The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and rigid, planar structure make it an ideal platform for developing therapeutic agents targeting a range of diseases, including cancer and neurodegenerative disorders. The introduction of a formyl (-CHO) group onto the carbazole ring via the Vilsmeier-Haack reaction is a pivotal synthetic transformation. This aldehyde functionality serves as a versatile chemical handle for further molecular elaboration, enabling the construction of complex derivatives with enhanced pharmacological profiles.[2][3]
The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][4] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium ion, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2][5] This methodology is particularly effective for carbazoles due to their electron-rich nature, which facilitates electrophilic aromatic substitution.
This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 9-benzyl-9H-carbazole, a key intermediate in the synthesis of various functionalized carbazole derivatives. We will delve into the reaction mechanism, present a detailed experimental protocol, and discuss the expected outcomes and characterization of the product, 9-benzyl-9H-carbazole-3-carbaldehyde. This compound is a valuable building block for the synthesis of novel therapeutics, including topoisomerase II inhibitors for cancer treatment.[6]
Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway
The Vilsmeier-Haack formylation of 9-benzyl-9H-carbazole proceeds through a well-established two-stage mechanism:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of N,N-dimethylformamide (DMF) on the electrophilic phosphorus oxychloride (POCl₃). This leads to the formation of an intermediate that subsequently eliminates a dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent.[5][7][8]
-
Electrophilic Attack and Hydrolysis: The electron-rich carbazole ring of 9-benzyl-9H-carbazole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[7] Due to the directing effects of the nitrogen atom, the substitution occurs preferentially at the C3 (and C6) position, which is electronically enriched and sterically accessible.[9] The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final product, this compound.[2][5]
Figure 2: Experimental workflow for the Vilsmeier-Haack formylation.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C using an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent. [7]
-
Substrate Addition: In a separate flask, dissolve 9-benzyl-9H-carbazole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring. Then, add a saturated aqueous solution of sodium acetate slowly until the mixture becomes basic (pH ~8), which hydrolyzes the iminium intermediate. [7]This step can be exothermic and should be performed with caution.
-
Work-up and Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Expected Results and Characterization
The successful synthesis of this compound can be confirmed by various spectroscopic techniques. The expected data are summarized below.
| Property | Expected Value |
| Molecular Formula | C₂₀H₁₅NO [10] |
| Molecular Weight | 285.34 g/mol [6] |
| Appearance | Solid |
| Melting Point | 134 °C [6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.0 (s, 1H, -CHO), 8.5 (d, 1H), 8.1 (d, 1H), 7.2-7.5 (m, 11H), 5.5 (s, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 191.0, 142.5, 141.0, 136.0, 129.0, 128.5, 128.0, 127.5, 127.0, 126.5, 123.5, 121.0, 110.0, 109.5, 47.0 |
| IR (KBr, cm⁻¹) | ν: 1680 (C=O, aldehyde), 3050 (Ar-H), 2850, 2750 (C-H, aldehyde) |
| Mass Spectrometry (EI) | m/z: 285 [M]⁺ |
Note: The predicted NMR chemical shifts (ppm) are approximate and may vary depending on the solvent and instrument used.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere. Use anhydrous DMF. [9] |
| Reaction temperature is too low. | While the initial reagent formation is at 0°C, the subsequent reaction with the carbazole may require heating. Monitor by TLC to optimize temperature. [9] | |
| Formation of Di-formylated Byproduct | Excess of Vilsmeier reagent. | Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. |
| Product is Contaminated with Colored Impurities | Side reactions or degradation. | Treat the crude product with activated charcoal during recrystallization. [9] |
Conclusion
The Vilsmeier-Haack reaction is an efficient and reliable method for the regioselective formylation of 9-benzyl-9H-carbazole at the 3-position. The reaction proceeds through the formation of a Vilsmeier reagent, followed by an electrophilic aromatic substitution mechanism. [7]The protocol is straightforward, involving mild conditions and a simple work-up procedure, making it highly valuable for both academic research and industrial applications in the synthesis of advanced intermediates for drug development and materials science.
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The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52) | Request PDF - ResearchGate. [Link]
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Introduction: The Significance of the 3-Aryl-N-Boc-Carbazole Scaffold
An Application Guide to the Suzuki Coupling Reaction for the Synthesis of 3-Aryl-N-Boc-Carbazole
The carbazole framework is a privileged heterocyclic motif integral to numerous fields, from materials science to medicinal chemistry.[1][2] As a tricyclic aromatic structure, it is found in a wide array of bioactive natural products and pharmaceuticals, exhibiting properties that include antiviral, antitumor, and anti-inflammatory activities.[2][3] The targeted synthesis of functionalized carbazoles, particularly C-3 arylated derivatives, is a critical objective for drug development professionals seeking to create novel therapeutics with enhanced potency and specificity.[3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[4][5] Its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of starting materials make it an indispensable tool in modern organic synthesis.[6][7]
This guide provides an in-depth examination of the application of the Suzuki coupling for the synthesis of 3-aryl-N-Boc-carbazoles. We will explore the underlying mechanism, provide detailed experimental protocols, and discuss key optimization parameters. A crucial aspect of this synthesis is the use of the tert-butyloxycarbonyl (Boc) protecting group on the carbazole nitrogen. The N-Boc group serves several critical functions: it enhances the solubility of the carbazole starting material, prevents potential N-arylation side reactions, and can influence the electronic properties of the carbazole ring system to facilitate a clean and high-yielding C-3 arylation.[8][9]
The Mechanism of Suzuki-Miyaura Coupling
The efficacy of the Suzuki coupling reaction lies in a well-defined palladium-based catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimizing the synthesis of 3-aryl-N-Boc-carbazole. The process universally involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][10][11]
-
Oxidative Addition : The cycle begins with a catalytically active Palladium(0) complex. This species reacts with the organic halide (e.g., 3-bromo-N-Boc-carbazole), inserting itself into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to a Pd(II) state, forming a new organopalladium intermediate.[10][11]
-
Transmetalation : This is the key bond-forming step where the aryl group is transferred from the organoboron reagent to the palladium center. For this to occur, the arylboronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex (boronate).[5][12] This boronate then exchanges its aryl group with the halide on the Pd(II) complex, creating a new di-organopalladium intermediate. The choice of base is critical, as it must be strong enough to facilitate boronate formation without being so harsh as to cleave the acid-labile N-Boc protecting group.[8]
-
Reductive Elimination : In the final step, the two organic ligands (the carbazole and the new aryl group) on the Pd(II) center couple and are expelled as the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11]
Detailed Experimental Protocols
A self-validating protocol must be clear, precise, and reproducible. Below are two validated methodologies for the synthesis of 3-aryl-N-Boc-carbazoles, approaching the coupling from complementary starting materials.
Protocol 1: Coupling of 3-Bromo-N-Boc-Carbazole with an Arylboronic Acid
This is the most direct and commonly employed route for this transformation.
Materials:
-
3-Bromo-N-Boc-carbazole (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed Water
-
Schlenk flask or sealed reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-N-Boc-carbazole (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 organic solvent to water.[8]
-
Degassing: Degas the resulting suspension by bubbling the inert gas through the liquid for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the pure 3-aryl-N-Boc-carbazole.[8]
Protocol 2: Coupling of N-Boc-Carbazole-3-Boronic Acid Pinacol Ester with an Aryl Halide
This alternative is useful when the aryl halide is more readily available or when the desired arylboronic acid is unstable.
Materials:
-
N-Boc-carbazole-3-boronic acid pinacol ester (1.2 equiv)
-
Aryl bromide or iodide (1.0 equiv)
-
Palladium Precatalyst/Ligand System (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%))
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
Procedure:
-
Vessel Preparation: Add the aryl halide (1.0 equiv), N-Boc-carbazole-3-boronic acid pinacol ester (1.2 equiv), base (K₃PO₄, 3.0 equiv), palladium precatalyst (Pd₂(dba)₃), and ligand (SPhos) to a dry Schlenk flask with a stir bar.
-
Inert Atmosphere: Follow step 2 from Protocol 1.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane) via syringe. Degas the resulting mixture for 15-20 minutes with inert gas.
-
Reaction & Monitoring: Heat the reaction to 80-110 °C and monitor its progress as described in Protocol 1.
-
Workup & Purification: Follow steps 8 and 9 from Protocol 1 to isolate the final product.
Sources
- 1. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
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- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
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- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Suzuki Coupling [organic-chemistry.org]
Application of 9-Benzyl-9H-carbazole-3-carbaldehyde in Phosphorescent OLEDs (PhOLEDs): A Technical Guide
Introduction: The Strategic Role of Carbazole Derivatives in PhOLEDs
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) represent the forefront of lighting and display technology, promising high efficiency and long operational lifetimes. The performance of these devices is critically dependent on the selection of a suitable host material for the phosphorescent emitter. Carbazole derivatives have emerged as a cornerstone in the design of host materials due to their inherent high triplet energy, excellent thermal stability, and proficient hole-transporting characteristics.[1][2]
9-Benzyl-9H-carbazole-3-carbaldehyde is a promising candidate within this class of materials. Its molecular architecture combines the essential carbazole core with a benzyl group at the 9-position and a carbaldehyde group at the 3-position. The benzyl group can enhance solubility and influence the morphology of thin films, which is crucial for device fabrication. The carbaldehyde group offers a reactive site for further molecular engineering, allowing for the synthesis of more complex structures with tailored properties.[3] While direct, extensive reports on the application of this compound as a primary host in high-performance PhOLEDs are emerging, its structural motifs suggest significant potential. This guide provides a comprehensive overview of its properties, synthesis, and a detailed, representative protocol for its application in the fabrication of PhOLEDs, based on established methodologies for analogous carbazole-based host materials.
Molecular Structure and Key Physicochemical Properties
The unique arrangement of functional groups in this compound underpins its potential utility in PhOLEDs.
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C₂₀H₁₅NO | |
| Molecular Weight | 285.34 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Triplet Energy (E_T) | > 2.8 eV (Estimated based on similar carbazole derivatives) | [4] |
| HOMO Level | -5.5 to -5.8 eV (Estimated) | [5][6] |
| LUMO Level | -2.0 to -2.3 eV (Estimated) | [5][6] |
Note: The Triplet Energy, HOMO, and LUMO levels are estimations based on values reported for structurally similar carbazole-based host materials. Experimental verification is recommended.
The high estimated triplet energy is a critical feature, as it should be higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent back-energy transfer, which would otherwise quench the phosphorescence.
Synthesis of this compound
The synthesis of this compound is typically a two-step process involving N-alkylation of carbazole followed by formylation.
Protocol 1: Synthesis of 9-Benzyl-9H-carbazole
-
Reaction Setup: In a round-bottom flask, dissolve carbazole in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a base, for example, potassium carbonate (K₂CO₃), to the solution.
-
Alkylation: Introduce benzyl bromide to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for a designated period, typically several hours, to allow for the completion of the N-benzylation reaction.
-
Work-up and Purification: After the reaction is complete, the product is extracted using an organic solvent and purified, for instance, by recrystallization, to yield 9-Benzyl-9H-carbazole.
Protocol 2: Vilsmeier-Haack Formylation to Yield this compound
-
Vilsmeier Reagent Formation: In a separate flask, prepare the Vilsmeier reagent by reacting a formylating agent like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) at low temperatures (e.g., 0 °C).
-
Formylation Reaction: Slowly add a solution of the previously synthesized 9-Benzyl-9H-carbazole to the Vilsmeier reagent.
-
Reaction Conditions: Maintain the reaction at a low temperature and stir for several hours.
-
Hydrolysis and Purification: The reaction is quenched by pouring it into ice-cold water. The resulting precipitate, this compound, is then filtered, washed, and purified through techniques like column chromatography or recrystallization to achieve the high purity required for electronic device fabrication.
Caption: Synthetic pathway for this compound.
Application in PhOLEDs: Device Fabrication and Characterization
While specific device data for this compound is not extensively published, a representative protocol for fabricating a green PhOLED using a carbazole-based host is detailed below. This protocol can be adapted for the title compound.
Representative PhOLED Device Architecture
A typical multilayer PhOLED structure utilizing a carbazole-based host is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Caption: A representative multilayer PhOLED device structure.
Protocol 3: Fabrication of a Green Phosphorescent OLED
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Thin Film Deposition (High Vacuum Thermal Evaporation):
-
Transfer the cleaned ITO substrates into a high vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum.
-
Hole Injection Layer (HIL): Deposit a thin layer (e.g., 5 nm) of a suitable HIL material such as 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN).
-
Hole Transport Layer (HTL): Deposit a layer (e.g., 40 nm) of a hole-transporting material like di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
Emissive Layer (EML): Co-evaporate this compound as the host material with a green phosphorescent dopant, such as fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), at a specific doping concentration (e.g., 8-15 wt%). The thickness of this layer is typically around 20-30 nm.
-
Electron Transport Layer (ETL): Deposit a layer (e.g., 40 nm) of an electron-transporting material like 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB).
-
Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of lithium fluoride (LiF) to facilitate electron injection.
-
Cathode: Deposit a metal cathode, typically aluminum (Al), with a thickness of around 100 nm.
-
-
Encapsulation:
-
After deposition, the devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Record with a spectroradiometer.
-
Efficiency Calculations: Determine the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).
Expected Performance and Rationale
PhOLEDs based on carbazole host materials have demonstrated high efficiencies. For a green PhOLED utilizing a host like this compound, the following performance characteristics can be anticipated, based on data from similar systems.[4]
| Parameter | Expected Performance Range |
| Turn-on Voltage | 2.5 - 3.5 V |
| Maximum Current Efficiency | 30 - 40 cd/A |
| Maximum Power Efficiency | 30 - 40 lm/W |
| Maximum External Quantum Efficiency (EQE) | 9 - 11 % |
The rationale behind these expected high-performance metrics lies in the fundamental properties of the carbazole core:
-
High Triplet Energy: Ensures efficient confinement of triplet excitons on the phosphorescent guest, leading to high quantum efficiency.
-
Bipolar Charge Transport: While carbazole is predominantly a hole transporter, the overall molecular design can be tuned to achieve more balanced electron and hole transport within the emissive layer, leading to a wider recombination zone and reduced efficiency roll-off at high brightness.
-
Good Film-Forming Properties: The benzyl substitution can promote the formation of smooth, amorphous thin films, which is crucial for preventing short circuits and ensuring uniform device operation.
Conclusion and Future Outlook
This compound stands as a promising material for application as a host in phosphorescent OLEDs. Its synthesis is straightforward, and its inherent photophysical properties, derived from the carbazole moiety, align with the key requirements for high-efficiency PhOLEDs. The aldehyde functionality further opens avenues for the development of a new generation of host materials through subsequent chemical modifications. Further experimental work is necessary to fully characterize its performance in PhOLED devices and to optimize device architectures to harness its full potential. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the utility of this and related carbazole derivatives in advancing the field of organic electronics.
References
-
G. Krucaite, S. Grigalevicius, et al. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules, 23(12), 3298. Available at: [Link]
-
Y. Gao, et al. (2020). Synthesis and fluorescence of 9-benzyl-9H-carbazole derivatives and its application for recognition of rare earth cations. Heterocycles, 100(4), 633-646. Available at: [Link]
-
G. Krucaite, S. Grigalevicius. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Polymers, 13(21), 3788. Available at: [Link]
-
J. Lee, et al. (2015). Efficient Phosphorescent Green and Red Organic Light-Emitting Diodes Based on the Novel Carbazole-Type Host Material. Journal of Nanoscience and Nanotechnology, 15(4), 2942-2946. Available at: [Link]
-
D. Velasco, et al. (2017). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Dyes and Pigments, 145, 456-464. Available at: [Link]
-
S. Lee, et al. (2021). An indenocarbazole-based host material for solution processable green phosphorescent organic light emitting diodes. Journal of Materials Chemistry C, 9(34), 11425-11432. Available at: [Link]
-
S. Wang, et al. (2012). N-heterocyclic carbazole-based hosts for simplified single-layer phosphorescent OLEDs with high efficiencies. Advanced Materials, 24(21), 2922-2928. Available at: [Link]
-
H. B. Kim, et al. (2001). Synthesis of carbazole-containing PPV and its application to the electroluminescent devices. Materials Science and Engineering: B, 85(2-3), 186-189. Available at: [Link]
-
A. K. B., et al. (2019). Efficient red phosphorescent OLEDs employing carbazole-based materials as the emitting host. Journal of Materials Science: Materials in Electronics, 30(16), 15449-15457. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of 9-benzyl-9H-carbazole (BzCz). Reprinted with... - ResearchGate. Retrieved from [Link]
-
J. H. Kim, et al. (2017). 9-(Pyridin-3-yl)-9H-carbazole derivatives as host materials for green phosphorescent organic light-emitting diodes. Dyes and Pigments, 142, 337-343. Available at: [Link]
-
M. H. Hyun, et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. International Journal of Molecular Sciences, 22(6), 3183. Available at: [Link]
-
S. Jayapriya, et al. (2021). Carbazole-based dyes containing aldehyde and cyanoacetic acid groups for dye-sensitized solar cells. Journal of Photochemistry and Photobiology A: Chemistry, 411, 113203. Available at: [Link]
-
P. S. S. Kumar, et al. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Chemical Science Transactions, 7(4), 626-633. Available at: [Link]
-
S. Boy, et al. (2024). Spectroscopic, Thermodynamic, Electronic, HOMO-LUMO, MEP and NLO Analyses of 3-(Benzyl)-4-(3-Acetoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one. European Journal of Science and Technology, (54), 144-151. Available at: [Link]
-
H. Srour, et al. (2016). Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. The Journal of Organic Chemistry, 81(15), 6346-6357. Available at: [Link]
-
ResearchGate. (n.d.). Graphical illustration of HOMO and LUMO energy levels of all the... - ResearchGate. Retrieved from [Link]
-
M. S. Islam, et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128005. Available at: [Link]
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Application Notes & Protocols: 9-Benzyl-9H-carbazole-3-carbaldehyde as a Hole-Transporting Material
Introduction: The Strategic Value of Carbazole Scaffolds in Organic Electronics
In the landscape of organic electronics, the carbazole moiety stands out as a cornerstone for designing high-performance materials. Its inherent properties—a rigid, planar structure, excellent thermal stability, and a high triplet energy level—make it an exemplary scaffold for hole-transporting materials (HTMs). Carbazole derivatives are widely employed in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) due to their electron-rich nature, which facilitates efficient injection and transport of positive charge carriers (holes)[1][2][3].
This guide focuses on a specific, promising derivative: 9-Benzyl-9H-carbazole-3-carbaldehyde (BCC) . The introduction of a benzyl group at the 9-position enhances solubility and modifies the electronic properties, while the carbaldehyde group at the 3-position serves as a versatile synthetic handle for further functionalization. This document provides a comprehensive technical overview of BCC, detailing its synthesis, purification, and application as an HTM. We present field-proven protocols for device fabrication and characterization, designed for researchers and scientists aiming to explore and validate the potential of this compound.
Molecular Overview and Physicochemical Properties
The unique arrangement of the benzyl and aldehyde functional groups on the carbazole framework endows BCC with distinct reactivity and electronic characteristics[1]. Understanding these fundamental properties is the first step in its application.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₅NO | [1][4][5] |
| Molecular Weight | 285.34 g/mol | [5][6][7] |
| Appearance | White to light yellow crystalline powder | [1][6][8] |
| Melting Point | 80-82 °C / 134 °C | [1][5][6] |
| Boiling Point | ~444.9 °C @ 760 mmHg | [1][5] |
| Solubility | Soluble in organic solvents like Toluene, THF, DMF | [6][8] |
Note: A variance in reported melting points exists in the literature, which may be attributable to different polymorphic forms or purity levels. Experimental verification is recommended.
Synthesis and Purification Protocol
The synthesis of BCC is typically achieved through a two-step process: N-benzylation of the carbazole core followed by formylation. The Vilsmeier-Haack reaction is a standard and effective method for introducing the formyl group onto the electron-rich carbazole ring[1].
Protocol 1: Synthesis of this compound
Causality Behind Choices:
-
Step 1 (Benzylation): Potassium carbonate is a mild base suitable for deprotonating the carbazole nitrogen without causing side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
Step 2 (Formylation): The Vilsmeier-Haack reagent is prepared in situ from phosphorus oxychloride and DMF. It acts as a mild electrophile, preferentially attacking the electron-rich 3- and 6-positions of the carbazole ring. The reaction is quenched with an aqueous base to hydrolyze the iminium intermediate to the final aldehyde.
Materials:
-
Carbazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate solution, saturated
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Part A: Synthesis of 9-Benzyl-9H-carbazole
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add carbazole (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC until the carbazole starting material is consumed[6].
-
Quench the reaction by pouring the mixture into a beaker of cold deionized water. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, washing thoroughly with water and then with cold methanol to remove impurities.
-
Dry the solid under vacuum. This intermediate, 9-benzyl-9H-carbazole, is often pure enough for the next step.
Part B: Formylation to this compound
-
In a separate flame-dried, three-neck flask under nitrogen, prepare the Vilsmeier reagent. Cool anhydrous DMF in an ice bath (0 °C).
-
Slowly add POCl₃ (1.5 eq) dropwise to the cold DMF, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C.
-
Dissolve the 9-benzyl-9H-carbazole (1.0 eq) from Part A in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium acetate until the pH is neutral (~7).
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure BCC product.
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application as a Hole-Transporting Material (HTM)
The efficacy of an HTM is dictated by its electronic and physical properties, which must be compatible with the adjacent layers in an electronic device[9][10].
Caption: Experimental workflow from material synthesis to device characterization.
Protocol 2: Fabrication of a Solution-Processed OLED
Device Architecture: ITO / PEDOT:PSS / BCC (HTL) / Emissive Layer (e.g., Alq₃) / LiF / Al
-
Substrate Cleaning: a. Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in a cleaning solution (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.[11] b. Dry the substrates with a nitrogen gun and immediately treat with UV-Ozone for 10 minutes to improve the surface wettability.
-
Hole Injection Layer (HIL) Deposition: a. Transfer the substrates into a nitrogen-filled glovebox. b. Spin-coat a filtered aqueous dispersion of PEDOT:PSS (e.g., AI 4083) onto the ITO substrates at 5000 rpm for 40 seconds.[11] c. Anneal the substrates on a hotplate at 120 °C for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: a. Prepare a solution of BCC (e.g., 5-10 mg/mL) in a suitable solvent like toluene or chloroform. b. Spin-coat the BCC solution onto the PEDOT:PSS layer at 2000-4000 rpm for 40 seconds. The speed can be adjusted to control film thickness. c. Anneal the film at 80 °C for 10 minutes to remove residual solvent.[11]
-
Emissive Layer (EML) and Cathode Deposition: a. Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). b. Thermally evaporate the emissive material (e.g., 40 nm of Tris(8-hydroxyquinolinato)aluminium, Alq₃). c. Sequentially evaporate a thin layer of Lithium Fluoride (LiF) (1 nm) as an electron injection layer, followed by a thicker layer of Aluminum (Al) (100 nm) as the cathode.[12]
-
Encapsulation: a. Encapsulate the finished device using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.
Protocol 3: Characterization of Optoelectronic Properties
1. Cyclic Voltammetry (CV) for HOMO/LUMO Estimation:
-
Objective: To determine the oxidation and reduction potentials of BCC, from which the HOMO and LUMO energy levels can be estimated.
-
Procedure: a. Prepare a dilute solution of BCC in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile). b. Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. c. Record the cyclic voltammogram, scanning to positive and negative potentials to find the onset of the first oxidation (Eₒₓ) and reduction (EᵣₑᏧ) peaks. d. Use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard. e. Calculate the energy levels using the empirical formulas:
- HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 5.1]
- LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 5.1]
2. Hole Mobility by Space-Charge Limited Current (SCLC) Method:
-
Objective: To measure the hole mobility (μₕ) of BCC by fabricating a hole-only device and analyzing its current-voltage characteristics.
-
Device Architecture: ITO / PEDOT:PSS / BCC / Au
-
Procedure: a. Fabricate the device as described, but instead of an EML and cathode, deposit a high work-function metal like Gold (Au) directly onto the BCC layer via thermal evaporation. b. Measure the current density-voltage (J-V) characteristics of the device. c. Plot J vs. V² and identify the linear region, which corresponds to the SCLC regime. d. Calculate the hole mobility using the Mott-Gurney law:
- J = (9/8) * ε₀ * εᵣ * μₕ * (V²/L³)
- Where: J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material (typically assumed to be ~3 for organic semiconductors), V is the applied voltage, and L is the thickness of the BCC film.
Conclusion and Future Outlook
This compound is a compound of significant interest for the development of next-generation organic electronic devices. Its carbazole core provides a robust framework for efficient hole transport, while its functional handles allow for extensive synthetic modification. The protocols detailed in this guide provide a solid foundation for synthesizing BCC and systematically evaluating its performance as a hole-transporting material. While existing literature points to its high potential, the lack of comprehensive published data on its mobility and energy levels marks a clear opportunity for novel research. Future work should focus on a full experimental characterization of BCC and the synthesis of new derivatives to further optimize its properties for advanced applications in OLEDs, PSCs, and other organic semiconductor devices.
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-
Smolecule. (2023, August 15). Buy this compound | 54117-37-2.
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ChemBK. This compound.
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-
ACS Publications. (2025, January 9). Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering.
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ACS Publications. Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance.
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CHIMIA. View of Additives, Hole Transporting Materials and Spectroscopic Methods to Characterize the Properties of Perovskite Films.
-
ACS Publications. (2022, July 29). Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance.
-
ChemSynthesis. (2025, May 20). 9-benzyl-1-methyl-9H-carbazole-3-carbaldehyde.
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MDPI. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives.
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ResearchGate. The synthesis of 9-benzyl-9H-carbazole (BzCz).
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PubMed. (2014, November 25). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials.
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ChemScene. This compound | 54117-37-2.
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Europe PMC. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials.
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PMC. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs.
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ResearchGate. 9-(9-Alkylcarbazol-3-yl)-3-(methoxypyridin-3-yl)carbazoles as host materials for very efficient OLEDs.
-
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PubMed Central. (2024, January 29). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials.
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Royal Society of Chemistry. (2014). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications.
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HETEROCYCLES. (2020, March 2). SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS.
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Application Note & Protocols: A Comprehensive Guide to the Synthesis, Characterization, and Application of Schiff Bases from 9H-Carbazole-3-carbaldehyde
Abstract: This document provides a detailed guide for researchers, chemists, and professionals in drug development on the synthesis of Schiff bases derived from 9H-carbazole-3-carbaldehyde. It covers the fundamental reaction mechanism, offers robust and adaptable experimental protocols, outlines comprehensive characterization techniques, and explores the diverse applications of these valuable compounds in medicinal chemistry and materials science.
Introduction: The Significance of Carbazole-Based Schiff Bases
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its rigid, planar structure and rich electron-donating properties. When functionalized with a carbaldehyde group at the 3-position, 9H-carbazole-3-carbaldehyde becomes a versatile building block for creating more complex molecular architectures.
One of the most effective ways to leverage this starting material is through the formation of Schiff bases (also known as imines or azomethines). These compounds are synthesized via the condensation of a primary amine with an aldehyde or ketone and are characterized by the presence of a carbon-nitrogen double bond (-C=N-).[1] This linkage is not merely a structural element; it extends the π-conjugated system of the carbazole core, often leading to emergent photophysical properties and enhanced biological activity.[2][3]
Carbazole-based Schiff bases are at the forefront of research in several areas:
-
Medicinal Chemistry: They exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties.[4][5]
-
Materials Science: Their unique electronic and photophysical properties make them excellent candidates for fluorescent chemosensors for metal ion detection,[2][4][6] as well as active layers in organic light-emitting diodes (OLEDs).[3]
This guide provides the scientific foundation and practical protocols to empower researchers to reliably synthesize and validate these potent molecules.
Part 1: The Underlying Chemistry: Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often catalyzed by a small amount of acid.[7][8] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 9H-carbazole-3-carbaldehyde. This step is often accelerated by acid catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon even more electrophilic.[7][9] This initial attack forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[7]
-
Dehydration (Elimination): The carbinolamine intermediate is then protonated on the oxygen atom by the acid catalyst. This creates a good leaving group (water). The lone pair on the nitrogen atom then helps to expel the water molecule, forming a carbon-nitrogen double bond and regenerating the acid catalyst.[7]
The overall reaction is an equilibrium process. To drive the reaction towards the product (the Schiff base), it is common practice to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that azeotropically removes water.
Caption: Fig. 1: Acid-catalyzed mechanism of Schiff base formation.
Part 2: Experimental Protocols for Synthesis
This section provides a detailed, step-by-step protocol for a typical synthesis, followed by a table summarizing various reaction conditions reported in the literature to guide optimization.
Protocol 2.1: General Synthesis of a Carbazole Schiff Base
This protocol describes the synthesis of a Schiff base from 9H-carbazole-3-carbaldehyde and a substituted aniline, a common reaction class.
Materials:
-
9H-carbazole-3-carbaldehyde
-
Substituted primary amine (e.g., 4-methoxyaniline)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and heat source
-
Thin-Layer Chromatography (TLC) plate (silica gel)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 9H-carbazole-3-carbaldehyde (e.g., 1.0 mmol, 195.2 mg) in 25 mL of absolute ethanol. Stir the solution until the aldehyde is fully dissolved.
-
Amine Addition: To this solution, add an equimolar amount of the primary amine (e.g., 1.0 mmol of 4-methoxyaniline).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[10][11]
-
Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-8 hours. The optimal time can vary depending on the reactivity of the amine.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid product will often precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Purification: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.[10]
-
Drying: Dry the purified product in a vacuum oven to yield the pure Schiff base. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol or chloroform.[10]
Protocol Variations & Optimization Data
The general protocol can be adapted for various amines. The table below summarizes different conditions found in the literature for synthesizing Schiff bases from carbazole aldehydes.
| Starting Aldehyde | Amine | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 9-Ethyl-9H-carbazole-3-carbaldehyde | N,N-bis(4-methoxyphenyl)amine | Ethanol | Acetic Acid | 6 - 8 | N/A | [10] |
| 9H-Carbazole-3-carbaldehyde | 4-Phenyl-3-thiosemicarbazide | Methanol | None specified | 4.5 | 79% | [12] |
| 9-Ethyl-9H-carbazole-3-carbaldehyde | 5-Amino-3,4-dimethylisoxazole | Ethanol | Acetic Acid | N/A | High | [11] |
| Aromatic Aldehydes | Primary Amines | Methanol | None specified | 5 | N/A | [13] |
| 2,9-Phenanthroline-1,10-dialdehyde | Sulfur-containing amines | Methanol/Ethanol | Sulfuric Acid | 3 | High | [14] |
Part 3: Characterization and Structural Validation
Proper characterization is essential to confirm the identity and purity of the synthesized Schiff base. The key is to verify the formation of the azomethine (-CH=N-) group and the disappearance of the starting aldehyde and amine functionalities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Look for: The appearance of a strong absorption band in the 1660-1560 cm⁻¹ region, which is characteristic of the C=N imine stretch.[15]
-
Confirm: The disappearance of the C=O stretching band from the aldehyde (typically ~1700 cm⁻¹) and the N-H stretching bands from the primary amine (typically 3400-3300 cm⁻¹).
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Key Signal: The most diagnostic peak is a singlet corresponding to the azomethine proton (-CH=N-) , which typically appears in the downfield region of δ 8.5–8.9 ppm .[15]
-
Confirmation: The singlet for the aldehyde proton (-CHO) around δ 9-10 ppm will be absent in the product spectrum. Aromatic and carbazole protons will appear as multiplets, typically between δ 7.2-8.6 ppm.[15]
-
-
Carbon-13 (¹³C NMR) Spectroscopy:
-
Key Signal: The carbon of the azomethine group (-C =N-) will give a characteristic signal in the range of δ 158–164 ppm .[15]
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the synthesized compound, confirming that the condensation reaction has occurred as expected. The molecular ion peak (M⁺) or protonated peak ([M+H]⁺) should match the calculated molecular weight of the target Schiff base.[11]
-
Part 4: Experimental Workflow and Logic
The successful synthesis and validation of carbazole Schiff bases follow a logical and systematic workflow. Each step is designed to ensure maximum yield, purity, and confident structural confirmation.
Caption: Fig. 2: Comprehensive workflow from synthesis to validation.
Part 5: Applications in Research & Development
The versatile nature of carbazole-based Schiff bases makes them highly valuable in various scientific fields.
-
Fluorescent Chemosensors: The extended π-conjugation in these molecules often results in strong fluorescence. Upon coordination with specific metal ions (e.g., Al³⁺, Fe³⁺, Cu²⁺), the electronic properties of the Schiff base can be perturbed, leading to a measurable change in the fluorescence signal (either enhancement or quenching).[2][6] This "turn-on" or "turn-off" response allows for the highly sensitive and selective detection of metal ions, which is critical for environmental monitoring and biological imaging.[2]
-
Antimicrobial and Anticancer Agents: The imine group is a critical pharmacophore that can interact with various biological targets. Carbazole Schiff bases and their metal complexes have demonstrated significant potential as antibacterial, antifungal, and anticancer agents.[4][5] The planar carbazole moiety can intercalate with DNA, while the imine nitrogen and other heteroatoms can chelate essential metal ions in enzymes, disrupting pathogen or cancer cell metabolism.[5]
-
Organic Electronics: The inherent charge-transporting capabilities of the carbazole unit, combined with the extended conjugation provided by the Schiff base linkage, make these compounds promising materials for organic electronics. They have been investigated as emissive layers or hole-transporting materials in the development of more efficient and stable OLEDs.[3]
References
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Silva, P. J. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Available at: [Link]
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- N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. (2010). MDPI.
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-
Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (N.D.). Scientific Research Publishing. Available at: [Link]
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Synthesis and Characterization of a Carbazole-Based Schiff Base Capable of Detection of Al3+ in Organic/Aqueous Media. (2022). PubMed. Available at: [Link]
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Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). PMC - PubMed Central. Available at: [Link]
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The Strategic Utility of 9-Benzyl-9H-carbazole-3-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Carbazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the carbazole nucleus represents a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] This tricyclic aromatic system, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, provides a rigid, electron-rich structure ideal for interacting with various biological targets.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][3]
Within this important class of molecules, 9-Benzyl-9H-carbazole-3-carbaldehyde stands out as a particularly valuable synthetic intermediate. The benzyl group at the 9-position enhances solubility and can influence molecular packing, while the aldehyde group at the 3-position serves as a versatile chemical handle for extensive functionalization.[4] This reactivity allows for the systematic development of compound libraries to explore structure-activity relationships (SAR) and optimize therapeutic potential. This guide provides detailed application notes and protocols for the use of this compound as a starting material for novel drug candidates, particularly in the realm of oncology.
Physicochemical Properties
A foundational understanding of the starting material is critical for experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅NO | [5] |
| Molar Mass | 285.34 g/mol | [5] |
| Appearance | White or light yellow crystalline powder | N/A |
| Melting Point | 134 °C | [5] |
| Boiling Point | ~444.9 °C (Predicted) | [5] |
| CAS Number | 54117-37-2 | [5] |
Core Synthetic Protocol: Preparation of the Starting Material
The utility of any intermediate begins with its efficient synthesis. This compound is typically prepared via a two-step process: N-alkylation of the carbazole core followed by formylation.
Protocol 1: Synthesis of 9-Benzyl-9H-carbazole
This initial step introduces the benzyl group onto the nitrogen atom of the carbazole ring.
Workflow for N-Benzylation of Carbazole
Caption: Workflow for the synthesis of 9-Benzyl-9H-carbazole.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 9H-Carbazole in dimethylformamide (DMF).
-
Base Addition: Add 5.0 equivalents of potassium carbonate (K₂CO₃) to the solution. This acts as the base to deprotonate the carbazole nitrogen.
-
Alkylation: Add 1.0 to 1.1 equivalents of benzyl bromide to the stirred suspension.
-
Reaction: Allow the reaction to stir at room temperature for approximately 8 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water. An off-white precipitate should form.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from ethanol to yield pure 9-Benzyl-9H-carbazole.
Protocol 2: Vilsmeier-Haack Formylation to Yield this compound
The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[6]
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃, ~1.5 eq.) to anhydrous dimethylformamide (DMF, ~3.0 eq.) with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent in situ.
-
Substrate Addition: Dissolve 9-Benzyl-9H-carbazole (1.0 eq.), synthesized in Protocol 1, in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to approximately 90 °C. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Then, neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7.
-
Isolation: The product will typically precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.[6]
Application in Anticancer Drug Discovery: Synthesis of Bioactive Derivatives
The true value of this compound lies in its ability to serve as a scaffold for creating diverse derivatives. The aldehyde functionality is a prime site for C-C and C-N bond-forming reactions.
Protocol 3: Knoevenagel Condensation for α,β-Unsaturated Derivatives
The Knoevenagel condensation is a powerful reaction that involves the condensation of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[7][8] This reaction is instrumental in synthesizing derivatives that can act as Michael acceptors or possess extended π-conjugated systems, often enhancing biological activity.[9]
General Knoevenagel Condensation Scheme
Caption: General workflow for Knoevenagel condensation.
Step-by-Step Methodology (Example with Malononitrile):
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and malononitrile (1.2 eq.) in absolute ethanol.
-
Catalysis: Add a catalytic amount of a weak base, such as piperidine (0.1 eq.), to the mixture.[8]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C). Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then with distilled water. The product can be further purified by recrystallization from ethanol to yield the pure (E)-2-((9-benzyl-9H-carbazol-3-yl)methylene)malononitrile.[8]
-
Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 4: Synthesis of Schiff Base Derivatives (Imines)
The condensation of the aldehyde with primary amines yields Schiff bases (imines), a class of compounds known for a wide array of pharmacological activities, including anticancer and antimicrobial effects.[10][11]
Step-by-Step Methodology (Example with Aniline):
-
Setup: Dissolve this compound (1.0 eq.) in absolute ethanol in a round-bottom flask.
-
Amine Addition: Add an equimolar amount of the primary amine (e.g., aniline, 1.0 eq.) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction's completion via TLC.
-
Isolation: After cooling to room temperature, the Schiff base product often crystallizes directly from the reaction mixture. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Characterization: Verify the structure using ¹H NMR (look for the characteristic imine -N=CH- proton signal), IR (C=N stretch), and Mass Spectrometry.
Biological Evaluation: Assessing Anticancer Activity
Once a library of derivatives has been synthesized, their biological activity must be assessed. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability and cytotoxicity.[9]
Protocol 5: MTT Cytotoxicity Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized carbazole derivatives against human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer).[1][9]
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized carbazole derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Cisplatin or Doxorubicin (positive control).
-
Incubation: Incubate the plates for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1][9]
Anticipated Results and Mechanistic Insights
Derivatives of carbazole aldehydes have shown significant anticancer activity. For instance, compounds derived from the closely related 9-ethylcarbazole-3-carbaldehyde have exhibited potent cytotoxicity with IC₅₀ values in the low micromolar and even nanomolar range against various cancer cell lines.[9][12]
Table of Reported Anticancer Activities for Related Carbazole Derivatives
| Compound Type | Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) | Reference |
| Carbazole-Thiazole Hybrid | HepG-2 (Liver) | 0.0304 | Not specified | [9] |
| Carbazole-Thiazole Hybrid | MCF-7 (Breast) | 0.058 | Not specified | [9] |
| Carbazole-Oxadiazole Hybrid | MCF-7 (Breast) | 6.44 | Not specified | [1] |
| 9-ethyl-9H-carbazole-3-carbaldehyde | Melanoma Cells | Potent Inhibition | Reactivation of p53 pathway | [13] |
| Phenylcarbazole Derivatives | CEM (Leukemia) | 0.01 - 0.1 | DNA interaction, possible CDK inhibition | [12] |
The mechanisms of action for carbazole derivatives are diverse. Some have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells.[5] Others, like 9-ethyl-9H-carbazole-3-carbaldehyde, can reactivate the p53 tumor suppressor pathway, leading to apoptosis and senescence in cancer cells.[13] The derivatives synthesized from this compound are prime candidates for exploring these and other mechanisms, such as the inhibition of specific protein kinases or transcription factors.
Conclusion
This compound is a high-value starting material for medicinal chemistry research. Its straightforward synthesis and the versatile reactivity of its aldehyde group provide a robust platform for generating novel, structurally diverse molecules. The protocols detailed herein for synthesis, derivatization via Knoevenagel condensation and Schiff base formation, and subsequent biological evaluation using the MTT assay offer a comprehensive framework for researchers and drug development professionals. By leveraging this strategic intermediate, the scientific community can continue to unlock the therapeutic potential of the carbazole scaffold in the ongoing search for more effective and selective anticancer agents.
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ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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-
SpectraBase. (n.d.). 9H-carbazole-3-carboxaldehyde, 9-methyl-. Retrieved from [Link]
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Application Notes and Protocols for the Condensation Reaction of 9-Benzyl-9H-carbazole-3-carbaldehyde
Introduction: The Synthetic Versatility of Carbazole Scaffolds
Carbazole and its derivatives represent a "privileged structure" in medicinal chemistry and materials science.[1] This tricyclic aromatic heterocycle, with its rigid and electron-rich framework, provides a versatile scaffold for the development of novel compounds with significant biological and photophysical properties.[1][2] Derivatives of carbazole are known to exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] 9-Benzyl-9H-carbazole-3-carbaldehyde is a key intermediate, offering a reactive aldehyde functionality for further molecular elaboration.[3][4]
One of the most fundamental and efficient methods for carbon-carbon bond formation is the condensation reaction, particularly the Knoevenagel condensation.[2][5] This reaction involves the base-catalyzed reaction of an aldehyde with an active methylene compound, leading to the formation of an α,β-unsaturated product.[2][5] These products are valuable intermediates for synthesizing a diverse array of more complex molecules and potential therapeutic agents.[4][5]
This document provides a detailed experimental guide for performing a Knoevenagel condensation reaction with this compound and an active methylene compound, such as malononitrile. It outlines the reaction mechanism, step-by-step protocols, purification techniques, and characterization methods, grounded in established chemical principles.
Materials and Equipment
A comprehensive list of necessary reagents and equipment for the successful execution of the described protocols.
| Category | Item | Details/Specifications |
| Reactants | This compound | CAS: 54117-37-2[6][7] |
| Active Methylene Compound | e.g., Malononitrile, Ethyl Cyanoacetate | |
| Catalyst | e.g., Piperidine, Ammonium Acetate | |
| Solvents | Ethanol (Reagent Grade), Toluene (Anhydrous), Ethyl Acetate (HPLC Grade), Hexane (HPLC Grade), Dichloromethane (DCM) | |
| Glassware | Round-bottom flasks | Various sizes (e.g., 50 mL, 100 mL) |
| Reflux condenser | ||
| Dean-Stark apparatus (for Protocol 2) | ||
| Separatory funnel | ||
| Büchner funnel and filter paper | ||
| Beakers, Erlenmeyer flasks | ||
| Equipment | Magnetic stirrer with heating mantle | |
| Rotary evaporator | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | |
| TLC developing chamber | ||
| UV lamp for TLC visualization | ||
| Column chromatography setup | Glass column, silica gel (230-400 mesh) | |
| Analytical balance | ||
| Safety | Fume hood | |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves |
Experimental Workflow Overview
The overall process from reaction setup to the characterization of the final product is outlined below. This workflow ensures a systematic and efficient approach to the synthesis.
Caption: General experimental workflow for the Knoevenagel condensation.
Reaction Mechanism: The Knoevenagel Condensation
The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[5] The key steps involve the formation of a stabilized carbanion (enolate) from the active methylene compound, which then acts as a nucleophile.
-
Enolate Formation: A basic catalyst, such as piperidine, abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate ion.[5]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming an aldol-type addition intermediate.[5]
-
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.[5]
Caption: Simplified Knoevenagel condensation mechanism.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for Knoevenagel condensations involving aromatic aldehydes.[2][5] Optimization may be required for this specific substrate.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol is a standard and effective method for Knoevenagel condensation and is suitable for a wide range of aromatic aldehydes.[2][5]
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq., e.g., 2.85 g, 10 mmol) and malononitrile (1.1 eq., e.g., 0.73 g, 11 mmol).
-
Dissolve the reactants in ethanol (approximately 30-40 mL).
-
Add a catalytic amount of piperidine (0.1 eq., e.g., 0.1 mL, 1 mmol) to the solution using a micropipette.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a solvent system such as Hexane:Ethyl Acetate (7:3) to develop the plate. The reaction is complete when the starting aldehyde spot has disappeared.
-
Upon completion (typically 2-4 hours), remove the flask from the heat and allow it to cool to room temperature.[2]
-
If a precipitate forms upon cooling, collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent using a rotary evaporator until a solid begins to form, then cool in an ice bath to maximize precipitation before filtration.
-
Dry the crude product under vacuum.
Protocol 2: Pyrrolidine-Catalyzed Condensation in Toluene with Azeotropic Removal of Water
This method is particularly useful for less reactive partners or when the dehydration step is slow, as the removal of water drives the reaction to completion.
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq., e.g., 2.85 g, 10 mmol), ethyl cyanoacetate (1.2 eq., e.g., 1.27 mL, 12 mmol), and toluene (50 mL).
-
Add a catalytic amount of pyrrolidine (0.1 eq., e.g., 0.08 mL, 1 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 111 °C for toluene). Water will be collected in the Dean-Stark trap as an azeotrope with toluene.[2]
-
Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Product Purification and Characterization
Purification of the crude product is essential to remove unreacted starting materials, catalyst, and byproducts. Carbazole derivatives can often be purified effectively using column chromatography and/or recrystallization.[8][9][10]
Purification by Column Chromatography
-
TLC Analysis: Determine an optimal solvent system (eluent) for separation using TLC. A good system will show clear separation between the product spot and any impurities, with an Rf value for the product of approximately 0.3-0.4. A gradient of hexane and ethyl acetate is often effective.
-
Column Packing: Prepare a silica gel slurry in the least polar solvent of your eluent system (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, product-adsorbed silica onto the top of the packed column.[9]
-
Elution: Begin eluting with the least polar solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).[8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[8]
Insight from the Field: Basic carbazole derivatives can interact strongly with the acidic silanol groups on silica gel, leading to "tailing" on TLC and poor separation in the column.[8] To mitigate this, add a small amount (0.1-1%) of a competitive base like triethylamine (TEA) to your eluent system. This will improve peak shape and separation efficiency.[8][9]
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new vinyl proton signal, disappearance of the aldehyde proton signal (~9-10 ppm). Shifts in aromatic proton signals. |
| ¹³C NMR | Appearance of new signals for the α,β-unsaturated system, disappearance of the aldehyde carbonyl carbon signal (~190 ppm). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product. |
| Infrared (IR) Spectroscopy | Presence of a strong nitrile (C≡N) stretch (if malononitrile is used) around 2220 cm⁻¹. Disappearance of the aldehyde C=O stretch. |
| Melting Point | A sharp, defined melting point range indicates high purity. |
Safety Precautions
Adherence to safety protocols is paramount in any chemical synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[11]
-
Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of vapors and dust.[3][11]
-
Handling: this compound is classified as a skin and eye irritant.[6] Avoid direct contact with skin and eyes.[3][11] In case of contact, rinse thoroughly with water.[11]
-
Storage: Store the aldehyde in a tightly closed container in a cool, dry, and well-ventilated place.[3][11]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not discharge into the environment.[3]
References
- BenchChem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of N-Benzylacetoacetamide with Aromatic Aldehydes.
- BenchChem. (n.d.). Technical Support Center: Purification of Aminopropyl Carbazole Derivatives.
- Papanastasiou, I., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K.
- ElectronicsAndBooks. (n.d.). A Simple Method for Knoevenagel Condensation of α,β-Conjugated and Aromatic Aldehydes with Barbituric Acid.
- ChemBK. (n.d.). This compound.
- BenchChem. (n.d.). Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives.
- Echemi. (n.d.). This compound.
- International Journal of Chemical and Physical Sciences. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media.
- Dai, W. (n.d.). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press.
- PubChem. (n.d.). 9-Benzylcarbazole-3-carboxaldehyde.
- Smolecule. (2023, August 15). Buy this compound | 54117-37-2.
- BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation Reactions with 9-Ethyl-9H-carbazole-2-carbaldehyde.
- Arctom Scientific. (n.d.). CAS NO. 54117-37-2 | this compound.
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Application Note: High-Fidelity Reduction of 9-Benzyl-9H-carbazole-3-carbaldehyde to its Corresponding Alcohol
Abstract
This application note provides a comprehensive guide for the selective reduction of the aromatic aldehyde, 9-Benzyl-9H-carbazole-3-carbaldehyde, to its primary alcohol, (9-Benzyl-9H-carbazol-3-yl)methanol. This transformation is a critical step in the synthesis of various carbazole derivatives investigated for their applications in organic electronics and medicinal chemistry.[1] We will delve into the mechanistic rationale for employing sodium borohydride (NaBH₄) as a mild and selective reducing agent, outline a detailed, field-proven experimental protocol, and provide essential guidance on reaction monitoring, work-up, and purification.
Introduction: The Significance of Carbazole Alcohols
Carbazole derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant interest in materials science and drug discovery. The benzyl-protected carbazole core, in particular, serves as a versatile scaffold for the development of organic light-emitting diodes (OLEDs) and potential therapeutic agents. The aldehyde functional group at the 3-position of 9-Benzyl-9H-carbazole offers a key synthetic handle for elaboration.[1] Its reduction to the corresponding primary alcohol is a fundamental transformation, yielding a precursor for further functionalization, such as etherification or esterification, to fine-tune the molecule's electronic and biological properties.
Mechanistic Rationale and Reagent Selection
The reduction of an aldehyde to a primary alcohol involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce other common functional groups like esters, amides, or carboxylic acids under standard conditions, ensuring the integrity of other functionalities that may be present in complex molecules.[2][3]
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride ion to the partially positive carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxide intermediate, which is stabilized as a borate ester.[2][4]
-
Protonation: A protic solvent, typically methanol or ethanol, then protonates the alkoxide to yield the final primary alcohol product.[2][5] An acidic workup can also be employed to ensure complete protonation and to neutralize any remaining borohydride.[6]
It is crucial to maintain mild reaction conditions, as elevated temperatures when reducing carbazole-3-carbaldehydes with NaBH₄ in methanol can lead to an undesirable side reaction: the complete removal of the formyl group, resulting in the formation of the parent carbazole.[7][8] Therefore, the protocol outlined below employs a controlled temperature and reaction time to ensure high fidelity reduction to the desired alcohol.
Experimental Protocol
Materials and Equipment
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.
-
Addition of Reducing Agent: Once the solution has reached 0 °C, add sodium borohydride (1.2-1.5 eq.) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
-
Reaction Monitoring: Continue stirring the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 30-60 minutes. The disappearance of the starting aldehyde spot and the appearance of a more polar product spot (lower Rf value) indicates the completion of the reaction.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (approximately 5-10 mL) while maintaining the temperature at 0 °C.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane (DCM, approximately 20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude (9-Benzyl-9H-carbazol-3-yl)methanol.
Purification
The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization of carbazole derivatives is often a mixture of ethanol and water or hexane and ethyl acetate.[9]
-
Column Chromatography: For purification via flash column chromatography, a silica gel stationary phase with a gradient eluent system of hexane and ethyl acetate is recommended.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and chemoselective for aldehydes.[2][3] |
| Solvent | Methanol (MeOH) | Protic solvent required for the protonation step.[5] |
| Temperature | 0 °C | Prevents over-reduction and loss of the formyl group.[7][8] |
| Molar Equivalents of NaBH₄ | 1.2 - 1.5 eq. | Ensures complete conversion of the aldehyde. |
| Reaction Time | 30 - 60 minutes | Typically sufficient for complete reaction at 0 °C. |
| Work-up | Quench with sat. aq. NH₄Cl | Neutralizes excess NaBH₄ and facilitates work-up.[3] |
Visualization of the Experimental Workflow
Sources
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- 8. echemi.com [echemi.com]
- 9. rsc.org [rsc.org]
Mastering the Molecular Architecture: A Detailed Guide to the NMR Characterization of 9-Benzyl-9H-carbazole-3-carbaldehyde Derivatives
Introduction: The Significance of Carbazole Aldehydes in Modern Research
The 9-Benzyl-9H-carbazole-3-carbaldehyde scaffold is a cornerstone in the development of advanced materials and therapeutic agents. Its unique photoluminescent properties make it a valuable component in organic light-emitting diodes (OLEDs), while its biological activities have shown promise in the realms of anticancer and antimicrobial research.[1] The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring the desired functionality and safety in their applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of these complex organic molecules in solution.[2][3]
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of this compound and its derivatives using a suite of NMR techniques. We will delve into the principles of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR, offering field-proven insights and step-by-step protocols to empower your research.
Foundational NMR Analysis: Deciphering the Core Structure
Sample Preparation Protocol
To ensure high-quality, reproducible NMR data, meticulous sample preparation is critical.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are common choices for carbazole derivatives. DMSO-d₆ can be particularly useful for compounds with lower solubility.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
Dissecting the ¹H NMR Spectrum: A Proton-by-Proton Examination
The ¹H NMR spectrum provides a wealth of information about the number of different types of protons and their neighboring environments. For this compound, we can divide the spectrum into three key regions corresponding to the carbazole core, the benzyl group, and the aldehyde proton.
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| Aldehyde (CHO) | 9.9 - 10.1 | Singlet (s) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| Carbazole H4 | ~8.5 | Singlet (s) or narrow doublet (d) | This proton is adjacent to the electron-withdrawing aldehyde group, causing a significant downfield shift. |
| Carbazole H5 | ~8.2 | Doublet (d) | Located on the unsubstituted benzene ring of the carbazole, it is deshielded by the aromatic system. |
| Carbazole H2 | ~8.0 | Doublet of doublets (dd) | deshielded by the adjacent aldehyde group and coupled to H1 and H4. |
| Carbazole H1, H6, H7, H8 | 7.2 - 7.6 | Multiplets (m) | These protons on the carbazole core will appear as a complex set of overlapping multiplets. |
| Benzyl CH₂ | ~5.4 | Singlet (s) | The methylene protons are adjacent to the nitrogen atom of the carbazole and the phenyl ring. |
| Benzyl Phenyl | 7.2 - 7.4 | Multiplet (m) | The five protons of the benzyl phenyl group will typically appear as a multiplet in the aromatic region. |
Note: These are predicted values based on data from analogous compounds such as 1-benzyl-1H-indole-3-carbaldehyde and carbazole-3-carboxaldehyde. Actual values may vary depending on the solvent and substituents.
Unveiling the Carbon Skeleton: Insights from ¹³C NMR
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Broadband proton decoupling is typically employed to simplify the spectrum to a series of singlets.
Expected ¹³C Chemical Shifts:
| Carbon(s) | Expected Chemical Shift (ppm) | Rationale |
| Aldehyde (CHO) | 184 - 186 | The carbonyl carbon of the aldehyde is highly deshielded. |
| Carbazole C4a, C4b, C8a, C9a | 120 - 140 | These are the quaternary carbons of the carbazole ring system. |
| Carbazole C3 | ~138 | The carbon bearing the aldehyde group is shifted downfield. |
| Carbazole C4 | ~135 | Shifted downfield due to proximity to the aldehyde. |
| Carbazole C1, C2, C5, C6, C7, C8 | 110 - 130 | Aromatic carbons of the carbazole core. |
| Benzyl CH₂ | ~50 | The benzylic carbon attached to the nitrogen. |
| Benzyl Phenyl | 127 - 138 | Aromatic carbons of the benzyl group. |
Connecting the Dots: The Power of 2D NMR Spectroscopy
Two-dimensional NMR techniques are indispensable for the definitive assignment of all proton and carbon signals, especially for complex derivatives.[2][3]
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
Experimental Protocol:
-
Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf on Bruker systems) should be used.
-
Key Parameters:
-
Spectral Width: Optimized based on the ¹H spectrum.
-
Number of Scans: 8-16 per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
Interpreting the COSY Spectrum: Cross-peaks in the COSY spectrum connect coupled protons. This is crucial for tracing the connectivity within the aromatic spin systems of the carbazole and benzyl groups.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation).[4][5]
Experimental Protocol:
-
Pulse Program: A sensitivity-enhanced gradient HSQC pulse sequence (e.g., hsqcedetgpsisp on Bruker systems) is recommended.
-
Key Parameters:
-
¹³C Spectral Width: Typically set to cover the aliphatic and aromatic regions (e.g., 0-160 ppm).
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (around 145 Hz).
-
Interpreting the HSQC Spectrum: Each cross-peak in the HSQC spectrum links a proton signal on the F2 axis to a carbon signal on the F1 axis, allowing for the unambiguous assignment of all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range Connectivity
The HMBC experiment reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[4][5] This is particularly powerful for identifying quaternary carbons and connecting different molecular fragments.[3]
Experimental Protocol:
-
Pulse Program: A standard gradient HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Key Parameters:
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a typical long-range coupling of 8-10 Hz.
-
Interpreting the HMBC Spectrum: Key HMBC correlations for this compound would include:
-
The aldehyde proton to C3 and C4 of the carbazole ring.
-
The benzyl CH₂ protons to C9a and C8a of the carbazole ring, and to the ipso-carbon of the benzyl phenyl ring.
-
Protons on the carbazole ring to neighboring carbons, helping to piece together the full carbon framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations and Conformational Analysis
The NOESY experiment detects protons that are close in space, providing through-space correlations rather than through-bond couplings. This is invaluable for determining the three-dimensional structure and conformation of molecules.[6][7]
Experimental Protocol:
-
Pulse Program: A standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker systems).
-
Key Parameters:
-
Mixing Time (d8): This is a crucial parameter that needs to be optimized. A range of mixing times (e.g., 300-800 ms) should be tested to observe the buildup of the NOE.
-
Interpreting the NOESY Spectrum: For this compound, a key NOESY correlation would be expected between the benzyl CH₂ protons and the H1 and H8 protons of the carbazole core. The presence and intensity of this cross-peak can provide insights into the preferred rotational conformation of the benzyl group relative to the carbazole plane.[8]
Visualizing NMR Workflows and Correlations
The following diagrams illustrate the logical workflow for NMR analysis and the key correlations used for structural elucidation.
Caption: Key HMBC and NOESY correlations for confirming the structure and conformation of this compound.
Conclusion: A Robust Framework for Structural Verification
The combination of one- and two-dimensional NMR spectroscopy provides an unparalleled and self-validating system for the characterization of this compound and its derivatives. By systematically applying the protocols and interpretive strategies outlined in this guide, researchers can confidently determine the precise molecular architecture of their synthesized compounds. This rigorous structural verification is a critical step in advancing the development of novel materials and therapeutics based on this versatile carbazole scaffold.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-3,6-diiodo-9H-carbazole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbazole-3-carboxaldehyde. PubChem. Retrieved from [Link]
-
International Union of Crystallography. (2016). 9H-Carbazole-9-carbaldehyde. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Green Approach to Synthesis of Novel and Broad-Range of 4,10-Dihydro-4- Aryl-3-(Phenylsulfonyl)Pyrano. Retrieved from [Link]
-
DergiPark. (n.d.). Arylidene Carbazole Carbohydrazides: Synthesis and Characterization. Retrieved from [Link]
-
University of Barcelona. (n.d.). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]
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Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 9-Benzyl-9H-carbazole. PubMed Central. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Retrieved from [Link]
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SpectraBase. (n.d.). 9H-carbazole-3-carboxaldehyde, 9-methyl-. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, conformational study, and spectroscopic characterization of the cyclic C alpha, alpha-disubstituted glycine 9-amino-9-fluorenecarboxylic acid. Retrieved from [Link]
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PubMed. (n.d.). Molecular conformational analysis, vibrational spectra, NBO, NLO analysis and molecular docking study of bis[(E)-anthranyl-9-acrylic]anhydride based on density functional theory calculations. Retrieved from [Link]
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application in thermally activated delayed fluorescence (TADF) materials
An Application Guide to Thermally Activated Delayed Fluorescence (TADF) Materials: From Molecular Design to Advanced Applications
Introduction: Redefining the Limits of Light Emission
For decades, the efficiency of organic light-emitting diodes (OLEDs) was constrained by a fundamental principle of quantum mechanics: in electrical excitation, electron-hole pairs form two types of excitons—singlet (spin state S=0) and triplet (spin state S=1)—in a 1:3 ratio. Conventional fluorescent materials can only harvest the singlet excitons for light emission, placing a theoretical ceiling of 25% on the internal quantum efficiency (IQE). While "second generation" phosphorescent materials, which utilize heavy metals like iridium, can harvest triplet excitons, they are costly and often struggle with stability, particularly for blue emission.[1][2]
A paradigm shift occurred with the advent of "third generation" emitters based on Thermally Activated Delayed Fluorescence (TADF).[3] First observed in eosin in 1961 and mechanistically detailed in 1986, its practical application in OLEDs was not realized until 2012 by Adachi and coworkers.[1][4] TADF materials are purely organic molecules ingeniously designed to harvest triplet excitons without heavy metals. They achieve this through an efficient up-conversion process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted back into emissive singlet excitons using ambient thermal energy.[3][5] This allows TADF-based devices to theoretically achieve 100% IQE, bridging the gap between high efficiency and cost-effectiveness.[6][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of TADF materials, from the fundamental principles governing their behavior to detailed protocols for their application and characterization.
The TADF Mechanism: Harvesting Triplet Excitons
The phenomenon of TADF is best understood using a Jablonski diagram. Upon electrical or photo-excitation, the molecule is promoted to an excited singlet state (S₁). From here, it can either rapidly decay back to the ground state (S₀) via prompt fluorescence (PF) or undergo intersystem crossing (ISC) to a triplet state (T₁).
In conventional fluorescent molecules, the T₁ state is a trap, as its decay to the S₀ state (phosphorescence) is spin-forbidden and thus very slow. The key innovation of TADF materials lies in minimizing the energy gap between the S₁ and T₁ states (ΔE_ST).[3] If this gap is sufficiently small (on the order of thermal energy, kT), excitons in the T₁ state can be thermally promoted back to the S₁ state via RISC.[8] These repopulated singlet excitons then decay to the ground state, emitting light that is identical in wavelength to the prompt fluorescence but occurs on a longer timescale—hence, "delayed fluorescence" (DF).[3][4]
Caption: Jablonski diagram illustrating the TADF mechanism.
Molecular Design Principles for Efficient TADF
The performance of a TADF emitter is critically dependent on its molecular architecture. The primary goal is to engineer molecules that simultaneously exhibit a small ΔE_ST for efficient RISC and a high photoluminescence quantum yield (PLQY).[9]
The Donor-Acceptor (D-A) Strategy
The most successful and widely adopted strategy for achieving a small ΔE_ST is the Donor-Acceptor (D-A) design.[6][9] In these molecules, an electron-donating moiety (D) is covalently linked to an electron-accepting moiety (A).
-
Causality: This architecture spatially separates the Highest Occupied Molecular Orbital (HOMO), which is localized on the donor, from the Lowest Unoccupied Molecular Orbital (LUMO), which is localized on the acceptor.[6][10] According to electronic theory, the ΔE_ST is proportional to the overlap between the HOMO and LUMO wavefunctions. By minimizing this overlap, the exchange energy that splits the singlet and triplet states is reduced, resulting in a very small ΔE_ST.[9]
-
Implementation: To enforce this separation, bulky groups are often introduced between the D and A units, creating a highly twisted intramolecular charge-transfer (TICT) geometry.[6] This steric hindrance physically prevents π-conjugation and minimizes the HOMO-LUMO overlap.
Caption: Spatial separation of HOMO and LUMO in a D-A molecule.
Advanced Design: Multi-Resonance (MR)-TADF
While the D-A strategy is effective, it often leads to broad emission spectra due to the charge-transfer nature of the excited state and significant geometrical relaxation.[9][11] To achieve the high color purity required for next-generation displays, Multi-Resonance (MR)-TADF materials were developed.
-
Causality: MR-TADF materials incorporate electron-donating (e.g., nitrogen) and electron-accepting (e.g., boron) atoms into a rigid, planar polycyclic aromatic framework.[11] This rigid structure minimizes vibrational broadening and leads to very narrow emission peaks. The opposing resonance effects of the embedded heteroatoms effectively separate the HOMO and LUMO on different atoms within the rigid core, ensuring a small ΔE_ST without requiring a twisted geometry.[11]
Core Application: High-Efficiency OLEDs
The primary application for TADF materials is in the emissive layer of OLEDs. Their ability to harvest all excitons allows for devices with high efficiency and reduced power consumption, without relying on scarce and expensive noble metals.[2][12]
Table 1: Performance of Representative TADF Emitters in OLEDs
| Emitter Name | Color | Max. External Quantum Efficiency (EQE) | Emission Peak (nm) | Reference Compound |
| 4CzIPN | Green | 19.3% | 510 | Foundational D-A Emitter[5] |
| PXZBO2 | Yellow | 29.7% | 563 | High-Efficiency Yellow Emitter[13] |
| ν-DABNA | Sky-Blue | 35% | 469 | State-of-the-art MR-TADF Emitter[14] |
| DMAC-DPS | Blue | >20% | ~470 | Common Blue TADF Emitter[3] |
Data compiled from cited literature. Performance can vary with device architecture.
Protocol 1: Fabrication of a Thermally Evaporated TADF-OLED
This protocol describes the fabrication of a standard multilayer OLED device using a TADF emitter doped into a host material. All steps must be performed in a cleanroom environment and under high vacuum (<10⁻⁶ Torr) to prevent contamination and degradation of the organic materials.
I. Materials and Equipment
-
Substrate: Patterned Indium Tin Oxide (ITO) coated glass slides.
-
Organic Materials:
-
Hole Injection Layer (HIL): e.g., Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
Hole Transport Layer (HTL): e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).
-
Emissive Layer (EML): Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)) and TADF emitter dopant (e.g., 4CzIPN).
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃).
-
-
Cathode: Lithium Fluoride (LiF) and Aluminum (Al).
-
Equipment: Substrate cleaning station (sonication baths), plasma cleaner, high-vacuum thermal evaporation system with multiple sources, quartz crystal microbalances (QCMs), shadow masks, power supply, and characterization equipment.
II. Step-by-Step Methodology
-
Substrate Cleaning (Causality: To ensure efficient hole injection and prevent short circuits)
-
Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes immediately before loading into the evaporation chamber. This removes organic residues and increases the work function of the ITO for better energy level alignment.
-
-
Layer Deposition (Thermal Evaporation)
-
Load the cleaned substrates and shadow masks into the vacuum chamber.
-
Load the organic materials and metals into separate thermal evaporation boats (crucibles).
-
Evacuate the chamber to a base pressure of < 5 x 10⁻⁷ Torr.
-
Sequentially deposit the layers, monitoring the thickness and deposition rate with QCMs.
-
HIL (TAPC): 30 nm. Function: Facilitates injection of holes from the ITO anode.
-
HTL (NPB): 20 nm. Function: Transports holes to the emissive layer and blocks electrons.
-
EML (CBP doped with TADF emitter): 20 nm. Co-evaporate the host and dopant. A typical doping concentration is 6-10 wt%. Function: The site of electron-hole recombination and light emission. The host provides good charge transport while the dopant emits light efficiently.
-
ETL (Alq₃): 40 nm. Function: Transports electrons to the emissive layer and blocks holes.
-
Electron Injection Layer (LiF): 1 nm. Function: Lowers the electron injection barrier from the cathode.
-
Cathode (Al): 100 nm. Function: Injects electrons and serves as the top electrode.
-
-
-
Encapsulation
-
After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the devices using UV-cured epoxy and a glass coverslip to prevent degradation from oxygen and water.
-
Caption: Workflow for fabricating a TADF-OLED device.
Protocol 2: Photophysical and Electroluminescent Characterization
Accurate characterization is crucial to validate the TADF mechanism and evaluate device performance.
I. Photophysical Characterization of the TADF Material
-
Objective: To understand the intrinsic light-emitting properties of the molecule.
-
Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) in a solvent like toluene and thin films of the emitter doped into a host matrix (e.g., CBP) on a quartz substrate.
-
Steady-State Spectroscopy:
-
UV-Vis Absorption: Measure the absorption spectrum to identify the electronic transitions.
-
Photoluminescence (PL): Measure the emission spectrum to determine the emission color and peak wavelength.
-
-
Photoluminescence Quantum Yield (PLQY):
-
Method: Use an integrating sphere setup.
-
Causality: This measurement quantifies the intrinsic emission efficiency of the material (photons emitted per photon absorbed) and is a key predictor of device performance.
-
-
Time-Resolved Photoluminescence:
-
Method: Use a time-correlated single-photon counting (TCSPC) or a gated ICCD camera system.
-
Analysis: The decay curve of a TADF emitter will show a multi-exponential decay.
-
Prompt Component (ns): Corresponds to direct fluorescence from S₁.
-
Delayed Component (µs-ms): Corresponds to delayed fluorescence from RISC.
-
-
Validation: Measure the temperature dependence of the emission. The intensity of the delayed component should increase with temperature as RISC is a thermally activated process, providing definitive proof of the TADF mechanism.[5]
-
-
Determination of ΔE_ST:
-
Method: Measure the fluorescence and phosphorescence spectra of the material in a rigid matrix (e.g., doped film or frozen solution) at low temperature (77 K).
-
Calculation: The energy of S₁ is determined from the onset of the fluorescence spectrum, and the energy of T₁ is determined from the onset of the phosphorescence spectrum. The difference yields the ΔE_ST.[15] A value < 0.2 eV is typically required for efficient TADF.
-
II. Characterization of the Fabricated OLED Device
-
Objective: To evaluate the performance of the TADF material within a complete device.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Method: Use a source measure unit (SMU) and a calibrated photodetector/spectrometer.
-
Analysis: This provides information on the turn-on voltage, driving voltage, and brightness of the device.
-
-
Efficiency Measurements:
-
External Quantum Efficiency (EQE): The ratio of photons emitted from the device to electrons injected. This is the most critical performance metric. An EQE > 5% for a fluorescent emitter indicates that triplet excitons are being harvested.
-
Luminous Efficacy (cd/A) and Power Efficacy (lm/W): Practical metrics that relate light output to the input current and power, respectively.
-
-
Electroluminescence (EL) Spectrum:
-
Method: Measure the spectrum of the light emitted from the device at different voltages.
-
Analysis: Compare the EL spectrum to the PL spectrum of the material to confirm that the emission originates from the TADF dopant. Check for color stability with changing brightness.
-
Emerging Applications Beyond Displays
The unique photophysical properties of TADF materials are enabling their use in diverse fields, including for professionals in drug development and biomedical research.
-
Bioimaging and Sensing: Conventional fluorescent probes in bioimaging suffer from background autofluorescence from biological tissues, which occurs on a nanosecond timescale.[16][17] The long-lived microsecond-to-millisecond emission of TADF materials allows for time-gated or time-resolved fluorescence imaging, where the short-lived background signal is allowed to decay before the probe's signal is captured.[18][19] This dramatically improves the signal-to-noise ratio. Furthermore, the triplet state in TADF emitters is sensitive to quenching by molecular oxygen, allowing them to be developed as highly sensitive, self-calibrating oxygen sensors for mapping hypoxia in tumors.[5][17]
-
Photodynamic Therapy (PDT): The efficient ISC process in TADF molecules can be harnessed to generate singlet oxygen, a reactive oxygen species used to kill cancer cells in PDT.
-
Photocatalysis: TADF materials are emerging as a new class of potent, metal-free organic photocatalysts for driving chemical reactions with light.[5][14]
Conclusion and Future Outlook
Thermally activated delayed fluorescence represents a cornerstone of modern organic electronics and photophysics. By providing a clever mechanism to harvest triplet excitons, TADF materials have unlocked new levels of efficiency in OLEDs, enabling brighter, more energy-efficient displays and lighting.[2] The ongoing development of novel molecular architectures, such as MR-TADF emitters, continues to push the boundaries of color purity and stability.
Challenges remain, including the persistent issue of efficiency roll-off at high brightness and the development of highly stable, deep-blue emitters.[12][20] However, the expansion of TADF applications into bioimaging, sensing, and catalysis demonstrates the versatility and immense potential of this remarkable class of materials. As our understanding of the structure-property relationships deepens, TADF emitters are poised to play an increasingly vital role in next-generation technologies.
References
-
Wikipedia. Thermally activated delayed fluorescence. [Link]
-
Frontiers in Chemistry. Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies. [Link]
-
RSC Publishing. Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. [Link]
-
Frontiers in Chemistry. Recent Advances in Metal-TADF Emitters and Their Application in Organic Light-Emitting Diodes. [Link]
-
Edinburgh Instruments. TADF: What is Thermally Activated Delayed Fluorescence?. [Link]
-
Luminescence Technology Corp. What is TADF OLED?. [Link]
-
Journal of the American Chemical Society. A Simple Molecular Design Strategy for Delayed Fluorescence toward 1000 nm. [Link]
-
Patsnap. TADF Materials in OLEDs: How They Work and Why They Matter. [Link]
-
Emergent Mind. Thermally Activated Delayed Fluorescence (TADF). [Link]
-
Frontiers in Chemistry. Applying TADF Emitters in Bioimaging and Sensing—A Novel Approach Using Liposomes for Encapsulation and Cellular Uptake. [Link]
-
Journal of Materials Chemistry C. Rational molecular design of TADF emitters towards highly efficient yellow electroluminescence with a nearly 30% external quantum efficiency and low roll-off. [Link]
-
ACS Publications. Molecular Design Strategy of Organic Thermally Activated Delayed Fluorescence Emitters. [Link]
-
ResearchGate. Schematic illustration of TADF materials for different biomedical.... [Link]
-
National Institutes of Health. Applying TADF Emitters in Bioimaging and Sensing—A Novel Approach Using Liposomes for Encapsulation and Cellular Uptake. [Link]
-
National Institutes of Health. Enhancing biological imaging with high-performance probes based on thermally activated delayed fluorescence. [Link]
-
ACS Publications. TADF Blue Emitters with Balanced π-Conjugation Design, Synthesis, Spectral Characterization, and a Model OLED.... [Link]
-
ACS Publications. Synthesis and Properties of Short-Lifetime Thermally Activated Delayed Fluorescence Materials. [Link]
-
National Institutes of Health. Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies. [Link]
-
SciSpace. Design, Synthesis, and Temperature-Driven Molecular Conformation-Dependent Delayed Fluorescence Characteristics of Dianthrylboro. [Link]
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Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Formylation of Carbazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of carbazoles. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common challenges and optimize reaction yields. This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
The Vilsmeier-Haack reaction, while powerful for formylating electron-rich heterocycles like carbazoles, can present several challenges that impact yield and purity.[1][2] Below is a structured guide to diagnose and resolve common issues encountered during the experiment.
| Problem Encountered | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The chloroiminium ion is highly susceptible to hydrolysis. Moisture in the reagents or glassware will quench it.[3] 2. Low Substrate Reactivity: The carbazole nucleus may be insufficiently activated, especially if it bears electron-withdrawing groups.[4] 3. Insufficient Reaction Temperature: While reagent formation is exothermic and requires cooling, the subsequent electrophilic substitution may need thermal energy to overcome the activation barrier.[3][5] | 1. Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous N,N-dimethylformamide (DMF) and fresh, properly stored phosphorus oxychloride (POCl₃). Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3][6] 2. Verify Substrate Activation: The reaction works best on carbazoles with electron-donating groups. If your substrate is deactivated, more forcing conditions (higher temperature, longer reaction time) may be required, though this can increase side reactions. 3. Optimize Temperature: After adding the carbazole substrate at 0 °C, allow the reaction to warm to room temperature or gently heat it. Monitor progress closely using Thin-Layer Chromatography (TLC) to find the optimal temperature without promoting byproduct formation.[3][6] |
| Formation of Di-formylated Byproduct | 1. Excess Vilsmeier Reagent: Using a large excess of the formylating agent (POCl₃ and DMF) can lead to a second formylation, typically at the 6-position if the 3-position is already substituted.[3][7] 2. High Reaction Temperature or Prolonged Time: Forcing conditions can provide enough energy for the less-reactive mono-formylated product to undergo a second substitution. | 1. Control Stoichiometry: Use a stoichiometric amount or only a slight excess of POCl₃ (e.g., 1.05 to 1.5 equivalents) relative to the carbazole substrate.[3][6] 2. Monitor Reaction Progress: Use TLC to track the consumption of the starting material. Quench the reaction as soon as the starting material has been fully converted to the desired mono-formylated product to prevent further reaction.[3] |
| Precipitation During Reagent Formation | 1. Vilsmeier Reagent is a Salt: The chloroiminium salt (Vilsmeier reagent) can precipitate from the DMF, especially at low temperatures.[8] 2. Concentration Issues: If the concentration of reagents is too high, the salt is more likely to crash out of the solution. | 1. Use a Co-Solvent: Adding a co-solvent like dichloromethane or 1,2-dichloroethane can help keep the Vilsmeier reagent in solution.[6] 2. Controlled Addition & Vigorous Stirring: Add the POCl₃ dropwise to the cooled DMF very slowly. Ensure vigorous mechanical or magnetic stirring to dissipate heat and maintain a homogenous mixture. If the stir bar gets stuck, a larger flask or mechanical stirrer may be necessary.[8] |
| Difficult Workup & Purification | 1. Incomplete Hydrolysis: The iminium salt intermediate formed after electrophilic substitution must be fully hydrolyzed to the aldehyde. 2. Emulsion Formation: The presence of DMF and salts can lead to the formation of stable emulsions during aqueous extraction. 3. Product Isolation: The crude product may be contaminated with unreacted starting material or byproducts. | 1. Careful Quenching & pH Adjustment: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[9] Neutralize the mixture carefully, often with an aqueous solution of sodium acetate or sodium hydroxide, to facilitate hydrolysis and product precipitation.[9] 2. Brine Wash: During extraction, wash the organic layer with brine (saturated NaCl solution) to help break up emulsions. 3. Purification Strategy: Recrystallization from a suitable solvent like ethanol is often highly effective for purifying carbazole aldehydes.[3] If recrystallization is insufficient, column chromatography on silica gel is the next logical step.[3] |
Vilsmeier-Haack Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common issues during the Vilsmeier-Haack formylation of carbazoles.
Caption: Logical workflow for troubleshooting the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction and why are carbazoles suitable substrates? The reaction proceeds in two main stages. First, DMF attacks the electrophilic POCl₃ to form an intermediate that eliminates a dichlorophosphate anion, yielding the highly electrophilic N,N-dimethylchloroiminium ion, known as the Vilsmeier reagent.[1][9] In the second stage, the electron-rich carbazole ring acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution.[5][10] The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde.[5][11] Carbazoles are excellent substrates because the nitrogen heteroatom donates electron density into the aromatic system, making the ring highly activated towards electrophilic attack.[3]
Q2: What determines the regioselectivity of formylation on the carbazole ring? The regioselectivity is primarily governed by electronic effects. The electron-donating nitrogen atom enriches the C3 and C6 positions of the carbazole ring, making them the most nucleophilic and thus the primary sites of electrophilic attack.[3] Steric hindrance also plays a role; these positions are generally more accessible than positions C4 or C5.[5] Therefore, the Vilsmeier-Haack formylation of an unsubstituted N-alkylcarbazole will predominantly yield the 3-formylcarbazole, and with excess reagent, the 3,6-diformylcarbazole.[3]
Q3: How do different activating agents besides POCl₃ compare (e.g., oxalyl chloride, thionyl chloride)? While POCl₃ is the most common activating agent, others like oxalyl chloride or thionyl chloride can also be used to generate the Vilsmeier reagent from DMF.[5] These reagents can offer different levels of reactivity. For instance, the Vilsmeier reagent generated from oxalyl chloride is often more reactive and can be useful for less activated substrates. However, these alternative reagents can be more expensive or generate different byproducts (e.g., CO, CO₂, HCl, SO₂) that may require different handling procedures. The choice of activating agent can be a key parameter to screen when optimizing the reaction for a specific carbazole derivative.
Q4: Can this reaction be performed without a solvent, or must DMF always be used? In the Vilsmeier-Haack reaction, DMF serves a dual role as both a reagent (the precursor to the formylating agent) and a solvent.[3] Therefore, it is almost always present. While an excess of DMF is typically used as the solvent, other inert co-solvents like dichloromethane, 1,2-dichloroethane, or o-dichlorobenzene can be employed.[2][6] Using a co-solvent can be particularly helpful for improving the solubility of the carbazole substrate or for controlling the reaction temperature and reagent concentration, which can help prevent the Vilsmeier salt from precipitating.[6][8]
Standardized Experimental Protocol: Formylation of N-Ethylcarbazole
This protocol provides a reliable method for the synthesis of N-ethylcarbazole-3-carboxaldehyde, a key intermediate in materials science and medicinal chemistry.[9]
Materials & Equipment:
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Addition funnel and condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
N-ethylcarbazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium Acetate (NaOAc)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In the flame-dried flask under an inert atmosphere, add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equiv.) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes.[6][9]
-
Substrate Addition: Dissolve N-ethylcarbazole (1.0 equiv.) in a minimal amount of anhydrous DMF and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a hexane:ethyl acetate eluent system) until the starting material is consumed (typically 2-10 hours).[3]
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the mixture into a beaker containing a vigorously stirred mixture of crushed ice and an aqueous solution of sodium acetate (e.g., 5-6 equivalents in water).[10] This step is exothermic and hydrolyzes the intermediate iminium salt. Stir for 30-60 minutes until a precipitate forms.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.[9]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from ethanol to yield N-ethylcarbazole-3-carboxaldehyde as a white or pale-yellow solid.[3]
References
- An In-depth Technical Guide to the Vilsmeier-Haack Formylation of N-ethylcarbazole. Benchchem.
- improving the yield of the Vilsmeier-Haack reaction for 9-ethyl-9H-carbazole-2-carbaldehyde. Benchchem.
- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. Benchchem.
- THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Yasuoki M.
- The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52) | Request PDF. ResearchGate.
- Modifications to the Vilsmeier-Haack formylation of 1, 4-dimethylcarbazole and its application to the synthesis of ellipticines. University College Cork.
- Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. RSC Publishing.
- Optimization of Vilsmeier-Haack reaction parameters. Benchchem.
- Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org.
- Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Publication Corporation.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Formylation Reaction of Amines Using N-Formylcarbazole. PubMed.
- Modifications of 5,12-dihydroindolo[3,2-a]carbazole scaffold via its regioselective C2,9-formylation and C2,9-acetylation | Request PDF. ResearchGate.
- ChemInform Abstract: Modifications to the Vilsmeier—Haack Formylation of 1,4-Dimethylcarbazole and Its Application to the Synthesis of Ellipticines. | Request PDF. ResearchGate.
- Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (RSC Publishing).
- Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).. Reddit.
- Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF. ResearchGate.
- Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Publishing.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier–Haack reaction. Wikipedia.
- Vilsmeier-Haack Reaction. NROChemistry.
- VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube.
- How can I improve the Vilsmeier-Haack reaction?. ResearchGate.
- Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. ResearchGate.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
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- 7. Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
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- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 9-Benzyl-9H-carbazole-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of crude 9-Benzyl-9H-carbazole-3-carbaldehyde. This document offers in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful isolation of a high-purity product.
Introduction
This compound is a crucial intermediate in the synthesis of various organic electronic materials and potential pharmaceutical agents.[1][2] The purity of this compound is paramount for the success of subsequent synthetic steps and for obtaining accurate biological and physical data. The Vilsmeier-Haack formylation of 9-benzyl-9H-carbazole is a common synthetic route; however, this reaction can lead to several impurities that complicate the purification process.[3] This guide will address the common challenges encountered during purification and provide robust, field-proven solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction or significant side-product formation during synthesis.- Product loss during extraction or washing steps.- Inefficient crystallization or elution during chromatography. | - Optimize the Vilsmeier-Haack reaction conditions (temperature, reaction time, stoichiometry of reagents).- Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is carefully controlled during workup to prevent product loss.- For recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling.[4] For column chromatography, optimize the solvent system to ensure a good separation and complete elution of the product. |
| Product is an Oil or Gummy Solid and Fails to Crystallize | - Presence of residual solvent (e.g., DMF, DMSO) from the reaction.[5]- The product is not pure enough to crystallize.[5]- Presence of unreacted starting materials or byproducts that act as crystallization inhibitors. | - Ensure complete removal of high-boiling point solvents by co-evaporation with a lower-boiling point solvent like toluene or by using a high-vacuum pump.[5]- Purify the crude product by column chromatography before attempting recrystallization.- Perform a liquid-liquid extraction with a dilute acid or base to remove any acidic or basic impurities. For instance, washing with a saturated sodium bicarbonate solution can remove acidic impurities.[4] |
| Colored Impurities in the Final Product | - Formation of colored byproducts during the Vilsmeier-Haack reaction.- Air oxidation of the aldehyde to the corresponding carboxylic acid, which can sometimes be colored.[6] | - Treat a solution of the crude product with activated charcoal before filtration and crystallization.[4]- Column chromatography is highly effective at removing colored impurities. Select a solvent system that provides good separation between the product and the colored bands.- Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent oxidation.[7] |
| Poor Separation During Column Chromatography | - Inappropriate solvent system (mobile phase).- Column overloading.- Improper column packing. | - Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives a good separation (Rf value of the product around 0.3-0.4). A common mobile phase for carbazole derivatives is a mixture of hexane and ethyl acetate.[4][8]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Presence of Unreacted 9-Benzyl-9H-carbazole | - Incomplete formylation reaction. | - Optimize the reaction conditions to drive the reaction to completion.- Unreacted starting material can usually be separated from the product by column chromatography due to the difference in polarity. |
Purification Workflow Diagram
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: A typical purification workflow for this compound.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is the most reliable method for obtaining high-purity this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system will give an Rf value for the product of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluting solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen hexane:ethyl acetate solvent system.
-
Collect fractions and monitor the separation by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is suitable if the crude product is relatively pure.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes, and then perform a hot filtration to remove the charcoal.[4]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities include unreacted 9-benzyl-9H-carbazole, over-formylated products (dicarbaldehydes), and the corresponding carboxylic acid formed by oxidation of the aldehyde. Residual high-boiling solvents from the reaction, such as DMF or POCl3 byproducts, can also be present.
Q2: Can I use a bisulfite adduct formation to purify my aldehyde?
A2: Yes, the formation of a water-soluble bisulfite adduct is a classic and effective method for purifying aldehydes.[9][10][11] The crude product is reacted with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid adduct that can be separated by filtration or extraction into the aqueous layer.[9][10] The aldehyde can then be regenerated by treating the adduct with a base, such as sodium hydroxide.[9][10] This method is particularly useful for removing non-aldehydic impurities.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a white or light yellow crystalline powder.[1] Its reported melting point is around 134 °C.[12] A broad melting point range or a lower melting point is indicative of impurities.
Q4: How should I store the purified product?
A4: Aldehydes can be susceptible to air oxidation. It is recommended to store the purified this compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.[7][12]
Q5: What analytical techniques are best for assessing the purity of the final product?
A5: The purity of the final product should be assessed using a combination of techniques. ¹H NMR and ¹³C NMR spectroscopy are excellent for confirming the structure and identifying any organic impurities. High-performance liquid chromatography (HPLC) is a sensitive method for quantifying purity. Melting point analysis can also provide a good indication of purity.
References
-
ChemBK. This compound. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. Available from: [Link]
-
Brindle, C. S., & Hein, J. E. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57361. Available from: [Link]
-
Reddit. Purifying aldehydes? : r/chemistry. Available from: [Link]
-
ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
ResearchGate. Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Available from: [Link]
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- 12. chembk.com [chembk.com]
Technical Support Center: Navigating the Labyrinth of Isomeric Impurities in Carbazole Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to a persistent challenge in the synthesis and application of carbazole derivatives: the removal of isomeric impurities. The presence of even trace amounts of isomers can dramatically alter the photophysical and electronic properties of your materials, leading to inconsistent experimental results and hindering the development of advanced materials and therapeutics.[1][2][3][4] This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind the recommended purification strategies.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions we receive regarding isomeric impurities in carbazole derivatives.
Q1: What are the most common isomeric impurities I should be aware of in my carbazole derivatives?
A: Besides residual starting materials and by-products, positional isomers are the most common and challenging impurities. For instance, in the synthesis of 1H-Benzo[c]carbazole, you might encounter isomers like 11H-Benzo[a]carbazole or 7H-Benzo[c]carbazole.[5] Similarly, commercial carbazole itself can contain isomers like 1H-benzo[f]indole and 5H-benzo[b]carbazole, which can be carried through a synthesis.[1][6] These isomers often have very similar physical properties to the desired product, making them difficult to separate.
Q2: I've noticed batch-to-batch variations in the fluorescence of my carbazole derivative. Could isomeric impurities be the cause?
A: Absolutely. It has been demonstrated that even minute quantities (<0.5 mol%) of isomeric impurities can drastically alter the photophysical properties of carbazole-based materials.[1][2][3] These impurities can affect fluorescence and even induce phenomena like ultralong organic phosphorescence.[1][3] If you observe inconsistent spectroscopic data, isomeric contamination is a prime suspect.
Q3: My initial purification by silica gel column chromatography isn't separating the isomers. What's my next step?
A: Standard silica gel chromatography often fails to resolve closely related isomers. You should consider more advanced or specialized techniques. The most effective methods for separating carbazole isomers include:
-
Recrystallization: Often the most powerful and scalable technique.
-
Preparative High-Performance Liquid Chromatography (HPLC): Excellent for achieving high purity on a smaller scale.[6][7]
-
Supercritical Fluid Chromatography (SFC): A greener and often faster alternative to HPLC for chiral and achiral separations.
This guide will delve deeper into each of these techniques in the troubleshooting section.
Troubleshooting Guides: From Contaminated Product to Purified Isomer
This section provides detailed troubleshooting workflows for the most common challenges encountered when dealing with isomeric impurities in carbazole derivatives.
Scenario 1: My NMR spectrum shows the presence of an unknown isomer, but I'm unsure how to approach its removal.
Your first step is to develop an analytical method to reliably detect and quantify the impurity. This will be your guide during the purification process.
Analytical Workflow for Isomer Detection
Caption: Workflow for developing an analytical method to detect and quantify isomeric impurities.
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is generally the most robust technique for quantifying non-volatile isomeric impurities in carbazole derivatives due to its high resolution and sensitivity.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying more volatile isomers.[8][9][10]
Scenario 2: I have a confirmed isomeric impurity. How do I choose the best purification strategy?
The choice of purification method depends on the scale of your synthesis, the required purity, and the specific properties of the isomers.
Decision Tree for Purification Method Selection
Caption: Decision-making workflow for selecting the appropriate purification technique.
Detailed Experimental Protocols
Here, we provide step-by-step protocols for the most effective purification techniques.
Protocol 1: Optimized Recrystallization for Isomer Removal
Recrystallization is often the most cost-effective and scalable method for purifying carbazole derivatives.[1][6] The key to success is meticulous solvent screening.
Step-by-Step Methodology:
-
Solvent Screening:
-
Dissolution:
-
In an appropriately sized flask, add the impure compound and the chosen solvent.
-
Heat the mixture with stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.[11]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Slow Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[1]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Trustworthiness: Always analyze a small sample of the crystals by your validated analytical method (e.g., HPLC) to confirm the removal of the isomeric impurity before combining all fractions.
Data Presentation: Solvent Screening for Recrystallization
| Solvent System | Solubility at 25°C | Solubility at 78°C (Ethanol) | Crystal Formation on Cooling | Isomer Removal Efficiency |
| Ethanol | Low | High | Good | Moderate |
| Toluene | Moderate | High | Fair | Low |
| Hexane/Ethyl Acetate (9:1) | Very Low | Moderate | Excellent | High |
| Dichloromethane | High | High | Poor | N/A |
This is an example table; actual results will vary depending on the specific carbazole derivative.
Protocol 2: Preparative HPLC for High-Purity Isomer Separation
For challenging separations or when very high purity is required, preparative HPLC is the method of choice.[6][12][13][14]
Step-by-Step Methodology:
-
Analytical Method Development:
-
Develop a robust analytical HPLC method that shows good separation between your desired product and the isomeric impurity. A C18 reversed-phase column is a common starting point.[5]
-
-
Method Scale-Up:
-
Transfer the analytical method to a preparative HPLC system with a larger column of the same stationary phase.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
-
Sample Preparation:
-
Dissolve the impure compound in the mobile phase at a concentration that avoids overloading the column.
-
-
Fraction Collection:
-
Inject the sample and collect fractions as the peaks elute. Use a fraction collector triggered by the detector signal.
-
-
Analysis of Fractions:
-
Analyze each fraction using your analytical HPLC method to determine its purity.
-
-
Pooling and Solvent Evaporation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]
-
Expertise & Experience: The choice of stationary phase is critical. While C18 is common, for particularly difficult separations, consider stationary phases with different selectivities, such as those based on carbazole or phenyl-hexyl functionalities, which can offer unique interactions.[15][16][17]
Protocol 3: Supercritical Fluid Chromatography (SFC) for Isomer Separation
SFC is a powerful technique that uses supercritical CO2 as the main mobile phase, offering faster separations and reduced organic solvent consumption compared to HPLC.[18][19][20] It is particularly effective for separating chiral and achiral isomers.[21][22]
Step-by-Step Methodology:
-
Column and Co-solvent Screening:
-
Screen a variety of chiral or achiral stationary phases and organic co-solvents (e.g., methanol, ethanol, isopropanol) to find the optimal separation conditions.
-
-
System Optimization:
-
Optimize the backpressure, temperature, and gradient to achieve the best resolution and peak shape.
-
-
Preparative Separation:
-
Scale up the optimized analytical method to a preparative SFC system.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze their purity by an appropriate analytical method (SFC or HPLC).
-
Authoritative Grounding: The use of SFC for separating complex mixtures, including isomers, is well-documented in the scientific literature, highlighting its advantages in terms of speed and reduced environmental impact.[18][19][20]
References
-
Chowdhury, B. K., Hirani, S. K., & Bhattacharyya, P. (1986). High-performance liquid chromatographic separation of carbazole alkaloids. Journal of Chromatography A, 367, 280-283. [Link]
-
Wang, W., et al. (2021). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. Molecules, 26(18), 5673. [Link]
-
SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. [Link]
-
Dai, W. (2016). Purification of carbazole by solvent crystallization under two forced cooling modes. Journal of Chemical and Pharmaceutical Research, 8(8), 64-70. [Link]
-
Mallik, A. K., et al. (2010). Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. Analytical and Bioanalytical Chemistry, 397(5), 1957-1966. [Link]
-
Mallik, A. K., et al. (2010). Complete chromatographic separation of steroids, including 17alpha and 17beta-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. Analytical and Bioanalytical Chemistry, 397(5), 1957-1966. [Link]
-
Liu, B., et al. (2019). Impurity Conundrum of Organic Room Temperature Afterglow. ChemRxiv. [Link]
-
Calbo, J., et al. (2021). Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Journal of Materials Chemistry C, 9(30), 9576-9585. [Link]
-
Mallik, A. K., et al. (2010). Complete chromatographic separation of steroids including 17α- and 17β-estradioles using carbazole-based polymeric. Analytical and Bioanalytical Chemistry, 397(5), 1957-1966. [Link]
-
Chen, C., et al. (2021). Carbazole isomers induce ultralong organic phosphorescence. Nature Materials, 20(2), 175-180. [Link]
-
Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. [Link]
-
Guo, W., et al. (2020). Understanding the interaction mechanism of carbazole/anthracene with N, N -dimethylformamide: NMR study substantiated carbazole separation. Industrial & Engineering Chemistry Research, 59(39), 17485-17492. [Link]
-
Calbo, J., et al. (2021). Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Journal of Materials Chemistry C, 9(30), 9576-9585. [Link]
-
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
University of Rochester. (n.d.). Guide for crystallization. [Link]
-
Calbo, J., et al. (2021). Excited State Mechanisms in Crystalline Carbazole: The Role of Aggregation and Isomeric Defects. ResearchGate. [Link]
-
Dai, W. (2016). Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]
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Shimadzu. (n.d.). Supercritical Fluid Extraction/Chromatography. [Link]
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Fang, L., et al. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. Ecotoxicology and Environmental Safety, 184, 109609. [Link]
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Phenomenex. (n.d.). High-Performance Preparative LC Techniques. [Link]
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Chen, C., et al. (2021). Carbazole isomers induce ultralong organic phosphorescence. ResearchGate. [Link]
-
Wang, Q., et al. (2016). Triticonazole enantiomers: Separation by supercritical fluid chromatography and the effect of the chromatographic conditions. Journal of Separation Science, 39(18), 3614-3620. [Link]
-
Juskelis, R., et al. (2018). Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes. Molecules, 23(10), 2465. [Link]
-
Pirogov, A. V., et al. (2021). IDENTIFICATION AND DETERMINATION OF CARBAZOLES IN NATURAL AND SYNTHETIC OILS BY GAS CHROMATOGRAPHY WITH THERMIONIC DETECTION. The Russian Journal of Vietnamese Studies, 5(4), 14-23. [Link]
-
Shimadzu. (n.d.). Preparative HPLC Primer. [Link]
-
National Center for Biotechnology Information. (n.d.). Carbazole. PubChem. [Link]
-
West, C., & Lesellier, E. (2022). Supercritical fluid chromatography for the analysis of natural dyes: From carotenoids to flavonoids. Journal of Separation Science, 45(1), 382-393. [Link]
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Saini, P. K., & Kumar, V. (2015). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times, 47(4), 85-90. [Link]
-
Wincent, E., et al. (2003). Characterization of in vitro metabolites of the aryl hydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole by liquid chromatography-mass spectrometry and NMR. Drug Metabolism and Disposition, 31(2), 233-241. [Link]
-
Fang, L., et al. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. Semantic Scholar. [Link]
-
Kumar, A., et al. (2020). Extraction, fractionation, isolation and characterization of a Carbazole Alkaloid Mukonicine from the leaves of Murraya koenigii. Journal of Pharmacognosy and Phytochemistry, 9(5), 10-13. [Link]
-
Ghorai, A., et al. (2021). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. New Journal of Chemistry, 45(29), 12985-12995. [Link]
-
West, C., & Lesellier, E. (2022). Supercritical fluid chromatography for the analysis of natural dyes: From carotenoids to flavonoids. ResearchGate. [Link]
-
Wang, Z., et al. (2007). Exploration of liquid and supercritical fluid chromatographic chiral separation and purification of Nutlin-3--a small molecule antagonist of MDM2. Journal of Pharmaceutical and Biomedical Analysis, 45(5), 720-729. [Link]
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- 11. science.uct.ac.za [science.uct.ac.za]
- 12. lcms.cz [lcms.cz]
- 13. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. Complete chromatographic separation of steroids, including 17alpha and 17beta-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 18. shimadzu.co.kr [shimadzu.co.kr]
- 19. Supercritical fluid chromatography for the analysis of natural dyes: From carotenoids to flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Triticonazole enantiomers: Separation by supercritical fluid chromatography and the effect of the chromatographic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exploration of liquid and supercritical fluid chromatographic chiral separation and purification of Nutlin-3--a small molecule antagonist of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Protocol for 9-Benzyl-9H-carbazole-3-carbaldehyde
This guide provides a comprehensive, field-tested protocol and troubleshooting resource for the purification of 9-Benzyl-9H-carbazole-3-carbaldehyde via column chromatography. Designed for researchers and drug development professionals, this document moves beyond a simple list of steps to explain the underlying principles and rationale, ensuring a higher rate of success and deeper understanding of the purification process.
Part 1: Foundational Protocol & Workflow
The purification of this compound, a moderately polar aromatic aldehyde, relies on exploiting its differential adsorption properties on a polar stationary phase (silica gel) against a non-polar mobile phase. The key to a successful separation is the meticulous selection of an eluent system that provides optimal resolution from common impurities, such as unreacted 9-benzylcarbazole or potential isomeric by-products.
Experimental Workflow Diagram
Caption: A streamlined workflow for the column chromatography purification of this compound.
Detailed Step-by-Step Methodology
1. Mobile Phase (Eluent) Selection via TLC:
-
Rationale: Thin-Layer Chromatography (TLC) is a critical preliminary step that mimics the conditions of the column on a small scale. The goal is to find a solvent system where the target compound has an Rf (retention factor) value between 0.2 and 0.3.[1] This range ensures the compound interacts sufficiently with the silica for good separation without requiring excessively large volumes of solvent for elution.
-
Procedure:
- Prepare several test eluents with varying polarities. Good starting points for carbazole derivatives are mixtures of Hexane and Ethyl Acetate or n-Hexane and Dichloromethane.[1][2]
- Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane).
- Spot the crude mixture onto a silica gel TLC plate.
- Develop the plates in chambers containing the different test eluents.
- Visualize the spots under UV light (254 nm). Identify the solvent system that gives the desired Rf for the product spot and maximal separation from impurities.
2. Column Preparation (Slurry Packing):
-
Rationale: The slurry method is superior for creating a homogenous, air-free packed column, which is essential for achieving high resolution. Air bubbles or cracks in the silica bed create channels that lead to poor separation.[1]
-
Procedure:
- Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.
- In a beaker, prepare a slurry by mixing silica gel (typically 230-400 mesh) with the initial, least polar eluent determined from TLC analysis. The consistency should be like a thin milkshake.
- Pour the slurry into the column. Use a funnel to avoid spillage.
- Continuously tap the side of the column gently to help the silica settle evenly and release any trapped air.
- Open the stopcock to drain some solvent, allowing the silica to pack. Crucially, never let the solvent level drop below the top of the silica bed. [1]
- Add another thin layer of sand on top of the packed silica to prevent disturbance during sample and eluent addition.[3]
3. Sample Loading:
-
Rationale: The sample must be loaded onto the column in a highly concentrated, narrow band. A wide starting band is a primary cause of poor separation. The choice between wet and dry loading depends on the sample's solubility.[4]
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent. Carefully pipette this solution onto the top sand layer. This is suitable for samples that are readily soluble in the mobile phase.[4]
-
Dry Loading (Recommended): If the compound is poorly soluble in the eluent, dissolve it in a more polar solvent (e.g., Dichloromethane), add a small amount of silica gel (approx. 10-20 times the sample mass), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[4] Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Procedure:
- Carefully add the eluent to the top of the column.
- Begin collecting the eluate in numbered test tubes or flasks.
- If a single-solvent system does not provide adequate separation, a gradient elution can be used. Start with the low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (e.g., to 90:10, 85:15, etc.). This helps elute the more strongly adsorbed impurities after the target compound has been collected.
5. Analysis and Isolation:
-
Procedure:
- Monitor the collected fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound I should consider?
-
Appearance: It is typically a white or light yellow crystalline powder.[5][6]
-
Polarity: The presence of the carbazole nitrogen and the aldehyde group makes it a moderately polar compound. The benzyl group adds some non-polar character. Its polarity is higher than the starting material, 9-benzylcarbazole, but lower than highly polar compounds like alcohols.
-
Solubility: It is generally insoluble in water but soluble in common organic solvents like dichloromethane, chloroform, ethanol, and methanol.[5]
Q2: How do I choose the right starting solvent system for my TLC analysis? Based on the compound's structure (a large aromatic system with a polar aldehyde group), a good starting point is a mixture of a non-polar solvent and a moderately polar solvent.
| Solvent System Base | Polarity Modifier | Typical Starting Ratio (v/v) |
| Hexane or Petroleum Ether | Ethyl Acetate | 9:1 |
| Hexane or Petroleum Ether | Dichloromethane | 8:2[2] |
| Toluene | Ethyl Acetate | 95:5 |
Adjust the ratio based on the initial TLC result. If the Rf is too low, increase the concentration of the more polar component. If it's too high, decrease it.
Q3: What are the most likely impurities I will encounter? The primary impurities depend on the synthetic route. Common methods include the Vilsmeier-Haack formylation of 9-benzylcarbazole.[7]
-
Unreacted 9-benzylcarbazole: This is less polar than the product and will elute from the column first.
-
Isomeric Products: Formylation could potentially occur at other positions on the carbazole ring, leading to isomers with very similar polarities, making separation challenging.
-
Reagents/By-products from Synthesis: Depending on the specific reaction, residual reagents may be present.
Q4: When is dry loading absolutely necessary? Dry loading is highly recommended when your crude product has poor solubility in the chosen eluent.[4] Attempting to wet-load a poorly soluble compound often requires using a stronger solvent than the eluent. When this stronger solvent mixes with the non-polar eluent at the top of the column, the compound can precipitate, ruining the separation before it even begins.
Part 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Fractions | 1. Inappropriate Mobile Phase: The eluent polarity is either too high or too low, resulting in poor differential migration. 2. Column Overloading: Too much sample was loaded for the amount of silica used. 3. Uneven Sample Band: The sample was not loaded as a narrow, concentrated band. | 1. Re-optimize with TLC: Find a solvent system that gives a clear separation between your product (Rf ~0.2-0.3) and impurities. Consider a shallower polarity gradient during elution. 2. Reduce Load: A general rule is to use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this may need to be 100:1 or higher. 3. Use Dry Loading: Ensure the sample is loaded evenly on the top of the column.[4] |
| Compound Won't Elute from the Column | 1. Eluent Polarity is Too Low: The solvent system is not strong enough to displace the compound from the silica gel. 2. Compound Decomposition: The compound may be unstable on silica gel.[8] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.[8] 2. Test for Stability: Spot the compound on a TLC plate and let it sit for an hour before developing. If a new spot appears or the original spot diminishes, it indicates instability. Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[8] |
| Compound Elutes Too Quickly (with solvent front) | 1. Eluent Polarity is Too High: The compound has minimal interaction with the silica and is carried straight through. | 1. Decrease Eluent Polarity: Use a higher proportion of the non-polar solvent (e.g., hexane). Re-run TLCs with less polar solvent systems to find an appropriate Rf. |
| Streaking/Tailing of Spots on TLC | 1. Sample Overload (on TLC plate): The spot is too concentrated. 2. Secondary Interactions: The aldehyde or carbazole nitrogen may be interacting with acidic silanol groups on the silica surface.[9] 3. Incomplete Dissolution: The compound may be partially precipitating on the column. | 1. Dilute Sample: Use a more dilute solution for TLC analysis. 2. Modify Mobile Phase: Add a small amount (e.g., 0.1-0.5%) of a modifier like triethylamine or acetic acid to the eluent to suppress unwanted interactions. 3. Change Eluent: Find a solvent system that better solubilizes your compound and its impurities.[8] |
| Cracks or Channels in the Silica Bed | 1. Column Ran Dry: The solvent level dropped below the top of the silica bed, causing the matrix to shrink and crack. 2. Heat Generation: During packing or elution with certain solvents (like alcohols), heat can be generated, causing bubbles and channels. | 1. Maintain Solvent Level: Always keep the silica bed submerged in solvent.[1] Unfortunately, a cracked column is often unsalvageable and must be repacked. 2. Allow for Equilibration: If using solvents that generate heat upon mixing, allow the eluent to return to room temperature before use. |
| Low Recovery of Pure Product | 1. Broad Elution Band: The compound eluted over a very large volume, making the fractions too dilute to detect easily. 2. Incomplete Elution: Some product may still be on the column. 3. Compound Instability: The product decomposed during the long purification process.[8] | 1. Concentrate Fractions: Before giving up, try concentrating the fractions where you expected to find your product and re-analyze by TLC.[8] 2. Flush the Column: After your expected elution, flush the column with a very polar solvent (e.g., 100% Ethyl Acetate or 9:1 DCM:Methanol) to see if any remaining material comes off. 3. Work Quickly: Minimize the time the compound spends on the column. Consider using flash chromatography with pressure to speed up the elution. |
References
-
ChemBK. (2024). This compound. [Link]
-
HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Li, J., et al. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. PubMed. [Link]
-
Beilstein Journals. (n.d.). Synthesis, crystal structures and properties of carbazole- based[4]helicenes fused with an azine ring. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
FOLIA. (n.d.). Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - Novel Carbazole-based Multifunctional Materials. [Link]
-
ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. [Link]
-
PubChem. (n.d.). 9-Benzylcarbazole-3-carboxaldehyde. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. chembk.com [chembk.com]
- 6. Buy this compound | 54117-37-2 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in the Chromatography of Carbazole Derivatives
Welcome to the technical support center for the chromatographic analysis of carbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing in High-Performance Liquid Chromatography (HPLC). Here, we provide in-depth, field-proven insights and practical solutions to ensure the integrity and accuracy of your analytical results.
Understanding the Challenge: Why Do Carbazole Derivatives Exhibit Peak Tailing?
Carbazole and its derivatives are nitrogen-containing heterocyclic compounds. The lone pair of electrons on the nitrogen atom can impart a basic character to the molecule, making it susceptible to strong interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases commonly used in reversed-phase HPLC.[1][2] These secondary interactions, in addition to the primary hydrophobic interactions, lead to a portion of the analyte molecules being retained longer than the bulk, resulting in asymmetrical or tailing peaks.[3][4]
Peak tailing compromises the quality of chromatographic data by reducing resolution, affecting accurate peak integration, and ultimately impacting the precision of quantification.[2][5] This guide will walk you through a systematic approach to troubleshoot and mitigate this phenomenon.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in chromatographic principles.
Q1: My carbazole derivative is showing significant peak tailing on a standard C18 column. What is the most likely cause and my first step to address it?
A1: The primary suspect is the interaction between the basic nitrogen of your carbazole derivative and acidic residual silanol groups on the silica surface of the C18 column. [1][2]
-
Causality Explained: Even with end-capping, some silanol groups remain on the silica surface.[6] At a typical mobile phase pH (between 3 and 7), these silanols can be ionized (negatively charged), leading to strong ionic interactions with the protonated (positively charged) basic carbazole analyte. This secondary retention mechanism is a major contributor to peak tailing.[1][4]
-
Immediate Action: Mobile Phase pH Adjustment. Your first and often most effective step is to control the ionization of either the analyte or the silanol groups by adjusting the mobile phase pH.
-
Low pH Approach (pH 2.5-3.0): By lowering the pH, you suppress the ionization of the silanol groups, minimizing the ionic interaction with your basic analyte.[2][7]
-
High pH Approach (pH > 8): Alternatively, at a higher pH, the basic carbazole derivative is in its neutral form, which also reduces the strong ionic interactions with the now fully ionized silanol groups. However, ensure your column is stable at high pH.[8]
-
Q2: I've tried adjusting the mobile phase pH, but I still observe some peak tailing. What's my next move?
A2: If pH adjustment alone is insufficient, the next step is to introduce mobile phase additives that can compete with your analyte for the active silanol sites.
-
Causality Explained: Mobile phase additives can act as "silanol blockers" or "ion-pairing agents," effectively masking the residual silanols from interacting with your carbazole derivative.[6]
-
Recommended Additives:
-
Competing Bases (Silanol Suppressors): Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can be very effective.[7][9] The TEA, being a stronger base, will preferentially interact with the silanol groups, leaving fewer available for your analyte. A typical starting concentration is 0.1% (v/v) TEA.
-
Inorganic Buffers and Salts: Buffers like phosphate at a concentration of 10-20 mM can help maintain a stable pH and improve peak shape.[7] Additionally, certain inorganic salts can reduce peak tailing by increasing the ionic strength of the mobile phase, which can shield the ionic interactions.[10][11]
-
Q3: I'm concerned about using additives like TEA due to potential column degradation and MS compatibility issues. Are there alternative strategies?
A3: Absolutely. If mobile phase additives are not ideal for your application, you should consider the stationary phase chemistry.
-
Causality Explained: The choice of the stationary phase has a profound impact on minimizing secondary interactions. Modern column technologies are specifically designed to address the challenges of analyzing basic compounds.
-
Stationary Phase Solutions:
-
High-Purity, End-Capped Columns (Type B Silica): Modern columns are manufactured with high-purity silica containing lower levels of metal contaminants and are more effectively end-capped, resulting in significantly reduced silanol activity.[2]
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the residual silanol groups from interacting with basic analytes.[12]
-
Hybrid Organic/Silica Phases: These stationary phases incorporate organic moieties into the silica backbone, which improves pH stability and reduces silanol activity.[2][13]
-
Positively Charged Surface Phases: Some novel stationary phases have a slight positive charge on the surface, which electrostatically repels basic analytes, leading to improved peak shapes.[6]
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing peak tailing in the chromatography of carbazole derivatives.
Caption: Troubleshooting workflow for peak tailing of carbazole derivatives.
Frequently Asked Questions (FAQs)
-
Q: Can sample overload cause peak tailing for carbazole derivatives?
-
A: Yes, injecting too much sample can lead to peak tailing, specifically a type known as "overload tailing."[14] This occurs when the concentration of the analyte saturates the stationary phase. To check for this, try reducing the injection volume or diluting your sample.[15] If the peak shape improves, you were likely overloading the column.
-
-
Q: My sample solvent is different from the mobile phase. Could this be a problem?
-
A: A strong mismatch between the sample solvent and the mobile phase, particularly if the sample solvent is much stronger (more organic) than the initial mobile phase, can cause peak distortion, including tailing or fronting.[16] It is always best to dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.
-
-
Q: Could extra-column volume contribute to peak tailing?
-
A: Yes, excessive volume from tubing, fittings, or the detector flow cell can lead to peak broadening and tailing.[16][17] This is a physical or mechanical issue rather than a chemical one. Ensure you are using tubing with a narrow internal diameter and that all connections are made properly to minimize dead volume.
-
-
Q: When should I consider replacing my column?
-
A: If you have systematically addressed mobile phase and method parameters and still observe significant peak tailing, your column may be degraded or contaminated.[16] Column performance deteriorates over time, especially when using aggressive mobile phases. If a new, identical column provides good peak shape with the same method, it is time to replace the old one.
-
Summary of Key Troubleshooting Parameters
| Parameter | Recommended Action | Underlying Principle |
| Mobile Phase pH | Adjust to low pH (2.5-3.0) or high pH (>8, column permitting). | Suppress ionization of silanols (low pH) or the basic analyte (high pH) to reduce ionic interactions.[7][8] |
| Mobile Phase Additives | Add a competing base (e.g., 0.1% TEA) or an inorganic buffer (e.g., 10-20 mM phosphate). | Mask active silanol sites or increase ionic strength to minimize secondary retention.[7][10] |
| Stationary Phase | Use a high-purity, end-capped (Type B silica), polar-embedded, or hybrid column. | Reduce the number and activity of residual silanol groups available for interaction.[2][12] |
| Sample Concentration | Reduce injection volume or dilute the sample. | Avoid overloading the stationary phase, which can lead to peak distortion.[14][15] |
| Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. | Prevent peak distortion caused by a strong solvent effect at the column inlet.[16] |
| System Hardware | Use narrow-bore tubing and ensure proper connections. | Minimize extra-column volume to reduce peak broadening and tailing.[16][17] |
By systematically evaluating these parameters, you can effectively troubleshoot and eliminate peak tailing in the chromatography of carbazole derivatives, leading to more accurate and reliable analytical results.
References
- SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Layne, J. (2017, September 7). Improve Performance of Strongly Basic Molecules. SCIENCE UNFILTERED.
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Crawford Scientific. The Theory of HPLC Column Chemistry.
- Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
- SIELC Technologies. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column.
- LoBrutto, R., et al. (2001).
- ResearchGate. (2025, August 7).
- ResearchGate.
- Chrom Tech, Inc. (2025, October 28).
- Pharma Growth Hub. (2023, June 22). PEAK TAILING: Phenomenon, Symptoms, and Corrections. YouTube.
- Sigma-Aldrich.
- ResearchGate. (2025, August 6). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC.
- Element Lab Solutions. Peak Tailing in HPLC.
- Chromatography Forum. (2002, December 19). HPLC conditions for basic compound?
- alwsci. (2025, July 17).
- UHPLCSLAB. (2021, July 3).
- BenchChem.
- Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing!
- ACD/Labs. (2022, October 6).
- National Institutes of Health (NIH). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
Sources
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. phenomenex.com [phenomenex.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. The change of HPLC stationary phase [uhplcslab.com]
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- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 17. chromtech.com [chromtech.com]
preventing di-formylation in Vilsmeier-Haack synthesis of carbazoles
Welcome to the technical support resource for the Vilsmeier-Haack formylation of carbazoles. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction and may encounter challenges, particularly the undesired formation of di-formylated byproducts. Here, we provide in-depth, experience-driven answers to common questions, a practical troubleshooting guide, and a validated protocol to help you achieve optimal mono-formylation.
Frequently Asked Questions (FAQs)
Q1: I am getting a significant amount of a di-formylated product. Why is this happening?
The carbazole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution.[1][2] The initial formylation, which is highly regioselective for the 3-position, introduces a deactivating formyl group. However, the powerful electron-donating nature of the nitrogen atom means the resulting 3-formylcarbazole ring remains activated enough for a second electrophilic attack. This subsequent reaction typically occurs at the 6-position, the position para to the nitrogen and electronically activated, leading to the 3,6-diformylcarbazole byproduct.[3] An experimental study on 9-methylcarbazole confirmed the formation of the 3,6-diformyl derivative alongside the desired mono-formylated product.[3]
Q2: What are the most critical parameters to control to achieve selective mono-formylation?
Achieving high selectivity for mono-formylation hinges on carefully controlling the reaction kinetics and stoichiometry. The three most critical parameters are:
-
Stoichiometry of the Vilsmeier Reagent: This is the most crucial factor. An excess of the Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) will invariably drive the reaction towards di-formylation. For optimal mono-selectivity, it is recommended to use a molar ratio of the Vilsmeier reagent to the carbazole substrate that is as close to 1:1 as possible, with a slight excess (e.g., 1.1 to 1.5 equivalents) of the reagent being a common starting point.
-
Temperature Control: The Vilsmeier-Haack reaction is often exothermic. Both the formation of the Vilsmeier reagent and its subsequent reaction with the carbazole should be conducted at low temperatures, typically starting at 0 °C.[1] Maintaining a low temperature slows down the reaction rate, allowing the more reactive starting material to be consumed before the less reactive mono-formylated product can undergo a second formylation. Reactions conducted at elevated temperatures are known to produce multiple products.[4][5]
-
Reaction Time: Over-extending the reaction time after the consumption of the starting carbazole provides an opportunity for the mono-formylated product to react further. Therefore, it is essential to monitor the reaction's progress closely using a suitable technique like Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material is no longer visible.
Q3: How does the N-substituent on the carbazole affect the reaction outcome?
The substituent on the carbazole nitrogen plays a significant role in the molecule's overall reactivity. N-alkylation (e.g., N-ethyl, N-methyl, N-benzyl) increases the electron-donating character of the nitrogen atom, further activating the aromatic ring system towards electrophilic attack. This heightened reactivity can increase the propensity for di-formylation if the reaction conditions, especially stoichiometry and temperature, are not strictly controlled. Unsubstituted carbazoles (N-H) are generally less reactive.
Q4: What is the mechanism that leads to mono- and di-formylation?
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the carbazole ring.
-
Vilsmeier Reagent Formation: DMF attacks the electrophilic POCl₃ to form an intermediate that eliminates a dichlorophosphate anion, yielding the highly electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent).[1][6][7]
-
First Formylation (Mono-): The electron-rich C-3 position of the carbazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[1] This forms an iminium ion intermediate, which upon aqueous workup (hydrolysis), yields the 3-formylcarbazole.[6]
-
Second Formylation (Di-): If excess Vilsmeier reagent is present and conditions allow, the 3-formylcarbazole can act as a substrate for a second formylation. The C-6 position attacks another molecule of the Vilsmeier reagent, leading to a di-iminium intermediate that hydrolyzes to 3,6-diformylcarbazole.
Troubleshooting Guide
This section provides rapid solutions to common problems encountered during the Vilsmeier-Haack formylation of carbazoles.
| Problem Encountered | Probable Cause(s) | Recommended Solutions |
| High Yield of 3,6-Diformylcarbazole | 1. Excess Vilsmeier reagent (POCl₃/DMF). 2. Reaction temperature is too high. 3. Reaction time is too long. | 1. Carefully reduce the stoichiometry of POCl₃ to 1.1–1.5 equivalents relative to the carbazole substrate. 2. Maintain the reaction temperature strictly at 0 °C during the addition of all reagents and for the duration of the reaction.[1][5] 3. Monitor the reaction progress by TLC every 15-30 minutes and quench immediately upon full consumption of the starting material. |
| Low Conversion / Significant Unreacted Starting Material | 1. Insufficient Vilsmeier reagent. 2. Decomposition of the Vilsmeier reagent due to moisture. 3. Carbazole substrate is poorly soluble or deactivated. | 1. Ensure a minimum of 1.1 equivalents of POCl₃ is used. 2. Use anhydrous DMF and fresh, high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Ensure the carbazole is fully dissolved before addition. If the substrate is known to be less reactive, you may need to allow the reaction to warm slowly to room temperature while monitoring very closely. |
| Formation of a Complex Mixture of Unidentifiable Products | 1. Poor temperature control, leading to side reactions. 2. Degradation of starting material or product during workup. | 1. Ensure slow, dropwise addition of POCl₃ to DMF at 0 °C to prevent overheating during reagent formation. Add the dissolved carbazole substrate equally slowly. 2. Perform the aqueous quench by pouring the reaction mixture into crushed ice to dissipate heat, followed by careful, slow neutralization with a base like sodium acetate or a dilute NaOH solution.[1] |
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic steps for the Vilsmeier-Haack reaction on an N-substituted carbazole, highlighting the desired mono-formylation pathway and the competing di-formylation side reaction.
Caption: Reaction pathway for mono- and di-formylation of carbazole.
Validated Protocol for Selective Mono-Formylation of N-Ethylcarbazole
This protocol is optimized to favor the synthesis of 3-formyl-N-ethylcarbazole while minimizing the formation of the 3,6-diformyl byproduct.
Materials:
-
N-Ethylcarbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate (NaOAc) or 1M Sodium Hydroxide (NaOH)
-
Crushed ice
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 20-30 minutes with vigorous stirring. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[1]
-
-
Addition of Carbazole Substrate:
-
Dissolve N-ethylcarbazole (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the N-ethylcarbazole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C over 30 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to stir at 0 °C.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). Spot the starting material, and the reaction mixture. The product should be more polar than the starting material.
-
Continue stirring at 0 °C until TLC analysis indicates the complete consumption of the N-ethylcarbazole (typically 1-3 hours). Do not let the reaction proceed significantly beyond this point.
-
-
Quenching and Hydrolysis:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[1]
-
Slowly add a saturated aqueous solution of sodium acetate or carefully add 1M NaOH solution until the mixture is neutral to basic (pH 7-8). This step hydrolyzes the intermediate iminium salt and can be exothermic; maintain cooling with the ice bath.
-
Stir the resulting suspension at room temperature for 1 hour to ensure complete hydrolysis.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethanol) to yield pure 3-formyl-N-ethylcarbazole.
-
References
-
The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52) | Request PDF - ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications - DergiPark. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available at: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Available at: [Link]
-
Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]
-
The Formylation of N,N‑Dimethylcorroles - PMC - PubMed Central. Available at: [Link]
-
Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects - RSC Publishing. Available at: [Link]
-
Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Carbazole Substrates
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions with carbazole-containing substrates. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to efficiently synthesize substituted carbazole derivatives. Carbazoles are a critical structural motif in a vast array of functional materials and pharmacologically active compounds. However, their unique electronic properties can present challenges in achieving high-yielding and clean Suzuki coupling reactions.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter.
Issue 1: Low to No Product Formation
Question: I am attempting a Suzuki coupling with a bromo-carbazole substrate, but I am seeing very low conversion to the desired product, with most of my starting material remaining. What are the likely causes and how can I fix this?
Answer: Low or no product formation in the Suzuki coupling of carbazoles often points to a problem with one of the three key stages of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1] Carbazole, being an electron-rich heterocycle, can make the oxidative addition of palladium into the carbon-halogen bond challenging.[2] Here is a systematic approach to troubleshooting this issue:
1. Catalyst System (Palladium Source and Ligand):
-
The Problem: The standard Pd(PPh₃)₄ catalyst may not be active enough for the electron-rich carbazole system.[2] The oxidative addition step is often the rate-determining step, and electron-donating groups on the aryl halide can slow this down.[1][2]
-
The Solution: Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands are highly effective for coupling electron-rich aryl halides as they promote both oxidative addition and the final reductive elimination step.[2][3]
-
Recommended Ligands: Consider using Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[3] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties.[2][4]
-
Palladium Pre-catalysts: Using a well-defined pre-catalyst, such as an XPhos-palladium G3 pre-catalyst, can ensure the efficient generation of the active Pd(0) species.[3]
-
2. Base Selection:
-
The Problem: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[5] An inappropriate base (too weak or poor solubility) can stall the catalytic cycle.
-
The Solution: For challenging couplings, a stronger base is often necessary.
3. Reaction Conditions (Solvent and Temperature):
-
The Problem: Poor solubility of reactants or an insufficient reaction temperature can lead to low conversion.
-
The Solution:
-
Solvent: Aprotic polar solvents or ethereal solvents are standard. A mixture of an organic solvent like dioxane or toluene with a small amount of water is often used to dissolve both the organic substrates and the inorganic base.[2] A common ratio is 4:1 dioxane:water.[6]
-
Temperature: Increasing the reaction temperature can overcome the activation barriers for the key steps in the catalytic cycle.[3] A typical temperature range for these reactions is 80-110 °C.[3][7]
-
4. Reagent Quality:
-
The Problem: Boronic acids can degrade over time, especially through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] This is a common side reaction, particularly with electron-rich heterocyclic boronic acids.
-
The Solution:
-
Use fresh or properly stored boronic acid.
-
Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.
-
Below is a troubleshooting workflow to guide your optimization:
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but I'm observing significant amounts of side products, particularly homocoupling of my boronic acid and protodeboronation. How can I minimize these?
Answer: The formation of side products is a common challenge that can significantly lower the yield of your desired carbazole product.
1. Homocoupling of Boronic Acid:
-
The Cause: This side reaction is often caused by the presence of oxygen, which can lead to oxidative homocoupling.[3]
-
The Solution: Rigorous exclusion of oxygen is critical.
-
Degassing: Ensure your solvent is thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique.[2]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
2. Protodeboronation:
-
The Cause: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often accelerated by strong bases and the presence of water.[2]
-
The Solution:
-
Milder Base: If protodeboronation is a major issue, consider switching to a milder base like potassium fluoride (KF).
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions may be beneficial.[2]
-
Protect the Boronic Acid: As mentioned previously, converting the boronic acid to a more stable derivative like a pinacol ester can significantly reduce protodeboronation.
-
Issue 3: Difficult Purification
Question: The reaction seems to work, but I am having trouble purifying my carbazole product from the reaction mixture. What are the best practices for purification?
Answer: Purification of biaryl carbazoles can be challenging due to the presence of residual catalyst, ligand, and side products that may have similar polarities to the desired product.
1. Initial Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and other water-soluble impurities.[7][8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7][8]
2. Chromatography:
-
Silica Gel Column Chromatography: This is the most common method for purification.[7][8]
-
Filtering through a Plug of Silica: If the impurities are significantly more or less polar than your product, a simple filtration through a short plug of silica gel, eluting with an appropriate solvent, can be a quick way to remove them.
3. Recrystallization:
-
If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method to obtain a very pure compound.[10] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a Suzuki coupling with a carbazole substrate?
A1: A good starting point for a Suzuki coupling involving a bromo-carbazole and an arylboronic acid would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a bulky phosphine ligand like SPhos (4 mol%).
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A 4:1 to 5:1 mixture of dioxane and water.
-
Temperature: 80-100 °C.
-
Atmosphere: Strictly inert (argon or nitrogen).
Always perform a small-scale test reaction to optimize these conditions for your specific substrates.
Q2: How does the position of the bromine or boronic acid on the carbazole ring affect the reaction?
A2: The reactivity of the C-X or C-B bond on the carbazole ring can be influenced by its position due to electronic and steric effects. Generally, positions C-3 and C-6 are electronically similar to a standard bromobenzene, while positions C-2, C-4, C-5, and C-7 are more electron-rich, which can make oxidative addition slower. The N-9 position can also be functionalized, and the nature of the substituent at this position can influence the electronic properties of the carbazole ring system.
Q3: Can I use a carbazole with an unprotected N-H group in a Suzuki coupling?
A3: While possible, it is generally advisable to protect the N-H proton of the carbazole. The acidic proton can interfere with the reaction, potentially by reacting with the base or coordinating to the palladium catalyst.[6] Common protecting groups include Boc, which is generally stable to the basic conditions of the Suzuki coupling, or a simple alkyl or aryl group.[11] If you must use an unprotected carbazole, you may need to use a higher catalyst loading and carefully screen bases.[6]
Experimental Protocols
The following are detailed, step-by-step methodologies for common Suzuki coupling reactions involving carbazole substrates.
Protocol 1: Suzuki Coupling of 3-Bromo-9-phenylcarbazole with Phenylboronic Acid
Materials:
-
3-Bromo-9-phenylcarbazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 3-bromo-9-phenylcarbazole, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe, followed by the degassed water (typically a 4:1 ratio of dioxane to water).
-
Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Follow the general workup and purification procedures described in the "Difficult Purification" section above.
Protocol 2: Suzuki Coupling of 9-Phenylcarbazole-3-boronic acid with 4-Bromoanisole
Materials:
-
9-Phenylcarbazole-3-boronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene, anhydrous
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 9-phenylcarbazole-3-boronic acid, 4-bromoanisole, and Na₂CO₃.
-
Inert Atmosphere: Seal the flask and purge with an inert gas.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C depending on the exact solvent ratio) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and follow the general workup and purification procedures.
Data Summary Tables
The following tables provide a summary of representative reaction conditions for the Suzuki coupling of carbazole derivatives. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Catalyst and Ligand Comparison for Suzuki Coupling of Bromo-Carbazoles
| Electrophile | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 3-Bromo-9-ethylcarbazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | ~95 |
| 3,6-Dibromo-9-ethylcarbazole | Phenylboronic acid (2.2 equiv) | Pd(PPh₃)₄ (4) | - | K₂CO₃ (4) | Toluene/EtOH/H₂O | 80 | ~85 |
| N-Boc-3-bromocarbazole | Arylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | >90[11] |
Table 2: Base and Solvent Effects in Carbazole Suzuki Couplings
| Electrophile | Nucleophile | Catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Outcome |
| 3-Bromo-carbazole derivative | Arylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ (2) | Dioxane/H₂O | 100 | Moderate to good yield |
| 3-Bromo-carbazole derivative | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane/H₂O | 100 | Good to excellent yield |
| 3-Bromo-carbazole derivative | Arylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Toluene | 110 | Often excellent yield, good for anhydrous conditions |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting your reactions.
References
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2011). Chemical Reviews. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. (2018). Organic Reactions. Available at: [Link]
-
A Direct Palladium-Catalyzed Route to Selectively Substituted Carbazoles through Sequential C C and C N Bond Formation: Synthesis of Carbazomycin A. (2007). ResearchGate. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2020). Chemical Society Reviews. Available at: [Link]
-
A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. (2007). PMC - NIH. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Available at: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2018). ResearchGate. Available at: [Link]
-
Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. (2005). Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). PMC - NIH. Available at: [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023). RSC Publishing. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts. Available at: [Link]
-
Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2023). Beilstein Journals. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. Available at: [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of... (2020). ResearchGate. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
New Conjugated Carbazole Derivatives: Synthesis and Photophysical Properties Catalysed by Pd-Cu@ rGO Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
- Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. (2020). CoLab.
-
Suzuki Coupling. (n.d.). Cambridge University Press. Available at: [Link]
-
Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. (2017). ResearchGate. Available at: [Link]
-
Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. (2013). Der Pharma Chemica. Available at: [Link]
-
Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. (2022). ResearchGate. Available at: [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (2018). ResearchGate. Available at: [Link]
-
Synthesis of Carbazole-1&3-Acids by using Suzuki coupling followed by Cadagon Reductive cyclization. (2013). Der Pharma Chemica. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). (2004). PMC - NIH. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. (2017). Beilstein Journals. Available at: [Link]
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (2008). PMC - NIH. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
how to avoid decomposition of carbazoles on silica gel
A Guide to Preventing On-Column Decomposition During Silica Gel Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the purification of carbazole-containing molecules. Carbazoles, while being a critical scaffold in numerous pharmaceuticals and functional materials, are notoriously susceptible to degradation on standard silica gel. This resource provides in-depth troubleshooting, validated protocols, and a clear rationale for preventing decomposition and ensuring the integrity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate issues faced during the chromatography of carbazoles.
Q1: Why is my carbazole decomposing on the silica gel column? I'm seeing multiple spots on TLC and getting low yields.
A1: The primary cause is the acidic nature of standard silica gel.[1][2] The surface of silica gel is covered with silanol groups (Si-OH) which are weakly acidic (pKa ≈ 4.5). These acidic sites can protonate the nitrogen atom of the carbazole ring, making it susceptible to a variety of degradation pathways, including acid-catalyzed decomposition or oxidative reactions.[1] Even N-Boc protected carbazoles can be labile, as silica gel itself has been reported to catalyze the removal of the Boc group, especially under thermal stress.[3][4]
Q2: I added Triethylamine (TEA) to my eluent, but my separation is poor and I'm struggling to remove the TEA from my final product. What should I do?
A2: While adding 1-3% TEA to the mobile phase is a common and effective strategy to neutralize the acidic silanol groups, it can alter the polarity of the eluent, sometimes compromising separation.[1][5] Removing the high-boiling point TEA can also be challenging. A better approach is often to pre-treat or "deactivate" the column. You can flush the packed column with a solvent system containing 1-3% TEA, followed by a flush with your regular mobile phase before loading your sample.[5][6] This neutralizes the active sites without having excess TEA in every fraction.[5][6]
Q3: Are there alternatives to standard silica gel for purifying sensitive carbazoles?
A3: Yes, several alternatives can be considered.
-
Neutral Alumina: This is often a good choice for basic or acid-sensitive compounds like carbazoles.[1][2] However, its selectivity is different from silica, so you will need to re-optimize your solvent system.
-
Deactivated or End-Capped Silica: Commercially available deactivated silica gels or phases like C18 (reversed-phase) can be excellent options.[2][7] Reversed-phase chromatography, where the stationary phase is non-polar, is often very effective for carbazoles.[7]
-
Florisil™: A magnesium silicate-based adsorbent that is less acidic than silica gel and can be a mild alternative.[2][8]
Part 2: In-Depth Troubleshooting & Root Cause Analysis
Understanding the underlying chemical principles is crucial for effective troubleshooting. Carbazoles can interact with silica gel in ways that lead to product loss.
Mechanism of Decomposition
The lone pair of electrons on the carbazole nitrogen is the primary site of interaction with the acidic silanol groups on the silica surface. This interaction can trigger several degradation pathways.
***dot graph TD { A[Carbazole] -->|Protonation by Si-OH| B(Protonated Carbazole Intermediate); B --> C{Degradation Pathways}; C --> D[Oxidation]; C --> E[Rearrangement]; C --> F[Polymerization]; subgraph "Silica Gel Surface" G(Si-OH); H(Si-OH); I(Si-OH); end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124; style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124; style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124; style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124; style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; }
Caption: Carbazole interaction with acidic silanol groups on silica.
This initial protonation increases the compound's polarity, causing it to bind more strongly to the silica, leading to "streaking" or tailing on a TLC plate.[9] Prolonged exposure on the column increases the likelihood of irreversible chemical reactions.
Diagnostic Experiment: The 2D TLC Stability Test
Before committing your entire batch to a column, a quick stability test is essential. This self-validating check will confirm if decomposition is occurring.[1]
Experimental Protocol: 2D TLC for Stability Assessment
-
Spotting: Dissolve your crude sample in a suitable solvent and spot it in one corner of a square TLC plate. Keep the spot small and concentrated.
-
First Elution: Develop the plate in your chosen mobile phase.
-
Drying: Thoroughly dry the plate in a fume hood. It is critical to remove all solvent.
-
Rotation & Second Elution: Rotate the plate 90 degrees and re-develop it in the exact same mobile phase.
-
Visualization: Visualize the plate under UV light or with an appropriate stain.
Interpreting the Results:
-
Stable Compound: A single spot appearing on the diagonal indicates your compound is stable on silica gel under these conditions.
-
Decomposition: The appearance of any spots off the diagonal signifies that your compound is decomposing on the TLC plate.[1] This is a strong indicator that you will face issues on a larger-scale column.
Part 3: Validated Protocols for Prevention
If the 2D TLC test indicates instability, do not proceed with standard silica gel chromatography. Instead, employ one of the following validated methods.
Method 1: Deactivation of Silica Gel with Triethylamine (TEA)
This is the most common and cost-effective method for passivating the acidic sites on silica gel.[10]
Experimental Protocol: Column Deactivation
-
Prepare Mobile Phase: Prepare your chosen mobile phase (e.g., Hexane/Ethyl Acetate).
-
Prepare Deactivating Eluent: To a separate portion of your mobile phase, add 1-3% triethylamine (v/v).[5]
-
Pack the Column: Pack your chromatography column with silica gel as you normally would.
-
Flush (Deactivate): Flush the packed column with one to two column volumes (CV) of the TEA-containing eluent.[6]
-
Equilibrate: Flush the column again with one to two CVs of your original mobile phase (without TEA) to remove excess base.[6] The column is now neutralized and ready for sample loading.
***dot graph TD { rankdir=LR; A[Start] --> B{Pack Column withStandard Silica Gel}; B --> C{Flush with 1-2 CV ofEluent + 1-3% TEA}; C --> D{Flush with 1-2 CV ofEluent Only}; D --> E[Load Sample & RunChromatography]; E --> F[End]; style A fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124; style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124; style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124; style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF; }
Caption: Workflow for silica gel deactivation with TEA.
Method 2: Utilizing Alternative Stationary Phases
When dealing with highly sensitive carbazoles, bypassing standard silica altogether is often the most robust strategy.
| Stationary Phase | Principle of Operation & Suitability | Key Considerations |
| Neutral Alumina | A basic adsorbent, ideal for acid-sensitive and basic compounds like carbazoles.[2] | Selectivity differs significantly from silica; requires complete re-development of the mobile phase. Can sometimes be too retentive. |
| Reversed-Phase (C18) | Non-polar stationary phase. Separation is based on hydrophobicity. Excellent for many aromatic systems.[1][7] | Requires polar mobile phases (e.g., water/acetonitrile or water/methanol). Compound must be soluble in the loading solvent. |
| Amine-Functionalized Silica | Silica gel where the surface is bonded with aminopropyl groups. These phases have a neutral to slightly basic character.[6] | Acts as a built-in base, eliminating the need for mobile phase additives. Can be a convenient, direct replacement for standard silica. |
| Florisil™ (Magnesium Silicate) | A milder, less acidic adsorbent compared to silica gel.[2] | Good for moderately sensitive compounds. May require different solvent systems than silica. |
Recommendation: For novel or particularly precious carbazole derivatives, screening these alternative phases on an analytical scale (e.g., TLC plates or small pre-packed cartridges) is a prudent investment of time and material.
Part 4: Summary and Best Practices
-
Always Assume Sensitivity: Treat unknown carbazoles as potentially unstable on silica gel until proven otherwise.
-
Validate with 2D TLC: This simple, rapid test can save significant time and prevent sample loss.[1][8]
-
Deactivate First: If using silica, always opt for a pre-column flush with a TEA-containing solvent rather than adding TEA to the entire mobile phase.[5][6]
-
Consider Alternatives: Don't hesitate to use neutral alumina or reversed-phase silica for sensitive compounds; they are often superior choices.[2][8]
-
Work Quickly: Minimize the time your compound spends on the column. Use slightly more polar solvent systems to speed up elution if separation allows.
By understanding the chemical interactions between your carbazole and the stationary phase, and by employing these diagnostic and preventative strategies, you can significantly improve the yield, purity, and overall success of your purification campaigns.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Bîrcă, M., et al. (2011). Ionic liquids as silica deactivating agents in gas chromatography for direct analysis of primary amines in water. Journal of Chromatography A, 1226, 123-9. Retrieved from [Link]
-
ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]
-
Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]
-
Chemistry For Everyone. (2023). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2022). How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2013). TLC and streaking: why add triethylamine? Retrieved from [Link]
-
ResearchGate. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the... Retrieved from [Link]
-
Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemical Journal of Chinese Universities. (2012). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Retrieved from [Link]
-
Li, H., et al. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. Journal of Chromatography A, 1715, 464536. Retrieved from [Link]
-
Karimian, S., & Tajik, H. (2015). N-Boc Protection of Amines Using Silica Propyl(N-methyl) Imidazolium Chloride as an Efficient and Reusable Catalyst. Catalysis Letters, 145(11), 1848-1855. Retrieved from [Link]
-
IMTAKT. (n.d.). Interactions of HPLC Stationary Phases. Retrieved from [Link]
-
ResearchGate. (2018). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis and Photophysical Properties of a Novel Carbazole-based Organic Emitter. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of Carbazoles and Dihydrocarbazoles by a Divergent Cascade Reaction of Donor-Acceptor Cyclopropanes. Retrieved from [Link]
-
ResearchGate. (2023). A Small-Scale Silica Gel Column Chromatography Method for Separating Carbazole Compounds from Highly Mature Crude Oil. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Apelqvist, T., & Wensbo, D. (1996). Selective removal of the N-BOC protective group using silica gel at low pressure. Tetrahedron Letters, 37(9), 1471-1472. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Scaling Up the Synthesis of 9-Benzyl-9H-carbazole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 9-Benzyl-9H-carbazole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing and scaling up this important synthetic process. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most widely adopted and scalable method is a two-step synthesis. The first step involves the N-alkylation of carbazole with a benzyl halide to form the intermediate, 9-Benzyl-9H-carbazole. The second step is the formylation of this intermediate, typically via the Vilsmeier-Haack reaction, which selectively introduces a carbaldehyde group at the 3-position of the carbazole ring system.[1][2]
Q2: Why is the Vilsmeier-Haack reaction preferred for the formylation step?
The Vilsmeier-Haack reaction is favored due to its use of relatively inexpensive and readily available reagents (phosphorus oxychloride and N,N-dimethylformamide), its operational simplicity, and its high regioselectivity for the electron-rich 3 and 6 positions of the carbazole nucleus.[2][3][4] The electron-donating nature of the nitrogen atom directs the electrophilic substitution to these positions.[2]
Q3: What are the primary challenges when scaling up this synthesis?
When moving from laboratory to pilot plant scale, key challenges include:
-
Reaction Kinetics and Heat Management: The Vilsmeier-Haack reaction can be exothermic, and improper heat management can lead to side reactions and decreased yield.[5]
-
Reagent Purity and Stoichiometry: The Vilsmeier reagent is sensitive to moisture, and precise control over the stoichiometry of the reagents is crucial to prevent the formation of byproducts like di-formylated carbazole.[2][6]
-
Work-up and Purification: Isolating the final product in high purity can be challenging. Common methods include recrystallization and column chromatography, which may require optimization for larger scales.[6][7]
Q4: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is an electrophilic iminium salt, specifically a (chloromethylene)dimethyliminium ion, which acts as the formylating agent.[3][4] It is generated in situ from the reaction of N,N-dimethylformamide (DMF) with an activating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]
Experimental Workflow and Key Methodologies
The overall synthetic pathway is summarized below. It is critical to ensure the successful completion and purification of the intermediate, 9-Benzyl-9H-carbazole, before proceeding to the formylation step.
Caption: Overall synthetic workflow for this compound.
Protocol 1: Synthesis of 9-Benzyl-9H-carbazole
-
Setup: In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon or nitrogen), add carbazole and anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃) to the suspension. A common molar ratio is Carbazole:Benzyl Halide:K₂CO₃ of 1:1:5.[1]
-
Reagent Addition: Slowly add benzyl chloride or benzyl bromide to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for approximately 8 hours.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be used for further purification.
Protocol 2: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a separate flame-dried, multi-necked flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0°C using an ice bath.[6]
-
POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0°C.
-
Reagent Maturation: After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the Vilsmeier reagent.[6]
-
Substrate Addition: Dissolve the purified 9-Benzyl-9H-carbazole in an anhydrous solvent (e.g., dichloromethane or DMF) and add it to the freshly prepared Vilsmeier reagent.
-
Reaction: The reaction may require gentle heating. A temperature range of 60-80°C can be explored.[6] Monitor the reaction progress by TLC until the starting material is consumed.[2]
-
Quenching and Hydrolysis: Carefully pour the reaction mixture onto crushed ice with stirring. Then, basify the solution with an aqueous base (e.g., NaOH) to hydrolyze the iminium salt intermediate to the aldehyde.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[2][7]
Troubleshooting Guide
Part A: N-Benzylation of Carbazole
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive benzyl halide due to degradation. 2. Insufficient base or low-quality base. 3. Presence of water in the reaction. | 1. Use freshly distilled or a new bottle of benzyl halide. 2. Use freshly ground, anhydrous K₂CO₃ or a stronger base like sodium hydride (NaH) in an appropriate solvent like THF.[8] 3. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Formation of Multiple Products | 1. Over-alkylation or side reactions with the solvent. | 1. Maintain a controlled temperature and monitor the reaction closely. Ensure the stoichiometry of the benzyl halide is not in large excess. |
Part B: Vilsmeier-Haack Formylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: Degradation due to moisture in DMF or POCl₃.[6][9] 2. Low Reaction Temperature: The reaction may require thermal energy to proceed.[2] | 1. Use anhydrous DMF and freshly distilled POCl₃. Prepare the Vilsmeier reagent fresh before use under an inert atmosphere.[6] 2. After adding the carbazole substrate, gently heat the reaction mixture (e.g., 60-80°C) and monitor by TLC to find the optimal temperature.[6] |
| Formation of Di-formylated Byproduct (3,6-dicarbaldehyde) | 1. Excess Vilsmeier Reagent: Using too much POCl₃ and DMF.[2] 2. High Reaction Temperature or Prolonged Time: Forcing the reaction conditions can lead to a second formylation.[2] | 1. Use a stoichiometric amount or only a slight excess of POCl₃ (e.g., 1.05 to 1.2 equivalents) relative to the 9-Benzyl-9H-carbazole.[2] 2. Maintain a controlled temperature and stop the reaction as soon as TLC indicates the starting material has been consumed.[2] |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Vilsmeier Reagent: Not enough electrophile to react with all the substrate.[2] 2. Short Reaction Time: The reaction may not have reached completion. | 1. Ensure at least a stoichiometric amount of POCl₃ is used.[2] 2. Increase the reaction time and continue monitoring by TLC until the starting material spot disappears.[2] |
| Difficult Product Isolation/Purification | 1. Product is an oil or fails to crystallize: Presence of impurities.[2] 2. Product is contaminated with colored impurities. | 1. Attempt purification by column chromatography on silica gel before trying to recrystallize.[2] 2. During recrystallization, treat the hot solution with activated charcoal to adsorb colored impurities, followed by hot filtration.[7] |
Vilsmeier-Haack Reaction Mechanism
The mechanism involves two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the carbazole ring.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 9-Benzyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
managing side reactions in the formylation of N-substituted carbazoles
Welcome to the technical support center for the formylation of N-substituted carbazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing a formyl group (-CHO) onto the carbazole nucleus. As a versatile scaffold in medicinal chemistry and materials science, precise functionalization of carbazoles is paramount. However, formylation reactions are often plagued by side reactions that can complicate synthesis, reduce yields, and lead to challenging purification processes.
This document provides in-depth, field-tested insights into managing these challenges. We will move beyond simple procedural lists to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes. Every piece of advice is grounded in established chemical principles and supported by authoritative literature.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the formylation of N-substituted carbazoles, providing direct answers and actionable advice.
Q1: My Vilsmeier-Haack formylation of N-ethylcarbazole is resulting in a low yield of the desired 3-carbaldehyde. What are the likely causes and how can I improve it?
Low yields in the Vilsmeier-Haack reaction are often traced back to three key areas: the quality of the Vilsmeier reagent, reaction temperature, or inadequate quenching and workup.[1][2]
-
Vilsmeier Reagent Integrity: The electrophilic chloroiminium ion (Vilsmeier reagent) is moisture-sensitive.[3] It should be prepared in situ under anhydrous conditions. Ensure your N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is of high purity. The reagent is typically formed at 0 °C before the addition of the carbazole substrate.[1]
-
Reaction Temperature: While the initial formation of the Vilsmeier reagent requires cooling, the subsequent electrophilic substitution on the carbazole ring may need gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature. However, excessive heat can lead to decomposition and side product formation.
-
Hydrolysis Step: The reaction is quenched by pouring the mixture into ice-cold water or a dilute aqueous solution of a base like sodium acetate.[4] This hydrolyzes the intermediate iminium salt to the final aldehyde. Incomplete hydrolysis can be a major source of yield loss. Ensure vigorous stirring during quenching to maximize the interface between the aqueous and organic components.
Q2: I am attempting a Duff reaction on N-butylcarbazole and observing significant amounts of the 3,6-dicarbaldehyde. How can I favor the mono-formylated product?
The formation of di-formylated products is a known challenge in the Duff reaction, especially with highly activated aromatic systems like N-substituted carbazoles.[5][6] The key to maximizing the mono-formylated product lies in controlling the stoichiometry.
-
Reagent Stoichiometry: The primary method to control the degree of formylation is to adjust the molar ratio of hexamethylenetetramine (HMTA) to the carbazole substrate.[7] To favor mono-formylation, reduce the amount of HMTA used. A 1:1 or slightly higher molar ratio of HMTA to the carbazole is a good starting point.
-
Reaction Monitoring: Closely monitor the reaction's progress. As the reaction proceeds, the concentration of the mono-formylated product will increase and then may start to decrease as the di-formylated product begins to form. Stopping the reaction at the point of maximum mono-formylation is crucial.[7]
Q3: During the Rieche formylation of my N-phenylcarbazole, I am observing a complex mixture of products and some starting material decomposition. What steps can I take to achieve a cleaner reaction?
The Rieche formylation uses a strong Lewis acid, typically titanium tetrachloride (TiCl₄), with dichloromethyl methyl ether as the formylating agent.[8][9] The harshness of the Lewis acid can sometimes lead to side reactions or degradation of sensitive substrates.
-
Control of Lewis Acid: Ensure the slow, dropwise addition of TiCl₄ at a low temperature (e.g., 0 °C) to manage the exothermicity of the reaction.[10] Using a stoichiometric amount or a slight excess of the Lewis acid is usually sufficient; a large excess can promote side reactions.
-
Anhydrous Conditions: Like the Vilsmeier-Haack reaction, the Rieche formylation is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: The reaction should be quenched carefully by pouring it into ice-water to decompose the titanium complexes and hydrolyze the intermediate to the aldehyde.[10]
Q4: My attempt at formylation via lithiation of a bromo-N-alkylcarbazole followed by quenching with DMF is failing. I am recovering the de-brominated starting material. What is going wrong?
This outcome indicates that the lithium-halogen exchange was successful, but the subsequent formylation step failed.[11] The likely culprit is the reaction of the highly reactive aryllithium intermediate with an alternative electrophile or proton source.
-
DMF Purity: The DMF must be rigorously anhydrous. Any trace of water will protonate the aryllithium intermediate, leading to the de-halogenated product. It is recommended to use freshly distilled DMF over calcium hydride or a commercially available anhydrous grade.
-
Temperature Control: The addition of DMF should be performed at a very low temperature (typically -78 °C) to prevent side reactions of the aryllithium with the DMF itself, such as addition to the carbonyl group followed by elimination.[12]
-
Quenching Procedure: The reaction should be quenched while still cold. Allowing the reaction to warm up before quenching can lead to decomposition of the lithiated intermediate.
Troubleshooting Guides
This section provides structured workflows for diagnosing and solving specific side reactions.
Issue 1: Poor Regioselectivity in the Vilsmeier-Haack Reaction
Symptoms: Formation of a mixture of 3-formyl and 6-formyl isomers, or other unexpected isomers, leading to difficult purification.
Background: The formylation of N-substituted carbazoles is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the electronic properties of the carbazole nucleus and the nature of the N-substituent. The 3 and 6 positions are electronically richest and most susceptible to electrophilic attack.
Troubleshooting Workflow:
Caption: Workflow for minimizing resin formation.
Corrective Actions & Explanations:
-
Temperature Control: This is the most critical parameter. High temperatures accelerate the undesired polymerization pathways. [7]Maintain the lowest effective temperature for the formylation reaction.
-
Stoichiometry of Reagents: An excess of the formylating agent or the acid catalyst can promote side reactions. Use the minimum effective amount of these reagents.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. The product itself can be susceptible to degradation or polymerization under the reaction conditions. Monitor the reaction and quench it as soon as it reaches completion.
Experimental Protocols
The following are generalized protocols that should be adapted based on the specific N-substituted carbazole being used.
Protocol 1: Vilsmeier-Haack Formylation of N-Ethylcarbazole
This protocol is adapted from standard procedures for the synthesis of N-ethylcarbazole-3-carboxaldehyde. [1] Materials:
-
N-ethylcarbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium acetate
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature at 0 °C.
-
Allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of the solid Vilsmeier reagent may be observed. [1]4. Addition of Substrate: Dissolve N-ethylcarbazole (1 equivalent) in a minimal amount of anhydrous DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and a saturated solution of sodium acetate.
-
Continue stirring until all the ice has melted and the intermediate has fully hydrolyzed (typically 1-2 hours). A precipitate of the product should form.
-
Workup: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Duff Reaction for Mono-formylation of N-Butylcarbazole
This protocol is designed to favor the mono-formylated product. [6] Materials:
-
N-butylcarbazole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-butylcarbazole (1 equivalent) and HMTA (1.1 equivalents) in trifluoroacetic acid.
-
Reaction: Heat the mixture to 70 °C and stir.
-
Monitoring: Monitor the reaction closely by HPLC or TLC. The reaction is typically complete within 30-60 minutes. Over-extending the reaction time will lead to increased di-formylation.
-
Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash carefully with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography to separate the mono-formylated product from any di-formylated byproduct and unreacted starting material.
Data Summary
The choice of formylation method significantly impacts the regioselectivity and potential side products. The following table summarizes expected outcomes for a generic N-alkylcarbazole.
| Formylation Method | Primary Product | Common Side Products | Key Control Parameters |
| Vilsmeier-Haack | 3-formyl-N-alkylcarbazole [1] | 3,6-diformyl-N-alkylcarbazole, polymeric material | Reagent stoichiometry, Temperature, Anhydrous conditions |
| Duff Reaction | 3-formyl-N-alkylcarbazole | 3,6-diformyl-N-alkylcarbazole [6] | HMTA:Substrate ratio, Reaction time |
| Rieche Formylation | 3-formyl-N-alkylcarbazole | Isomeric aldehydes, decomposition products | Lewis acid stoichiometry, Low temperature |
| Lithiation/-CHO | Depends on initial halogen position | De-halogenated starting material | Anhydrous DMF, Low temperature (-78 °C) |
References
- Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes. J. Chem. Soc.1932, 1987.
-
Khan, M. U. R., et al. Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry2024 . [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Chem-Station Int. Ed. Duff Reaction. [Link]
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Organic-Reaction.com. Rieche Formylation. [Link]
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Wikipedia. Rieche formylation. [Link]
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Reddit. Aryl formylation strategies. [Link]
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Technical Support Center: Enhancing Organic Semiconductor Device Stability with Carbazole Materials
Welcome to the technical support center dedicated to improving the stability and performance of your organic semiconductor devices through the strategic use of carbazole-based materials. This guide is designed for researchers, scientists, and professionals in the field of organic electronics and drug development who are navigating the experimental challenges of device fabrication and long-term operation. Here, we move beyond theoretical knowledge to provide actionable, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
The Carbazole Advantage: A Foundation of Stability
Carbazole and its derivatives have become cornerstone materials in the architecture of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their widespread adoption is not accidental. The inherent properties of the carbazole moiety—a rigid, electron-rich aromatic structure—provide a powerful toolkit for enhancing device stability.[1][2] Key attributes include:
-
Excellent Thermal and Chemical Stability: The robust carbazole structure is inherently resistant to degradation at elevated temperatures and in various chemical environments.[3][4] This translates to longer operational lifetimes for devices.
-
Superior Hole-Transporting Properties: Carbazole's electron-donating nature facilitates efficient transport of positive charge carriers (holes), which is crucial for balanced charge recombination in the emissive layer of OLEDs.[5][6]
-
High Triplet Energy: This is a critical property for host materials in phosphorescent OLEDs (PhOLEDs), enabling efficient energy transfer to the phosphorescent emitters and preventing energy back-transfer, which can be a degradation pathway.[7][8]
-
Ease of Functionalization: The carbazole core can be readily modified at several positions, allowing for the fine-tuning of its electronic and physical properties to meet the specific requirements of a device architecture.[3][9]
This unique combination of properties makes carbazole-based materials indispensable for tackling the stability challenges that have historically limited the widespread commercialization of organic electronics.[10][11]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of carbazole materials to enhance the stability of organic semiconductor devices.
Q1: My device, which uses a carbazole-based hole-transporting layer (HTL), is showing a rapid decrease in luminance and an increase in operating voltage. What are the likely causes?
A rapid decline in luminance accompanied by an increase in operating voltage often points to issues at the interfaces of the organic layers or degradation of the charge transport material itself. Here are the primary suspects and troubleshooting steps:
-
Interfacial Instability: Poor adhesion or energy level misalignment between the HTL and the adjacent layers (anode or emissive layer) can lead to charge accumulation and the formation of non-emissive states, which act as charge traps.[12] This impedes charge injection and transport, requiring a higher voltage to achieve the same brightness.
-
Troubleshooting:
-
Surface Treatment: Ensure the substrate (e.g., ITO-coated glass) is meticulously cleaned and treated (e.g., with UV-ozone or plasma) to improve the work function and promote better adhesion of the carbazole HTL.[13]
-
Interlayer Introduction: Consider inserting a thin hole-injection layer (HIL) between the anode and the carbazole HTL to facilitate a smoother energy level transition for charge injection.
-
-
-
Degradation of the Carbazole HTL: While carbazole materials are generally stable, they can degrade under certain conditions.
-
Oxidation: Exposure to ambient oxygen and moisture, especially during fabrication or if the device encapsulation is compromised, can lead to the oxidation of the carbazole molecules.[14][15] This creates defects that trap charge carriers.
-
Electrochemical Instability: Under prolonged electrical stress, the carbazole molecules can undergo irreversible electrochemical reactions, leading to the formation of degradation products that disrupt charge transport.
-
Troubleshooting:
-
Inert Atmosphere Processing: Fabricate and encapsulate your devices in a glovebox with low oxygen and moisture levels (<1 ppm).
-
High-Purity Materials: Use high-purity, sublimation-grade carbazole materials. Impurities can act as catalysts for degradation reactions.[12]
-
Material Selection: For demanding applications, consider carbazole derivatives that have been specifically designed for enhanced electrochemical stability.
-
-
Q2: I am observing the formation of "dark spots" in my OLEDs that use a carbazole-based host material. What is causing this and how can I prevent it?
Dark spots are non-emissive areas that appear and often grow during device operation, representing a common failure mode.[16] Their origin is typically a combination of factors:
-
Particulate Contamination: Dust particles or other foreign matter on the substrate or within the organic layers can create pinholes in the deposited films.[17] These pinholes act as pathways for oxygen and moisture to penetrate the device, leading to localized degradation of the organic materials and the cathode.[18]
-
Moisture and Oxygen Ingress: Even without significant particulate contamination, a compromised encapsulation seal can allow ambient oxygen and moisture to enter the device.[19][20] These species can react with the organic materials, including the carbazole host, and the reactive metal cathode, leading to the formation of non-emissive products.[15]
-
Cathode Delamination: Moisture can induce electrochemical reactions at the cathode-organic interface, causing the metal cathode to delaminate from the underlying organic layer.[18] This disrupts charge injection and leads to the formation of dark spots.
Troubleshooting and Prevention:
-
Cleanroom Environment: Fabricate your devices in a cleanroom environment (Class 100 or better) to minimize particulate contamination.
-
Substrate Cleaning: Implement a rigorous substrate cleaning protocol.[13]
-
High-Quality Encapsulation: Use a high-performance encapsulation method, such as glass-to-glass sealing with a desiccant or thin-film encapsulation, to create a robust barrier against oxygen and moisture.[11]
-
Material Purity: Ensure the purity of all evaporated materials, including the carbazole host and the metal for the cathode. Outgassing from impure materials can contribute to device degradation.
Q3: My device is experiencing significant thermal degradation during operation, even with a carbazole material that has a high decomposition temperature (Td). Why is this happening?
While the decomposition temperature (Td) measured by thermogravimetric analysis (TGA) is an important indicator of thermal stability, it doesn't tell the whole story about a material's performance in a device.[21] The morphological stability of the amorphous organic film is often the limiting factor.[22]
-
Low Glass Transition Temperature (Tg): The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. If the operating temperature of your device approaches or exceeds the Tg of the carbazole material, the organic film can undergo morphological changes, such as crystallization or phase separation.[22] This can disrupt the interfaces between layers and create pathways for current leakage, leading to device failure.
-
Joule Heating: The flow of current through the device generates heat (Joule heating).[22] In areas of high current density, the local temperature can significantly exceed the ambient temperature, potentially pushing the organic layers above their Tg.
Troubleshooting:
-
Select High-Tg Materials: When choosing a carbazole material, prioritize a high Tg in addition to a high Td. Carbazole derivatives with bulky, rigid substituents tend to have higher Tg values.[23]
-
Device Architecture for Heat Dissipation: Design your device structure to facilitate heat dissipation. This can include using thermally conductive substrates or incorporating heat sinks.
-
Optimize Driving Conditions: Operate your device at the lowest possible current density and voltage to achieve the desired performance, as this will minimize Joule heating.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common stability issues in organic semiconductor devices incorporating carbazole materials.
| Observed Problem | Potential Root Cause(s) | Suggested Troubleshooting Steps & Solutions |
| Rapid decrease in efficiency and increase in operating voltage | 1. Poor charge injection/transport due to interfacial issues. 2. Degradation of the carbazole material (oxidation, electrochemical decomposition). 3. Formation of charge traps. | 1. Verify the work function of the anode and consider using a hole-injection layer. 2. Ensure all processing is done in an inert environment. 3. Use high-purity, sublimation-grade materials. 4. Characterize the energy levels of your materials to ensure proper alignment. |
| Appearance and growth of dark spots | 1. Particulate contamination during fabrication. 2. Pinholes in the thin films. 3. Compromised device encapsulation leading to oxygen and moisture ingress. 4. Cathode delamination. | 1. Improve cleanroom practices and substrate cleaning procedures. 2. Optimize deposition rates to achieve smooth, pinhole-free films. 3. Use a robust encapsulation technique with a desiccant. 4. Inspect the device under a microscope to identify the origin of the dark spots (e.g., centered on a particle). |
| Device failure at elevated operating temperatures | 1. The operating temperature exceeds the glass transition temperature (Tg) of the carbazole material, leading to morphological instability. 2. Excessive Joule heating. | 1. Select a carbazole derivative with a higher Tg. 2. Improve the thermal management of your device (e.g., use a heat sink). 3. Optimize the device structure to reduce series resistance and minimize Joule heating. |
| Color shift in emission over time | 1. Degradation of the emissive dopant. 2. Degradation of the carbazole host material, leading to the formation of emissive byproducts with a different color. 3. Shift in the charge recombination zone. | 1. Ensure the triplet energy of the carbazole host is sufficient to confine the excitons on the dopant molecules. 2. Investigate the photostability of the carbazole host under operational conditions.[24] 3. Re-evaluate the charge-transporting properties of the layers to ensure the recombination zone remains stable within the emissive layer. |
Experimental Protocols
Protocol 1: Standardized OLED Fabrication for Stability Testing
This protocol outlines a general procedure for fabricating multilayer OLEDs via thermal evaporation in a high-vacuum environment, suitable for comparative stability studies.
-
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequentially sonicating in deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven at 120°C for at least 30 minutes.
-
Treat the substrates with UV-ozone for 15 minutes immediately before loading them into the vacuum chamber to improve the ITO work function.[13]
-
-
Layer Deposition:
-
Deposit the organic layers and metal cathode sequentially onto the ITO substrate by thermal evaporation in a vacuum chamber at a pressure below 10⁻⁶ Torr.
-
Hole Injection Layer (HIL): Deposit a suitable HIL material.
-
Hole Transport Layer (HTL): Deposit the carbazole-based HTL.
-
Emissive Layer (EML): Co-evaporate the carbazole-based host and the guest emitter from separate sources at a controlled doping concentration.
-
Electron Transport Layer (ETL): Deposit an electron-transporting material.
-
Electron Injection Layer (EIL): Deposit a thin layer of a material like lithium fluoride (LiF).
-
Cathode: Deposit the metal cathode (e.g., aluminum).
-
-
Encapsulation:
-
Without breaking vacuum, transfer the fabricated devices into a nitrogen-filled glovebox.
-
Encapsulate the devices using a glass lid and a UV-curable epoxy sealant. A desiccant should be included within the encapsulated space to absorb any residual moisture.
-
Protocol 2: Accelerated Lifetime Testing
-
Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the pristine device.
-
Constant Current Stress: Drive the device at a constant DC current density (e.g., 10 mA/cm² or higher to accelerate aging).
-
Luminance Monitoring: Continuously monitor the luminance of the device over time.
-
Lifetime Determination: The operational lifetime (e.g., LT50) is defined as the time it takes for the luminance to decrease to 50% of its initial value.
-
Periodic Characterization: Periodically interrupt the stress test to measure the J-V-L characteristics and EL spectrum to track changes in operating voltage and color purity.
Visualizing Stability Concepts
Diagram 1: Energy Level Diagram of a Typical OLED with a Carbazole-Based HTL
Caption: Energy level alignment in an OLED.
Diagram 2: Degradation Pathways in Organic Semiconductor Devices
Sources
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- 8. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
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- 11. The path to ubiquitous organic electronics hinges on its stability | Journal of Materials Research | Cambridge Core [cambridge.org]
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- 21. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]
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- 23. A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices | Semantic Scholar [semanticscholar.org]
- 24. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Photoluminescence Quantum Yield of Carbazole Emitters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole-based emitters. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered when trying to enhance the photoluminescence quantum yield (PLQY) of these versatile molecules. Our goal is to move beyond simple procedural lists and offer a scientifically grounded understanding of the "why" behind each experimental step, empowering you to optimize your results with confidence.
Part 1: Troubleshooting Guide - Diagnosing and Solving Low PLQY
Low photoluminescence quantum yield is one of the most frequent hurdles in the development of novel carbazole emitters. This section addresses specific experimental issues in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Issue 1: My carbazole derivative exhibits poor PLQY in solution.
Question: I've synthesized a new carbazole derivative, and while it shows the expected absorption, its emission in solution is significantly weaker than anticipated. What are the likely causes, and how can I improve the PLQY?
Answer: Low PLQY in solution for carbazole emitters often points to one of several common culprits that promote non-radiative decay pathways over desired light emission.
Probable Cause 1: Aggregation-Caused Quenching (ACQ)
Even in what is considered a "solution," intermolecular interactions can lead to the formation of aggregates. For planar aromatic molecules like many carbazoles, this proximity allows for π-π stacking.[1] Upon excitation, these stacked molecules can form an "excimer," an excited-state complex that is lower in energy and often decays back to the ground state without emitting a photon, thus quenching the fluorescence.[1]
-
Troubleshooting Steps:
-
Concentration-Dependent Study: This is the most direct way to diagnose ACQ.[1] Prepare a series of solutions with systematically decreasing concentrations of your carbazole emitter and measure the PLQY of each. If ACQ is the dominant issue, you should observe a significant increase in PLQY as the concentration decreases.[1]
-
Solvent Screening: The choice of solvent can dramatically influence aggregation. Experiment with a range of solvents with varying polarities. In some cases, a more polar solvent can disrupt π-π stacking and improve luminescence. However, for molecules with strong intramolecular charge transfer (ICT) character, increasing solvent polarity can sometimes stabilize the ICT state and paradoxically decrease the PLQY by promoting non-radiative relaxation.[1]
-
| Solvent | Polarity Index | Hypothetical PLQY of a Carbazole Emitter |
| Toluene | 2.4 | 85% |
| Tetrahydrofuran (THF) | 4.0 | 65% |
| Dichloromethane (DCM) | 3.1 | 50% |
| Acetonitrile | 5.8 | 30% |
Probable Cause 2: Presence of Luminescence Quenchers
-
Dissolved Oxygen: Molecular oxygen in its triplet ground state is a notorious quencher of fluorescence. It can interact with the excited singlet state of your emitter, leading to non-radiative decay.
-
Impurities: Even trace amounts of impurities from synthesis (e.g., residual catalysts, unreacted starting materials) can act as efficient quenchers.[1] It has been shown that the PLQY of carbazole and its derivatives can vary significantly depending on the purity of the starting materials.[1][2]
-
Troubleshooting Steps:
-
Solvent De-gassing: Before measurements, rigorously de-gas your solvent to remove dissolved oxygen. The most effective method is a series of freeze-pump-thaw cycles (see Protocol 1).
-
Rigorous Purification: Ensure the highest possible purity of your compound. Techniques like column chromatography, recrystallization, and sublimation are critical. Always confirm purity with analytical techniques like NMR and mass spectrometry.
-
Probable Cause 3: Inefficient Molecular Design
The inherent structure of the molecule itself may favor non-radiative decay. For instance, if the molecule has freely rotating parts, the energy from excitation can be dissipated through molecular vibrations and rotations instead of being released as light.[1]
-
Design & Synthesis Solutions:
-
Introduce Steric Hindrance: Incorporating bulky substituents, such as tert-butyl groups or other carbazole units, can create a more rigid molecular structure.[3] This rigidity can suppress the non-radiative decay pathways, leading to a higher PLQY.[4]
-
Control Torsional Angles: The angle between different parts of the molecule can influence electronic coupling and emission efficiency. Strategic placement of substituents can help lock the molecule into a more favorable conformation for emission.
-
Issue 2: My material is bright in dilute solution, but PLQY plummets in the solid state.
Question: My carbazole compound has a high PLQY in dilute toluene, but when I cast it as a thin film or analyze the powder, the emission is almost completely gone. Why is there such a drastic difference?
Answer: This is a classic case of Aggregation-Caused Quenching (ACQ) in the solid state. In a dilute solution, the molecules are well-isolated. In a film or powder, they are forced into close contact, leading to strong intermolecular interactions like π-π stacking, which, as previously discussed, opens up non-radiative decay channels and quenches luminescence.[1]
However, a fascinating alternative exists: Aggregation-Induced Emission (AIE) . Certain molecular designs can flip this problem on its head, making the aggregated state highly emissive.[5]
Solution 1: Mitigating ACQ through Molecular Design
If your goal is to maintain the intrinsic luminescence of the molecule in the solid state, you must prevent quenching interactions.
-
Strategy: Introduce bulky, three-dimensional groups to the carbazole core. These act as steric shields, physically preventing the planar carbazole units from stacking too closely.[1][3] Common bulky groups include tetraphenylethylene (TPE), triphenylamine, or large alkyl groups.[1]
Caption: Mitigating ACQ with bulky substituents.
Solution 2: Engineering for Aggregation-Induced Emission (AIE)
The AIE phenomenon occurs in molecules that have multiple phenyl rings or other groups that can rotate freely in solution.[5] This rotation provides a non-radiative pathway for energy to dissipate. In the aggregated state, these rotations are physically locked, a mechanism known as Restriction of Intramolecular Motion (RIM).[1] This blockage of the non-radiative channel forces the excited molecule to decay radiatively, "turning on" the fluorescence.[5][6]
-
Strategy: Design carbazole derivatives that incorporate known AIE-active rotors, such as cyanostilbenes or tetraphenylethylene.[5] These molecules will be non-emissive in solution but become highly luminescent in the solid state.[7]
Caption: The mechanism of Aggregation-Induced Emission (AIE).
Issue 3: The luminescence of my sample/device degrades over time under illumination.
Question: When I continuously excite my carbazole sample or operate an OLED device made from it, the emission intensity steadily decreases. What is causing this photodegradation, and how can I improve its stability?
Answer: Photodegradation is a critical issue, especially for device applications. The high-energy excited states of molecules can be reactive, leading to irreversible chemical changes that destroy the emitter.
Probable Cause 1: Photo-oxidation
The electron-rich carbazole core can be susceptible to attack by oxygen, especially when in an excited state. This can lead to the formation of non-luminescent byproducts.
-
Solution:
-
Inert Environment: Conduct all stability tests and operate devices in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to minimize exposure to oxygen and moisture.
-
Encapsulation: For solid-state devices like OLEDs, proper encapsulation is crucial to provide a long-term barrier against environmental degradants.
-
Probable Cause 2: Intrinsic Molecular Instability
The chemical bonds within the molecule itself may be unstable to prolonged excitation. Studies have shown that bonds like the exocyclic C-N bond in some carbazole derivatives can undergo homolytic cleavage in the excited state.[8][9] This creates reactive radical species that can then attack neighboring molecules, leading to a cascade of degradation reactions.[8][9]
-
Solution:
-
Molecular Design for Stability: Synthesize derivatives with stronger, more stable chemical bonds. Fusing the carbazole unit into a more rigid, ladder-type structure can enhance stability.[10]
-
Host Material Selection (for OLEDs): In an OLED, the carbazole emitter is often doped into a host material. The host should have a higher triplet energy than the carbazole guest to ensure that energy is effectively transferred to the emitter and to prevent the formation of high-energy host excitons that could degrade the emitter.[11][12]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for measuring absolute Photoluminescence Quantum Yield (PLQY)?
A1: The most accurate and widely accepted method for measuring absolute PLQY is using an integrating sphere coupled to a spectrometer.[13][14] This technique directly compares the number of photons absorbed by the sample to the number of photons it emits, without the need for a reference standard.[14][15] The sample is placed inside a highly reflective sphere and is excited by a monochromatic light source. The sphere collects all the scattered and emitted light, which is then measured by the detector. By comparing the spectrum with the sample to a spectrum without the sample, the PLQY can be calculated.[13][14]
Q2: How does the substitution position on the carbazole core (e.g., 2,7- vs. 3,6-) affect the photophysical properties?
A2: The substitution position is critical as it directly influences the electronic structure and π-conjugation of the molecule.
-
3,6-Substitution: This position generally leads to a strong electron-donating character.[16] Attaching electron-withdrawing groups at these positions can create a strong donor-acceptor (D-A) system with significant intramolecular charge transfer (ICT) character, which is often used to tune emission color.
-
2,7-Substitution: This substitution pattern extends the π-conjugation along the main axis of the molecule.[16] This often results in a higher degree of π-conjugation and can lead to stronger emission with high fluorescence quantum yields.[16] DFT calculations and experimental results show that these different substitution patterns can lead to distinct emission wavelengths and photoluminescence efficiencies.[17]
Q3: What is Thermally Activated Delayed Fluorescence (TADF), and how can I design carbazole emitters to achieve it?
A3: TADF is a mechanism that allows fluorescent molecules to harvest triplet excitons, which are typically "dark" or non-emissive in conventional fluorescent materials. This can theoretically enable 100% internal quantum efficiency in OLEDs. The key requirement for TADF is a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).[18][19][20]
-
Mechanism: In a TADF molecule, after excitation to the S1 state, some excitons can undergo intersystem crossing (ISC) to the T1 state. Because the energy gap (ΔEST) is so small, thermal energy at room temperature is sufficient to promote these triplet excitons back up to the S1 state via a process called reverse intersystem crossing (RISC).[21] These "recycled" excitons can then emit light as delayed fluorescence.
-
Design Principles for Carbazole TADF Emitters:
-
Donor-Acceptor (D-A) Architecture: The most common strategy is to create a D-A molecule where the carbazole unit acts as the electron donor and is linked to an electron acceptor (like a sulfone or triazine derivative).[19][22]
-
Spatial Separation of HOMO and LUMO: To minimize ΔEST, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) should be spatially separated. This is achieved by designing the molecule so the HOMO is localized on the carbazole (donor) and the LUMO is localized on the acceptor. A twisted geometry between the donor and acceptor is often employed to ensure this separation.[18][19][20]
-
Caption: Energy level diagram illustrating the TADF mechanism.
Part 3: Experimental Protocols
Protocol 1: Solvent De-gassing using the Freeze-Pump-Thaw Method
Objective: To remove dissolved oxygen from a solvent to prevent fluorescence quenching during photoluminescence measurements.
Materials:
-
Schlenk flask with a sidearm and a high-vacuum PTFE stopcock.
-
Solvent to be de-gassed.
-
Cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry).
-
High-vacuum line.
Procedure:
-
Add the desired volume of solvent to the Schlenk flask. Do not fill more than half-full to allow for expansion upon freezing.
-
Securely attach the flask to the vacuum line via the sidearm.
-
Freeze: Immerse the bottom of the flask in the cold bath until the solvent is completely frozen solid.
-
Pump: Open the stopcock to the vacuum line and evacuate the headspace above the frozen solvent for 5-10 minutes. This removes the air that was in the flask. Close the stopcock.
-
Thaw: Remove the flask from the cold bath and allow the solvent to thaw completely. You may observe bubbling as dissolved gases escape from the liquid into the vacuum headspace.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure thorough removal of dissolved gases.
-
After the final cycle, backfill the flask with an inert gas (e.g., nitrogen or argon) before opening it to prepare your sample solution.
References
-
Tan, J. Z. Y. (2025). Suppression of aggregation-caused quenching in multiple resonance thermally activated delayed fluorescence emitters through tert-butyl and carbazole incorporation. Final Year Project (FYP), Nanyang Technological University, Singapore. [Link]
-
A practical guide to measuring and reporting photophysical data. RSC Publishing. [Link]
-
Absolute Measurements of Photoluminescence Quantum Yields of Organic Compounds Using an Integrating Sphere. CORE. [Link]
-
Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. NIH. [Link]
-
Symphony of light: AIE and MFC in carbazole-based cyanostilbenes. RSC Publishing. [Link]
-
Rational Molecular Design for Boosting Afterglow Efficiency in Nonplanar Carbazolocarbazoles. JACS Au - ACS Publications. [Link]
-
Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes. RSC Publishing. [Link]
-
Carbazole-based aggregation-induced phosphorescent emission-active gold(I) complexes with various phosphorescent mechanochromisms. PMC - NIH. [Link]
-
Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. ACS Publications. [Link]
-
Unusual photophysical properties of substituted carbazoles. PubMed. [Link]
-
Comparison of Methods and Achievable Uncertainties for the Relative and Absolute Measurement of Photoluminescence Quantum Yields. Analytical Chemistry - ACS Publications. [Link]
-
Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. AIP Publishing. [Link]
-
Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Publications. [Link]
-
Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N-Salicylidene Anilines. ACS Omega - ACS Publications. [Link]
-
Emission in the Biological Window from AIE-Based Carbazole-Substituted Furan-Based Compounds for Organic Light-Emitting Diodes and Random Lasers. ACS Omega - ACS Publications. [Link]
-
A Carbazole-Based Aggregation-Induced Emission “Turn-On” Sensor for Mercury Ions in Aqueous Solution. MDPI. [Link]
-
Analyzing the Effect of Substituents on the Photophysical Properties of Carbazole-Based Two-Photon Fluorescent Probes for Hypochlorite in Mitochondria. Request PDF - ResearchGate. [Link]
-
Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. RSC Publishing. [Link]
-
Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. Research Paper | OiPub. [Link]
-
Degradation Mechanisms of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Molecules. The Journal of Physical Chemistry C - ACS Publications. [Link]
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Substituent Effects on Photophysical Properties of N-Thienylcarbazoles. Request PDF. [Link]
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Protonation-induced fluorescence modulation of carbazole-based emitters. Materials Advances (RSC Publishing). [Link]
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Aggregation Induced Emission from Carbazole- based Organic Materials towards Efficient Blue and Bright Yellow Organic Light Emit. DOI. [Link]
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Design of Efficient Thermally Activated Delayed Fluorescence Materials for Pure Blue Organic Light Emitting Diodes. Journal of the American Chemical Society. [Link]
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design-of-efficient-thermally-activated-delayed-fluorescence-materials-for-pure-blue-organic-light-emitting-diodes. Ask this paper | Bohrium. [Link]
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Study of Methyl-Carbazole Derivatives for Thermally Activated Delayed Fluorescence Emitters. Request PDF - ResearchGate. [Link]
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Effects of substitution position on luminescence properties of carbazole-containing monoradicals. Request PDF - ResearchGate. [Link]
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Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials. RSC Publishing. [Link]
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2,7-substituted N-carbazole donors on tris (2,4,6-trichlorophenyl) methyl radicals with high quantum yield. (PDF) ResearchGate. [Link]
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Strategies for Enabling RGB Emission in Fused Carbazole Derivatives. Request PDF. [Link]
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π-Bridge Effect on Symmetric Carbazole-Based Small Molecules for Realizing Ultraviolet Fluorescent Emission. NIH. [Link]
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From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C (RSC Publishing). [Link]
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Revisiting Carbazole: Origin, Impurity, and Properties. [Link]
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Technical Support Center: Mitigating Efficiency Roll-Off in Carbazole-Hosted OLEDs
Welcome to the technical support center for researchers, scientists, and professionals in drug development who are utilizing carbazole-based host materials in Organic Light-Emitting Diodes (OLEDs). This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions to help you overcome common experimental hurdles and optimize your device performance. The unique electronic properties and thermal stability of carbazole derivatives make them excellent candidates for host materials; however, achieving high efficiency at high brightness without significant roll-off requires careful consideration of material selection, device architecture, and fabrication processes.[1][2][3] This guide offers practical, evidence-based solutions to enhance the efficiency and stability of your OLEDs.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a step-by-step troubleshooting workflow, underpinned by scientific principles to explain the "why" behind each recommendation.
Issue 1: Rapid Efficiency Roll-Off at High Current Densities
You've fabricated an OLED with a carbazole-based host, and while the initial external quantum efficiency (EQE) is promising at low brightness, it drops significantly as you increase the current density.
Underlying Causes: This phenomenon, known as efficiency roll-off, is a common challenge in OLEDs.[4] The primary culprits are often density-driven loss mechanisms such as triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA).[5][6][7] At high current densities, the concentration of triplet excitons and charge carriers (polarons) increases, leading to non-radiative decay pathways that reduce efficiency.[6][8][9]
Troubleshooting Workflow:
-
Analyze Charge Balance:
-
Rationale: Unbalanced charge injection and transport are major contributors to efficiency roll-off. An excess of either holes or electrons can lead to a narrow recombination zone near one of the transport layers, increasing the local concentration of excitons and polarons and thus exacerbating TTA and TPA.[5][6]
-
Actionable Steps:
-
Fabricate single-carrier devices (hole-only and electron-only) to measure the charge mobility of your carbazole host and compare it with your electron transporting layer (ETL) material.
-
If a significant mismatch exists, consider adjusting the thicknesses of the hole transport layer (HTL) and ETL to better balance charge injection.
-
Incorporate a bipolar host material that possesses both hole and electron transporting moieties.[6][10][11][12] This can widen the recombination zone and reduce quenching.[6]
-
-
-
Evaluate Host Triplet Energy (ET):
-
Rationale: For phosphorescent OLEDs (PhOLEDs), the triplet energy of the host must be higher than that of the guest (emitter) to ensure efficient energy transfer and prevent back-transfer, which quenches the emission.[7]
-
Actionable Steps:
-
Verify the triplet energy of your carbazole host from literature or through low-temperature phosphorescence measurements.
-
Ensure there is a sufficient energy gap (typically >0.1 eV) between the host's and guest's triplet levels.
-
If the host's ET is too low, select an alternative carbazole derivative with a higher triplet energy. Fused-ring carbazole derivatives, for instance, can offer higher triplet energies.[6][13]
-
-
-
Assess Emissive Layer (EML) Film Morphology:
-
Rationale: The morphology of the host-guest film plays a critical role. Poor film quality, such as crystallization or phase separation, can introduce non-radiative decay pathways and lead to inconsistent device performance.[6] Carbazole hosts with low glass transition temperatures (Tg) can be more prone to morphological instabilities.[5]
-
Actionable Steps:
-
Use atomic force microscopy (AFM) to examine the surface morphology of your EML.
-
Optimize deposition parameters, such as substrate temperature and deposition rate, during thermal evaporation to promote the formation of a smooth, amorphous film.
-
Consider carbazole hosts with higher Tg values for improved morphological stability.[6]
-
-
Issue 2: High Turn-On Voltage and Low Power Efficiency
Your device requires a high voltage to turn on, and consequently, the power efficiency (lm/W) is poor, even if the EQE is reasonable.
Underlying Causes: A high turn-on voltage typically points to large energy barriers for charge injection at the interfaces between the electrodes and the organic layers, or between different organic layers.[14][15] Poor charge transport within the layers can also contribute.
Troubleshooting Workflow:
-
Evaluate Energy Level Alignment:
-
Rationale: Efficient charge injection requires that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of adjacent layers are well-aligned.[14][15] A large energy difference between the work function of the anode (e.g., ITO) and the HOMO of the HTL, or between the work function of the cathode and the LUMO of the ETL, will create a significant injection barrier.[14][15]
-
Actionable Steps:
-
Map out the energy level diagram of your device. Use cyclic voltammetry to determine the HOMO/LUMO levels of your carbazole host if they are not available.
-
Insert a hole injection layer (HIL) between the anode and the HTL, and an electron injection layer (EIL) between the cathode and the ETL, to create a stepped energy landscape that facilitates charge injection.[1]
-
Select HTL and ETL materials with HOMO and LUMO levels that are intermediate between the injection layers and the emissive layer.
-
-
-
Assess Charge Transport Properties of the Host:
-
Rationale: Even with good injection, low charge mobility within the carbazole host can lead to a buildup of charge at the interfaces, requiring a higher electric field (and thus voltage) to drive the current. Carbazole derivatives are typically good hole transporters, but their electron mobility can be limited.[6]
-
Actionable Steps:
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of efficiency roll-off in OLEDs using carbazole hosts?
The primary mechanisms are triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA).[5][6]
-
Triplet-Triplet Annihilation (TTA): This occurs when two triplet excitons interact. In many cases, this interaction results in non-radiative decay, effectively wasting both excitons. This process becomes more probable at high brightness levels where the concentration of triplet excitons is high.[7]
-
Triplet-Polaron Annihilation (TPA): This is a quenching process where a triplet exciton is annihilated by a charge carrier (a polaron).[5][6] This is also more prevalent at high current densities due to the increased concentration of both excitons and polarons.
Q2: How does the molecular structure of a carbazole host influence device performance and roll-off?
The molecular structure is critical and influences several key parameters:
-
Triplet Energy (ET): The rigidity and electronic nature of the carbazole derivative determine its triplet energy. Fused-ring systems or the addition of certain functional groups can increase the ET, which is crucial for hosting high-energy (e.g., blue) phosphorescent emitters.[6][13][18]
-
Charge Transport: The electron-rich nature of the carbazole moiety makes these materials good hole transporters.[2][6] By incorporating electron-withdrawing units into the molecule, bipolar hosts can be created with more balanced charge transport, which helps to broaden the recombination zone and reduce roll-off.[10][11][12]
-
Morphological Stability: A high glass transition temperature (Tg) is desirable for maintaining a stable, amorphous film in the emissive layer, which prevents the formation of quenching sites.[6] The molecular structure, particularly its rigidity and intermolecular interactions, dictates the Tg.[5]
Q3: What is a bipolar host, and why is it beneficial for reducing efficiency roll-off?
A bipolar host is a material that possesses both hole-transporting and electron-transporting capabilities in a single molecule.[6][12] This is typically achieved by linking an electron-donating unit (like carbazole) with an electron-accepting unit.[6]
The key benefit of a bipolar host is its ability to promote more balanced charge transport within the emissive layer.[6][12] This leads to a wider recombination zone, meaning that excitons are formed over a larger volume. This reduces the local concentration of excitons and polarons, thereby suppressing TTA and TPA and mitigating efficiency roll-off.[6][16]
Q4: What are some key experimental protocols for fabricating and testing these OLEDs?
A standard protocol for fabricating and testing OLEDs via thermal evaporation is as follows:
Experimental Protocol: OLED Fabrication and Testing
-
Substrate Preparation:
-
Begin with indium tin oxide (ITO)-coated glass substrates.
-
Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven.
-
Treat the substrates with UV-ozone to increase the work function of the ITO and improve hole injection.[1]
-
-
Layer Deposition:
-
Perform the deposition of all organic layers and the metal cathode in a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).[1]
-
The typical layer stack is as follows:
-
Hole Injection Layer (HIL): e.g., HATCN
-
Hole Transport Layer (HTL): e.g., TAPC
-
Emissive Layer (EML): Co-evaporate the carbazole-based host and the guest emitter from separate sources at a precisely controlled doping concentration.
-
Electron Transport Layer (ETL): e.g., TmPyPB
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
Cathode: e.g., Aluminum (Al)[1]
-
-
-
Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.[1]
-
-
Device Testing:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency as a function of luminance or current density to evaluate the efficiency roll-off.
-
For lifetime testing, operate the device at a constant current and monitor the luminance over time. The lifetime is often reported as LT50, the time it takes for the luminance to drop to 50% of its initial value.[1]
-
Quantitative Data Summary
| Host Material Type | Key Feature | Impact on Roll-Off | Representative EQE | Reference |
| Unipolar Carbazole (e.g., CBP) | Good hole transport, poor electron transport | Prone to significant roll-off due to charge imbalance | ~20% (Green PhOLED) | [1][12] |
| Bipolar Carbazole (e.g., CzPPQ) | Balanced hole and electron transport | Significantly reduced roll-off | >25% (Orange PhOLED) | [1] |
| Fused-Ring Carbazole | High triplet energy, good thermal stability | Can reduce roll-off by enabling better host-guest energy alignment | Varies with specific structure | [6][13] |
| Carbazole/Triazine Hybrids | Bipolar nature, good for TADF hosts | Low roll-off in TADF devices | >20% (Green TADF) | [19][20] |
Conclusion
Reducing efficiency roll-off in OLEDs with carbazole hosts is a multifaceted challenge that requires a holistic approach. By systematically addressing charge balance, energy level alignment, and film morphology, researchers can significantly improve device performance and stability. The use of bipolar hosts, materials with high triplet energies and glass transition temperatures, and optimized device architectures are key strategies to mitigate the detrimental effects of TTA and TPA. This guide provides a foundational framework for troubleshooting and optimizing your experiments, ultimately leading to the development of more efficient and robust OLEDs.
References
- Carbazole/triarylamine based polymers as a hole injection/transport layer in organic light emitting devices. PubMed.
- Efficiency Roll-Off in Blue Emitting Phosphorescent Organic Light Emitting Diodes with Carbazole Host Materials. ResearchGate.
- Carbazole/Triarylamine Based Polymers as a Hole Injection/Transport Layer in Organic Light Emitting Devices. Ingenta Connect.
- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.
- Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. ACS Publications.
- Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole-Triazine Bipolar Host Copolymers. ResearchGate.
- Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. MDPI.
- Ring-extended carbazole modification to activate efficient phosphorescent OLED performance of traditional host materials. Royal Society of Chemistry.
- Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. ResearchGate.
- Assessing the Long-Term Stability of Carbazole-Based OLEDs: A Comparative Guide. Benchchem.
- Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. PubMed.
- Organometallic Ir(III) Phosphors Decorated by Carbazole/Diphenylphosphoryl Units for Efficient Solution-Processable OLEDs with Low Efficiency Roll-Offs. PubMed.
- Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI.
- Efficiency Roll-off Suppression in Solution-Processed Organic Light-Emitting Diodes through a Bipolar Host Design. ACS Publications.
- Achievement of high efficiency with extremely low efficiency roll-off in solution-processed thermally activated delayed fluorescence OLEDs manufactured using xanthone-based bipolar host materials. RSC Publishing.
- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. ResearchGate.
- Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. PMC.
- Optimizing OLED Performance with Carbazole-Based Materials. Boron-based.
- Boosting OLED Performance: The Role of Carbazole Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.
- Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes. NIH.
- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.
- (PDF) Triplet-Polaron-Annihilation-Induced Degradation of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence. ResearchGate.
- Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI.
- Efficiency roll-off in organic light-emitting diodes. PubMed.
- Highly efficient triazine/carbazole-based host material for green phosphorescent organic light-emitting diodes with low efficiency roll-off. ResearchGate.
- Cyanopyrimidine-Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs. PubMed.
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 9-Benzyl-9H-carbazole-3-carbaldehyde
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 9-Benzyl-9H-carbazole-3-carbaldehyde. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document presents a detailed, predicted analysis based on established NMR principles and comparative data from structurally related compounds. This approach offers valuable insights for researchers working with carbazole derivatives in fields such as organic electronics and medicinal chemistry.[1]
The unique structure of this compound, featuring a benzyl group at the 9-position and a carbaldehyde group at the 3-position of the carbazole framework, results in a distinctive NMR spectrum.[1] Understanding these spectral characteristics is crucial for confirming its synthesis and purity.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the aromatic protons on the carbazole and benzyl moieties, and the methylene protons of the benzyl group. The anticipated chemical shifts (δ) in parts per million (ppm) are summarized in the table below. These predictions are based on the analysis of substituent effects on the carbazole core and comparison with known spectra of related molecules.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom. |
| Carbazole H4 | 8.5 - 8.8 | Singlet (s) | N/A | This proton is significantly deshielded by the anisotropic effect of the adjacent aldehyde group. |
| Carbazole H5 | 8.1 - 8.4 | Doublet (d) | 7.5 - 8.0 | Experiences deshielding from the nearby aromatic ring system. |
| Carbazole H2 | 7.9 - 8.2 | Doublet of doublets (dd) | 8.0 - 8.5, 1.5 - 2.0 | Coupled to both H1 and H4. |
| Carbazole H1, H8 | 7.2 - 7.6 | Multiplet (m) | Overlapping signals from the carbazole and benzyl rings are expected in this region. | |
| Carbazole H6, H7 | 7.2 - 7.6 | Multiplet (m) | Overlapping signals from the carbazole and benzyl rings are expected in this region. | |
| Benzyl Aromatic | 7.2 - 7.4 | Multiplet (m) | Protons on the benzyl ring. | |
| Methylene (-CH₂-) | 5.4 - 5.7 | Singlet (s) | N/A | The methylene protons are deshielded by the adjacent nitrogen and aromatic ring. |
Comparative ¹H NMR Analysis
To substantiate the predicted values, a comparison with the known ¹H NMR data of carbazole and related substituted carbazoles is essential.
-
Carbazole : The parent carbazole shows signals for its aromatic protons in the range of 7.1-8.1 ppm.[2][3] The introduction of substituents dramatically alters these shifts.
-
9-Methyl-9H-carbazole-3-carbaldehyde : This close analog primarily differs by the substitution of a methyl group for the benzyl group at the 9-position.[4] Its NMR data provides a strong basis for the predicted shifts of the carbazole core protons in our target molecule.
-
1-Benzyl-1H-indole-3-carbaldehyde : While an indole, this compound shares the benzyl and carbaldehyde functionalities. Its ¹H NMR spectrum shows the aldehyde proton at 10.01 ppm and the methylene protons at 5.37 ppm, supporting our predictions.[5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to show distinct signals for the carbonyl carbon, the aromatic carbons of the carbazole and benzyl rings, and the methylene carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon is highly deshielded. |
| Carbazole C4a, C4b | 140 - 145 | Quaternary carbons at the fusion of the rings. |
| Carbazole C9a, C8a | 125 - 130 | Quaternary carbons adjacent to the nitrogen. |
| Carbazole C3 | 130 - 135 | Carbon bearing the aldehyde group. |
| Carbazole Aromatic CH | 110 - 130 | Aromatic carbons of the carbazole core. |
| Benzyl Quaternary C | 135 - 140 | Carbon attached to the methylene group. |
| Benzyl Aromatic CH | 127 - 130 | Aromatic carbons of the benzyl ring. |
| Methylene (-CH₂) | 45 - 50 | The methylene carbon. |
Comparative ¹³C NMR Analysis
A comparison with the ¹³C NMR data of carbazole and its derivatives provides a framework for our predictions.
-
Carbazole : The aromatic carbons of carbazole resonate between 110 and 140 ppm.[2]
-
9-Ethyl-9H-carbazole-3-carbaldehyde : The structural similarity makes its spectral data highly relevant for predicting the shifts in the target molecule.[6]
Experimental Protocol for NMR Data Acquisition
The following is a generalized, best-practice protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and match the probe for the respective nucleus (¹H or ¹³C).
- Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
- ¹H NMR:
- Acquire the spectrum using a standard single-pulse experiment.
- Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR:
- Acquire the spectrum using a proton-decoupled pulse sequence (e.g., power-gated decoupling).
- Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Integrate the signals in the ¹H spectrum to determine the relative number of protons.
- Reference the spectrum to the internal standard.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of the NMR data for this compound.
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A Comparative Guide to HPLC Analysis for Purity Assessment of 9-Benzyl-9H-carbazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. 9-Benzyl-9H-carbazole-3-carbaldehyde, a versatile intermediate in the synthesis of bioactive molecules and functional materials, demands rigorous purity assessment to ensure the reliability and reproducibility of downstream applications.[1] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, experimentally grounded comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for determining the purity of this compound.
Our approach is rooted in the principles of analytical quality by design. We will not merely present a method; we will dissect the rationale behind the chosen parameters, ensuring a robust and self-validating system in line with international regulatory standards such as the ICH Q2(R1) guidelines.[2][3][4]
The Central Role of Purity in Synthesis and Development
The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly influences its efficacy, safety, and stability. Impurities, which can arise from starting materials, by-products of side reactions, or degradation, can have unintended pharmacological effects or alter the material's physical properties.[5] Therefore, a validated, high-resolution analytical method is not just a quality control requirement but a fundamental component of the research and development process.
Primary Technique: A Validated Reversed-Phase HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity analysis of non-volatile and thermally labile compounds like our target molecule.[5] Its high resolving power and sensitivity make it ideal for separating the main compound from closely related impurities.
Causality-Driven Method Development
The selection of an appropriate HPLC method is a systematic process. For a molecule like this compound, which possesses both aromatic and polar functional groups, reversed-phase chromatography is the logical choice. Here, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is driven by hydrophobic interactions; more nonpolar compounds are retained longer on the column.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its excellent hydrophobic retention and wide availability. The particle size of 3.5 µm offers a good balance between high efficiency and moderate backpressure.
-
Mobile Phase Composition: A gradient elution using water and acetonitrile is employed. Acetonitrile is chosen for its low UV cutoff and viscosity.[6] A gradient, where the proportion of the organic solvent (acetonitrile) is increased over time, is necessary to elute any potential impurities that are more nonpolar than the main analyte in a reasonable timeframe while still achieving good resolution of earlier-eluting, more polar impurities. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase helps to sharpen peaks by minimizing tailing caused by interactions with residual silanols on the silica support.
-
Detection Wavelength: A photodiode array (PDA) detector is used to monitor the elution. Based on the UV chromophores present in the carbazole and benzaldehyde moieties, a detection wavelength of 280 nm is selected to ensure high sensitivity for the main analyte and a broad range of potential aromatic impurities.
Experimental Protocol: HPLC-UV Purity Determination
1. Instrumentation and Chromatographic Conditions:
- System: Agilent 1200 Series HPLC or equivalent with a quaternary pump, autosampler, column thermostat, and PDA detector.
- Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
- Mobile Phase A: 0.1% (v/v) TFA in Water.
- Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
- Gradient Program:
- 0-2 min: 60% B
- 2-15 min: 60% to 95% B
- 15-18 min: 95% B
- 18-18.1 min: 95% to 60% B
- 18.1-25 min: 60% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: 280 nm.
- Injection Volume: 10 µL.
2. Standard and Sample Preparation:
- Standard Solution: Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve in 10.0 mL of acetonitrile to obtain a concentration of 0.1 mg/mL.
- Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using acetonitrile as the diluent.
- Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
3. Data Analysis:
- The purity is calculated using the area percent method.
- Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
Visualization of the HPLC Workflow
Caption: A typical workflow for the purity determination of this compound by HPLC.
Expected Performance and Data Summary
A well-performing HPLC method should yield a sharp, symmetrical peak for the main component, well-resolved from any impurity peaks. The following table represents typical data obtained from such an analysis.
| Parameter | Result | Acceptance Criteria (as per ICH Q2(R1))[2][7] |
| Retention Time (Main Peak) | ~12.5 min | Consistent retention time |
| Calculated Purity | 99.85% | ≥ 99.5% (for a high-purity standard) |
| Tailing Factor (Main Peak) | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 10,000 | > 2000 |
| Resolution (critical pair) | > 2.0 | > 1.5 |
Comparison with Alternative Analytical Techniques
While HPLC is the primary choice, other techniques can provide complementary information or be more suitable in specific contexts.[8]
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[6] For this compound, GC could be employed, but its relatively high molecular weight and polarity might require high inlet and oven temperatures, posing a risk of on-column degradation. It is particularly useful for detecting volatile impurities like residual solvents from the synthesis.
-
Principle: Separation occurs in the gas phase based on the compound's boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds.[9]
-
Typical Conditions: A capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) would be suitable. A temperature gradient from a moderate starting temperature (e.g., 150 °C) to a high final temperature (e.g., 300 °C) would be necessary.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers high sample throughput and is cost-effective for screening purposes.[10] It can be a rapid way to assess the presence of major impurities.
-
Principle: Separation occurs on a thin layer of adsorbent (e.g., silica gel) based on the differential migration of compounds with a solvent (mobile phase).
-
Typical Conditions: For a compound of intermediate polarity like ours, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., toluene or hexane) and a more polar solvent (e.g., ethyl acetate) would be appropriate on a normal-phase silica gel plate.[11]
Comparative Summary
| Feature | HPLC-UV | Gas Chromatography-FID (GC-FID) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Liquid-solid adsorption |
| Applicability | Excellent for non-volatile and thermally labile compounds.[5] | Suitable for volatile and thermally stable compounds.[6] | Good for rapid screening and qualitative analysis.[10] |
| Resolution | High to very high | Very high | Moderate |
| Quantitation | Excellent, highly accurate and precise. | Excellent, especially with an FID detector.[9] | Semi-quantitative to quantitative. |
| Throughput | Moderate (serial analysis) | Moderate (serial analysis) | High (parallel analysis of multiple samples).[11] |
| Best Suited For | Definitive purity assay and detection of non-volatile impurities. | Analysis of volatile impurities (e.g., residual solvents).[8] | Rapid screening of synthesis reactions and raw materials. |
Decision-Making in Method Selection
The choice of analytical technique is dictated by the specific question being asked. The following diagram illustrates a logical approach to selecting the most appropriate method for purity assessment.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
For the definitive purity assessment of this compound, a validated reversed-phase HPLC-UV method stands as the most robust and reliable choice. It provides the high resolution necessary to separate and quantify closely related impurities, which is essential for ensuring the quality and consistency of the material in research and drug development settings. While GC and HPTLC have their specific applications, particularly for analyzing volatile impurities and for rapid screening, respectively, they serve as complementary techniques rather than replacements for a comprehensive HPLC purity assay. The adoption of a well-characterized and validated HPLC method, grounded in sound scientific principles and regulatory expectations, is a critical step in advancing any project that utilizes this important chemical intermediate.
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
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ICH. Quality Guidelines. Available from: [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
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Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]
- Chatterjee D, Narzish F, Borade P, Singh IP. Simultaneous quantitation of nine carbazole alkaloids from Murraya koenigii (L.) Spreng by 1H qNMR spectroscopy. Magnetic Resonance in Chemistry. 2021.
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Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]
- HPTLC Method for Determination of Carbazole Alkaloid from Murraya koenigii Leaves. Research Journal of Pharmacy and Technology. 2017.
- Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
- Nandan S, et al. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis. Chemistry & Biodiversity. 2021.
- Agilent Technologies. Chemical Purity Analysis: Technology Advantage: Agilent Intuvo 9000 GC with FID. 2016.
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CHARM. Gas Chromatography (GC) – Flame Ionization Detection (FID). Available from: [Link]
- Analysis of Carbazole Alkaloids in Murraya koenigii by means of High Performance Liquid Chromatography coupled to Tandem mass spectrometry with a predictive multi experiment approach. Semantic Scholar.
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Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Available from: [Link]
- Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. 2006.
-
AromaWeb. GC-MS & GC-FID Test Results: How to Understand & Use Them. Available from: [Link]
- Shprakh Z, et al.
- Nandan S, et al. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis. PubMed. 2021.
- Asija S, et al.
- Agova N, et al. HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- Dongala T, et al.
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A Senior Application Scientist's Guide to Hole-Transport Properties: Carbazole vs. Phenothiazine Derivatives
In the landscape of organic electronics, particularly in the development of next-generation perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole-transport material (HTM) is a critical component governing device efficiency, stability, and longevity. Among the plethora of molecular scaffolds employed, carbazole and phenothiazine heterocycles have emerged as two of the most prolific and versatile building blocks.
This guide provides an in-depth comparison of the hole-transport properties of carbazole and phenothiazine derivatives. We will dissect their fundamental structural differences, correlate these to their core electronic properties, and provide the experimental frameworks used to validate these characteristics. This analysis is designed for researchers and materials scientists aiming to make informed decisions in the rational design of new, high-performance organic semiconductor materials.
The Structural Dichotomy: Planarity vs. Pliability
The fundamental difference between carbazole and phenothiazine lies in their three-dimensional structure, a feature that dictates intermolecular interactions and, consequently, charge transport efficiency.
Carbazole: This nitrogen-containing heterocycle possesses a rigid, planar aromatic system. This planarity is highly conducive to forming ordered domains through intermolecular π-π stacking. When properly aligned, this stacking creates efficient pathways for holes to "hop" between adjacent molecules, which can lead to high charge carrier mobility.[1][2] The carbazole unit offers several sites for functionalization (primarily the N-9, C-2/7, and C-3/6 positions), allowing for extensive tuning of its electronic and physical properties.[1][3]
Phenothiazine: In contrast, phenothiazine is a sulfur-and-nitrogen-containing heterocycle characterized by a non-planar, butterfly-like conformation.[4][5] This bent structure inherently disrupts close molecular packing and can suppress the strong π-π aggregation often seen with planar molecules.[6] While this may seem disadvantageous for charge transport, it provides a key benefit: it can prevent the formation of performance-degrading excimers and improve the solubility and film-forming properties of the material.[4][6] The presence of two electron-rich heteroatoms (N and S) also makes the phenothiazine core a more potent electron donor compared to carbazole.[6][7]
Caption: Core structures of Carbazole and Phenothiazine.
Core Electronic Properties: A Comparative Analysis
The structural differences directly influence the two most critical electronic parameters for any HTM: the highest occupied molecular orbital (HOMO) energy level and the hole mobility (µh).
-
HOMO Energy Level : This parameter, often expressed as ionization potential, dictates the efficiency of hole transfer from the active layer (e.g., perovskite) to the HTM. An ideal alignment minimizes the energy barrier for this process. Furthermore, a deeper HOMO level (more negative value) is often associated with higher device open-circuit voltage (Voc) and better intrinsic stability against oxidation.
-
Hole Mobility (μh) : This value quantifies how quickly holes can move through the material under an electric field. High mobility is essential for rapid charge extraction, which reduces the probability of charge recombination—a major loss mechanism in optoelectronic devices.
Phenothiazine derivatives, being more electron-rich, generally exhibit a lower oxidation potential, which translates to a higher HOMO energy level compared to analogous carbazole derivatives.[4][6][8] While this can facilitate hole injection, it may come at the cost of a lower Voc. Conversely, carbazole-based HTMs often possess deeper HOMO levels, which is beneficial for achieving high voltages and enhancing material stability, though care must be taken to ensure efficient energy level alignment.[6][9]
The trade-off continues with mobility. The planar structure of carbazole can facilitate strong intermolecular coupling, leading to very high hole mobilities in well-ordered films.[1][2][10] The non-planar nature of phenothiazine can result in weaker electronic coupling and consequently lower mobilities, but this is highly dependent on the specific molecular design and side groups, which can be engineered to enhance transport.[5][11][12]
Table 1: Comparative Summary of Typical Electronic Properties
| Property | Carbazole Derivatives | Phenothiazine Derivatives | Significance |
| HOMO Energy Level | Typically -5.1 to -5.6 eV | Typically -4.9 to -5.4 eV | Affects hole injection, open-circuit voltage, and stability. |
| Hole Mobility (μh) | Can reach > 10⁻³ cm²/V·s | Typically 10⁻⁶ to 10⁻⁴ cm²/V·s | Governs charge extraction efficiency and minimizes recombination. |
| Molecular Geometry | Rigid, Planar | Non-planar, Butterfly-like | Influences π-π stacking, film morphology, and solubility. |
Note: These are general ranges and can be significantly tuned through molecular engineering.
Experimental Protocols for Characterization
To quantitatively assess these properties, standardized experimental protocols are essential. Here, we detail the methodologies for determining HOMO levels and hole mobility.
A. Cyclic Voltammetry (CV) for HOMO Level Estimation
Principle: CV is an electrochemical technique used to measure a molecule's oxidation and reduction potentials.[13] The onset potential of the first oxidation event is directly related to the energy required to remove an electron from the HOMO, thus allowing for its estimation relative to the vacuum level.[14]
Detailed Protocol:
-
Solution Preparation:
-
Dissolve the sample material (typically 1-2 mg) in an anhydrous, high-purity electrochemical solvent (e.g., dichloromethane or acetonitrile) to a concentration of ~1 mM.
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity. The electrolyte must be electrochemically inert within the potential window of interest.
-
-
Three-Electrode Cell Assembly:
-
Working Electrode: A glassy carbon or platinum disk electrode, polished to a mirror finish before each measurement.
-
Reference Electrode: A stable, non-aqueous reference electrode, such as silver/silver ion (Ag/Ag⁺).
-
Counter Electrode: A platinum wire or gauze with a large surface area.
-
-
Internal Reference Standardization:
-
After recording the sample's voltammogram, add a small amount of ferrocene (Fc) to the solution and record a second voltammogram. The reversible Fc/Fc⁺ redox couple serves as an internal standard.
-
-
Measurement:
-
Purge the solution with an inert gas (e.g., Argon) for 10-15 minutes to remove dissolved oxygen.
-
Apply a potential sweep, typically starting from 0 V towards positive potentials to observe oxidation, at a scan rate of 50-100 mV/s.
-
-
Data Analysis & Calculation:
-
Determine the onset potential of the first oxidation wave (E_onset_ox) from the voltammogram.
-
Measure the potential of the ferrocene half-wave (E₁/₂ (Fc/Fc⁺)).
-
Calculate the HOMO energy level using the empirical relationship: HOMO (eV) = -[E_onset_ox vs Fc/Fc⁺ + 5.1] .[15] The value 5.1 eV is the absolute energy level of the Fc/Fc⁺ couple below the vacuum level.
-
Caption: Workflow for HOMO level determination using Cyclic Voltammetry.
B. Space-Charge-Limited Current (SCLC) for Hole Mobility Measurement
Principle: The SCLC method measures the steady-state current-voltage (J-V) characteristics of a single-carrier device.[16] At a sufficiently high voltage, the injected charge density exceeds the intrinsic charge density, and the current becomes limited by the space charge of these injected carriers. In this regime, the current follows the Mott-Gurney law, which directly relates current density to carrier mobility.[17]
Detailed Protocol:
-
Device Fabrication (Hole-Only Device):
-
Prepare a patterned substrate, typically ITO-coated glass.
-
Deposit a hole-injection layer (HIL), such as PEDOT:PSS, to ensure an ohmic contact for holes.
-
Deposit the active HTM layer (carbazole or phenothiazine derivative) via spin-coating or thermal evaporation. The thickness (L) should be precisely measured (typically 50-200 nm).
-
Deposit a high work function top metal electrode, such as Gold (Au) or Molybdenum Oxide/Aluminum (MoO₃/Al), which serves to inject holes and block electrons. The structure is typically: ITO / HIL / HTM / Top Electrode .[16][18]
-
-
Electrical Measurement:
-
Place the device in a shielded probe station under vacuum or in an inert atmosphere.
-
Using a source measure unit (SMU), apply a voltage sweep and record the corresponding current.
-
-
Data Analysis & Calculation:
-
Plot the current density (J) versus the effective voltage (V_eff = V_applied - V_built-in) on a log-log scale.
-
Identify the region where the slope is approximately 2, which corresponds to the SCLC regime (J ∝ V²).
-
Fit this region to the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μh * (V² / L³) .[16]
-
Rearrange the formula to solve for the hole mobility (μh). Here, ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the HTM (typically assumed to be ~3 for organic semiconductors), and L is the film thickness.
-
Caption: Typical hole-only device structure for SCLC measurements.
Conclusion and Outlook
The choice between carbazole and phenothiazine derivatives is not a matter of inherent superiority but of strategic design tailored to a specific application.
-
Carbazole-based HTMs are often favored when the primary goals are achieving high thermal stability, excellent charge mobility through ordered packing, and high open-circuit voltage, making them strong candidates for high-efficiency and stable devices.[3][19]
-
Phenothiazine-based HTMs offer advantages in solubility, film morphology control, and potent electron-donating character.[5] Their non-planar structure can be strategically employed to create amorphous, uniform films, which is particularly beneficial in solution-processed devices.[4]
The field is continuously evolving, with many of the most successful modern HTMs being complex molecules that incorporate both carbazole and phenothiazine moieties, or other donor/acceptor units, in an attempt to capture the "best of both worlds".[9] By understanding the fundamental properties imparted by each core, researchers can more effectively design the next generation of hole-transport materials that push the boundaries of organic electronic device performance.
References
- Krishnapriya, R., et al. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell.
- Leona, M., et al. (n.d.). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. University POLITEHNICA of Bucharest.
- Al-Yasari, A., et al. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI.
- Xu, X., et al. (2015). Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells.
- Fluxim. (2024). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim.
- Thandekkattil, V., et al. (2020). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. ACS Omega.
- Leona, M., et al. (2012). Cyclic voltammetry for energy levels estimation of organic materials.
- Ganesan, P., et al. (2021). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.
- Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi.
- Thandekkattil, V., et al. (2020). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells.
- Wang, P., et al. (2022). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels.
- Luo, J., et al. (2017). Low-Cost Carbazole and Phenothiazine Based Small Molecules as Hole Transporting Materials for Inverted Perovskite Solar Cells.
- Thandekkattil, V., et al. (2020). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells.
- Discussion on ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?
- Ghaffari, M., et al. (2019). Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells.
- Chen, W., et al. (2019). The space‐charge‐limited‐current (SCLC) model for hole-only and electron-only devices.
- Kingsbury, R. (2022). Improving Charge Carrier Mobility Estimations When Using Space-Charge-Limited Current Measurements. ACS Energy Letters.
- Sharma, G.D., et al. (2020). Structure-induced optoelectronic properties of phenothiazine-based materials.
- Kislitsyn, A.A., et al. (2022). Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells. MDPI.
- Kumar, B., et al. (2018). Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions. Journal of the American Chemical Society.
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A Comparative Guide to the Mass Spectrometric Validation of 9-Benzyl-9H-carbazole-3-carbaldehyde
In the landscape of drug development and materials science, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of rigorous scientific practice. For researchers working with carbazole derivatives, known for their promising applications in organic electronics and medicinal chemistry, this validation is particularly critical.[1][2] This guide provides an in-depth comparison of two powerful mass spectrometry techniques—Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)—for the structural validation of 9-Benzyl-9H-carbazole-3-carbaldehyde (C20H15NO, MW: 285.3 g/mol ).[1][3][4] We will explore the causal relationships behind the fragmentation patterns generated by each method, offering field-proven insights to guide your experimental choices.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry stands as a pivotal analytical technique, offering precise molecular weight determination and profound structural insights through fragmentation analysis.[5] For a molecule like this compound, with its distinct benzyl, carbazole, and aldehyde moieties, mass spectrometry allows us to dissect the molecule in the gas phase, providing a detailed fingerprint that confirms its identity. The choice of ionization technique, however, is not trivial; it fundamentally dictates the nature and extent of fragmentation, thereby shaping the data we acquire.
Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The primary distinction between EI and ESI lies in the energy imparted to the analyte during ionization.[6][7] EI is a high-energy, "hard" ionization technique that bombards the molecule with energetic electrons, leading to extensive and reproducible fragmentation.[7][8] In contrast, ESI is a "soft" ionization method that uses a high voltage to create an aerosol of charged droplets, resulting in intact protonated or adducted molecules with minimal fragmentation.[6][9][10]
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Energy | High (typically 70 eV) | Low |
| Ionization Process | Electron bombardment in a vacuum | Nebulization and desolvation at atmospheric pressure |
| Typical Ions | Radical cations (M⁺•), extensive fragment ions | Protonated molecules ([M+H]⁺), adducts ([M+Na]⁺, etc.) |
| Molecular Ion | May be weak or absent for labile compounds | Typically a strong, easily identifiable (pseudo)molecular ion |
| Structural Info | Rich fragmentation patterns provide detailed structural data | Limited fragmentation; requires tandem MS (MS/MS) for detail |
| Best For | Volatile, thermally stable small molecules | Polar, thermally labile, and large molecules |
Predicted Fragmentation Pathways
Understanding the likely fragmentation pathways is key to interpreting the resulting mass spectra. The structure of this compound presents several potential cleavage points.
Electron Ionization (EI-MS) Fragmentation
Under the high-energy conditions of EI-MS, we anticipate the formation of a molecular ion (M⁺•) at m/z 285, followed by fragmentation driven by the stability of the resulting ions and neutral losses.
-
Formation of the Tropylium Ion: The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-N bond to form the highly stable tropylium ion (C7H7⁺) at m/z 91 .[11] This is often the base peak in the spectrum. The corresponding radical fragment would be the carbazole-3-carbaldehyde radical at m/z 194.
-
Alpha-Cleavage at the Aldehyde: Aromatic aldehydes commonly undergo cleavage of the bond adjacent to the carbonyl group.[12] This can result in the loss of a hydrogen atom to form a stable acylium ion at m/z 284 ([M-H]⁺) or the loss of the entire formyl group (•CHO) to yield a fragment at m/z 256 ([M-CHO]⁺).[12][13]
-
Carbazole Core Fragmentation: The stable carbazole ring system may fragment through the loss of acetylene (C2H2), a common pathway for polycyclic aromatic systems, potentially leading to a fragment at m/z 165 from the m/z 194 fragment.[5][14]
Caption: Predicted EI-MS fragmentation of this compound.
Electrospray Ionization (ESI-MS) Fragmentation
ESI-MS, being a soft ionization technique, is expected to primarily produce the protonated molecule, [M+H]⁺, at m/z 286 .[9] Structural information is then typically obtained via collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.
-
Protonated Molecular Ion: The most abundant ion in the full scan ESI mass spectrum will be the protonated molecule at m/z 286 . Depending on the solvent system, adducts such as [M+Na]⁺ (m/z 308) or [M+K]⁺ (m/z 324) may also be observed.[9]
-
MS/MS Fragmentation of [M+H]⁺: When the [M+H]⁺ ion is selected and subjected to CID, the most facile fragmentation is again the cleavage of the C-N bond. This heterolytic cleavage would result in the neutral loss of the carbazole-3-carbaldehyde moiety and the formation of the benzyl cation, which rearranges to the stable tropylium ion at m/z 91 .
-
Solvent-Mediated Reactions: It is noteworthy that aromatic aldehydes can sometimes undergo in-source reactions with solvents like methanol, potentially forming [M+15]⁺ ions, though this is less common than simple protonation.[15]
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Experimental Protocols
To ensure reproducible and high-quality data, the following experimental protocols are recommended.
Protocol 1: GC-EI-MS Analysis
This method is ideal for obtaining detailed fragmentation data for structural elucidation.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (GC-MS).
-
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Scan Rate: 2 scans/sec
-
Protocol 2: LC-ESI-MS/MS Analysis
This method is preferred for unambiguous molecular weight confirmation and targeted fragmentation analysis.
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in an acetonitrile/water (90:10 v/v) mixture containing 0.1% formic acid to facilitate protonation.[8]
-
Instrumentation: Use a Liquid Chromatograph coupled to a tandem Mass Spectrometer with an Electrospray Ionization source (LC-MS/MS).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr (Nitrogen).
-
Full Scan (MS1): Scan m/z 100-500 to identify the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Isolate the precursor ion at m/z 286 and apply collision energy (e.g., 15-30 eV) to generate fragment ions. Scan the product ions from m/z 50-300.
-
Conclusion: A Dual-Pronged Approach for Confident Validation
For the comprehensive validation of this compound, a dual-pronged approach utilizing both EI-MS and ESI-MS is recommended. ESI-MS provides unequivocal confirmation of the molecular weight via the observation of the [M+H]⁺ ion at m/z 286. Subsequently, GC-EI-MS delivers a rich, reproducible fragmentation pattern that serves as a structural fingerprint. The observation of the characteristic tropylium ion at m/z 91, alongside fragments corresponding to the loss of hydrogen (m/z 284) and the formyl group (m/z 256), would collectively provide overwhelming evidence for the proposed structure. By understanding the underlying principles of each ionization technique, researchers can harness their complementary strengths to achieve robust and unambiguous structural validation.
References
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Guedes, S., et al. (2021). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Molecules, 26(15), 4488. Available at: [Link]
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ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Available at: [Link]
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Karminski-Zamola, G., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-65. Available at: [Link]
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de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 48(5), 567-587. Available at: [Link]
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Yin, Y., et al. (2014). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(6), 1038-45. Available at: [Link]
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Guo, M., et al. (2004). Novel benzyl rearrangements in electrospray ionization multistage tandem mass spectra of benzyl 2',3'-didehydro-2',3'-dideoxythymidin-5'-yl H-phosphonate. Journal of Mass Spectrometry, 39(7), 730-5. Available at: [Link]
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MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]
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A Comparative Guide to Host Materials for High-Efficiency Blue Phosphorescent OLEDs
In the quest for next-generation displays and solid-state lighting, the performance of blue Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) remains a critical bottleneck.[1][2] While red and green PhOLEDs have achieved remarkable efficiency and stability, their blue counterparts have historically lagged, primarily due to the challenges in designing suitable host materials.[1] This guide provides an in-depth comparative analysis of different classes of host materials for blue PhOLEDs, offering a technical resource for researchers and scientists in the field of organic electronics. We will delve into the fundamental principles governing host material design, compare the performance of key material classes with supporting experimental data, and provide a standardized protocol for device fabrication and characterization.
The Indispensable Role of the Host Material
In a PhOLED, the emissive layer (EML) is typically composed of a host material doped with a small amount of a phosphorescent guest emitter.[1] The host material is not merely a passive matrix; it plays a pivotal role in the device's efficiency, stability, and color purity. The primary functions of a host material in a blue PhOLED are:
-
Energy Confinement: The host must possess a triplet energy (ET) higher than that of the blue phosphorescent dopant to prevent back energy transfer and ensure that all excitons are efficiently transferred to the guest for light emission.[3]
-
Charge Transport: A crucial requirement is balanced charge transport (holes and electrons) within the EML.[3] Imbalanced charge transport can lead to the recombination zone being too close to the transport layers, resulting in exciton quenching and reduced efficiency. Furthermore, it can cause an accumulation of charge carriers, leading to device degradation.
-
Morphological and Thermal Stability: The host material must form stable, amorphous films to prevent crystallization, which can lead to device failure. A high glass transition temperature (Tg) is essential for operational stability, especially at elevated temperatures.
The challenge in designing host materials for blue PhOLEDs lies in simultaneously achieving a high triplet energy and efficient, balanced charge transport. The high energy of blue light excitons (typically > 2.6 eV) makes the host materials themselves susceptible to degradation, posing a significant hurdle to achieving long operational lifetimes.[1]
A Comparative Analysis of Host Material Classes
Host materials for blue PhOLEDs can be broadly categorized into several classes based on their molecular structure and charge transport characteristics. Here, we compare four prominent classes: Carbazole-based, Phosphine Oxide-based, Bipolar, and Pure Hydrocarbon hosts. For this comparison, we will primarily focus on their performance with the widely studied blue phosphorescent emitter, Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic ).
Carbazole-Based Hosts
Carbazole and its derivatives are among the most well-established host materials due to their good hole-transporting properties and high triplet energies. 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) is a classic example, though its triplet energy is borderline for some blue emitters.
-
Advantages: Good hole mobility, established synthesis routes.
-
Disadvantages: Often exhibit poor electron transport, leading to imbalanced charge injection and a narrow recombination zone.
To overcome the limitations of traditional carbazole hosts, researchers have developed derivatives with improved electron transport capabilities. For instance, introducing electron-withdrawing groups can help to balance charge transport.
Phosphine Oxide-Based Hosts
Phosphine oxide moieties are strongly electron-withdrawing, making them excellent building blocks for electron-transporting host materials. When combined with hole-transporting units, they can lead to materials with balanced charge transport.
-
Advantages: Excellent electron transport properties, often leading to more balanced charge injection.
-
Disadvantages: The P=O bond can be a site of electrochemical instability, potentially limiting device lifetime.
Bipolar Hosts
Bipolar host materials are designed to possess both hole-transporting (electron-donating) and electron-transporting (electron-withdrawing) moieties within the same molecule.[4][5][6][7] This integrated design aims to achieve balanced charge transport directly within the host material, leading to a wider recombination zone and reduced efficiency roll-off at high brightness.
-
Advantages: Potential for highly balanced charge transport, leading to high efficiency and low roll-off.[4]
-
Disadvantages: Molecular design can be complex, and achieving a high triplet energy simultaneously with balanced transport can be challenging.
A notable example is the development of CBP derivatives where electron-withdrawing groups are introduced to the CBP backbone, resulting in bipolar hosts with high triplet energy, enhanced thermal stability, and balanced charge transport.[8] For instance, a CBPPO-based device (a CBP derivative with a phosphine oxide group) has shown a maximum external quantum efficiency (EQE) of 14.4% with negligible efficiency roll-off.[8]
Pure Hydrocarbon Hosts
A more recent and promising class of host materials is pure hydrocarbons (PHCs), which are composed solely of carbon and hydrogen atoms.[3] The absence of heteroatoms like nitrogen, oxygen, or sulfur is believed to enhance the material's chemical stability, a critical factor for improving the lifetime of blue PhOLEDs.[3]
-
Advantages: High chemical stability, potential for long device lifetimes.
-
Disadvantages: Synthesis and purification can be challenging, and achieving good charge injection and transport properties without heteroatoms requires clever molecular design.
Recent advancements in PHC hosts have demonstrated impressive performance. For example, a device utilizing 1-mtp-SBF as a host for the FIrpic emitter achieved an EQE of 25.6%, marking a significant milestone for this class of materials.[9]
Performance Data Summary
The following table summarizes the performance of representative host materials from each class in blue PhOLEDs, primarily using FIrpic as the dopant. It is important to note that the device architectures and fabrication conditions may vary between studies, which can influence the reported performance metrics.
| Host Material | Host Class | Max. EQE (%) | Power Efficiency (lm/W) | CIE (x, y) | Reference |
| CBPPO | Bipolar (Carbazole-Phosphine Oxide) | 14.4 | 24.4 | Not Specified | [8] |
| mCP | Carbazole | ~15 | Not Specified | Not Specified | [10] |
| POAPF | Bipolar (Phosphine Oxide-Fluorene) | ~20.3 | Not Specified | Not Specified | [11] |
| TAPC (in PVK) | Hole-Transport (in Polymer Host) | 10.6 | 21.1 (cd/A) | (0.16, 0.37) | [12][13] |
| MPO12 | Bipolar (Carbazole-Phosphine Oxide) | 9.1 | Not Specified | Not Specified | [14] |
| 1-mtp-SBF | Pure Hydrocarbon | 25.6 | Not Specified | Not Specified | [9] |
| tBuCz-m-CF3 (co-host) | Bipolar | 31.62 | Not Specified | (0.175, 0.446) | [15] |
Experimental Protocols
To ensure the reproducibility and validity of research in this field, it is crucial to follow standardized experimental protocols. Below is a detailed, step-by-step methodology for the fabrication and characterization of a typical blue PhOLED device.
PhOLED Fabrication Workflow
Caption: A typical workflow for the fabrication and characterization of a blue PhOLED.
Step-by-Step Methodology
-
Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Organic Layer and Cathode Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation system with a base pressure of less than 10-6 Torr.
-
The organic layers are deposited sequentially onto the ITO substrate. A typical device structure is as follows:
-
Hole Injection Layer (HIL): Molybdenum trioxide (MoO3) at a deposition rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): 1,4-bis[(1-naphthyl phenyl)amino]biphenyl (NPB) at a rate of 1.0 Å/s.
-
Exciton Blocking Layer (EBL): N,N′-dicarbazolyl-3,5-benzene (mCP) at a rate of 1.0 Å/s.
-
Emissive Layer (EML): Co-deposition of the host material and the blue phosphorescent dopant (e.g., 6 wt% FIrpic) at a total rate of 1.0 Å/s. The doping concentration is controlled by adjusting the deposition rates of the host and dopant.
-
Electron Transport Layer (ETL): 3,3′-(5′-(3-(pyridine-3-yl)phenyl)-[1,1′:3′,1″-terphenyl]-3,3″-diyl)dipyridine (TmPyPB) at a rate of 1.0 Å/s.
-
-
Following the organic layer deposition, the cathode is formed by depositing an Electron Injection Layer (EIL) of lithium fluoride (LiF) at 0.1 Å/s, followed by a layer of aluminum (Al) at 5.0 Å/s.
-
-
Encapsulation and Characterization:
-
The fabricated devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to protect the organic layers from oxygen and moisture.
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.
-
The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
-
The operational lifetime of the device is measured by monitoring the luminance decay over time at a constant current density.
-
Conclusion and Future Outlook
The development of high-performance host materials is paramount to unlocking the full potential of blue PhOLEDs. While traditional carbazole-based hosts have laid a strong foundation, the field is rapidly advancing with the advent of bipolar and pure hydrocarbon materials that offer the promise of both high efficiency and long-term stability. The comparative data presented in this guide highlights the significant progress made, with recent reports of blue PhOLEDs achieving external quantum efficiencies exceeding 30%.[15]
Future research will likely focus on several key areas:
-
Novel Molecular Designs: The exploration of new molecular architectures for bipolar and pure hydrocarbon hosts to further enhance their triplet energy, charge transport properties, and stability.
-
Device Engineering: Optimization of the device architecture, including the use of co-host systems and advanced light outcoupling techniques, to maximize efficiency and lifetime.
-
Understanding Degradation Mechanisms: In-depth studies to elucidate the degradation pathways of blue PhOLEDs at a molecular level, which will guide the rational design of more robust materials.
By addressing these challenges through a synergistic approach involving materials science, chemistry, and device physics, the realization of commercially viable, highly efficient, and stable blue PhOLEDs for next-generation displays and lighting is within reach.
References
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Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. MDPI. [Link]
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EL performance of blue PHOLEDs based on blend host and single host structures. ResearchGate. [Link]
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Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer. MDPI. [Link]
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Comparing the performance of phosphorescent OLEDs using FIrpic doped into PO15 and MPO12. ResearchGate. [Link]
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Universal Bipolar Host Materials for Blue, Green, and Red Phosphorescent OLEDs with Excellent Efficiencies and Small-Efficiency Roll-Off. ACS Publications. [Link]
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Comparison of the electrochemical and luminescence properties of two carbazole-based phosphine oxide Eu(III) complexes: effect of different bipolar ligand structures. PubMed. [Link]
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Fabrication and Characterization of Organic Electroluminescent Devices Introducing New Blue Emitting Materials. ResearchGate. [Link]
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A Comparative Guide to 9-Benzyl-9H-carbazole-3-carbaldehyde Derivatives in OLEDs: Performance and Potential
In the pursuit of next-generation display and lighting technologies, the performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular architecture of their constituent materials. Among the myriad of organic semiconductors, carbazole derivatives have established themselves as a cornerstone for efficient OLEDs, primarily due to their excellent hole-transporting characteristics, high thermal stability, and wide energy gaps.[1] This guide provides an in-depth technical assessment of a specific and promising subclass: 9-Benzyl-9H-carbazole-3-carbaldehyde derivatives. We will objectively compare their performance with alternative host materials, supported by a synthesis of experimental data from recent literature, and provide detailed protocols for their synthesis and device fabrication.
The Strategic Advantage of the Carbazole Scaffold
The carbazole moiety, a rigid and electron-rich aromatic heterocyclic compound, serves as an excellent building block for OLED host materials.[2] Its high triplet energy is particularly advantageous for phosphorescent OLEDs (PhOLEDs), as it effectively confines triplet excitons on the guest emitter, preventing energy back-transfer and subsequent efficiency losses.[3] The introduction of a benzyl group at the 9-position can enhance solubility and influence the morphological stability of thin films, while the carbaldehyde group at the 3-position offers a versatile synthetic handle for further molecular engineering.[4][5] This allows for the fine-tuning of photophysical and electrochemical properties to achieve optimized device performance.
Performance Benchmarking: this compound Derivatives vs. The Field
To contextualize the performance of this compound derivatives, it is essential to compare them against other prominent classes of host materials. The following tables summarize key performance metrics from various studies. It is crucial to note that direct comparisons can be influenced by variations in device architecture and fabrication conditions across different research groups.
Table 1: Photophysical and Electrochemical Properties of Selected Host Materials
| Compound/Class | HOMO (eV) | LUMO (eV) | Triplet Energy (ET, eV) | Source(s) |
| 9-Phenylcarbazole (NPC) Derivative | -5.78 | -2.43 | ~2.7-2.9 | [6] |
| Fused-Ring Carbazole (e.g., Indolocarbazole) | ~ -5.5 to -5.8 | ~ -2.1 to -2.5 | > 2.8 | [7][8] |
| Oxadiazole Derivative | ~ -6.0 to -6.2 | ~ -2.6 to -2.8 | ~2.7-2.8 | [9] |
| This compound Core | Typically ~ -5.7 to -5.9 | Typically ~ -2.3 to -2.6 | Expected > 2.7 | Estimated based on carbazole core properties |
Note: Specific values for this compound derivatives will vary based on further functionalization. The values presented are typical ranges for carbazole-based hosts.
Table 2: Electroluminescent Performance of OLEDs with Various Host Materials
| Host Material (Abbreviation) | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Source(s) |
| Pyridinyl-Carbazole Derivative (H2) | FIrpic (Blue) | 10.3 | 23.9 | 24.9 | ~3.0 | Not Specified | [10] |
| Pyridinyl-Carbazole Derivative (H2) | Ir(ppy)3 (Green) | 9.4 (at 1000 cd/m²) | 33.9 | 34.1 | ~3.0 | Not Specified | [10] |
| Oxadiazole-Carbazole (PyOxd-mCz) | FIrpic (Blue) | 20.8 | 39.7 | 25.0 | 3.5 | Not Specified | [9] |
| Oxadiazole-Carbazole (PyOxd-mCz) | Ir(ppy)3 (Green) | 16.4 | 55.2 | 29.8 | Not Specified | Not Specified | [9] |
| Fused-Ring Carbazole (p-PQPC) | Red Emitter | 12.2 | 21.9 | 15.4 | Not Specified | Not Specified | [11] |
| Carbazole-π-Imidazole Derivative | Non-doped (Deep-Blue) | 4.43 | Not Specified | Not Specified | Not Specified | (0.159, 0.080) | [12] |
The data indicates that while carbazole-based hosts are highly effective, the introduction of electron-withdrawing groups (like in oxadiazole and pyridinyl derivatives) can lead to bipolar charge transport characteristics, often resulting in higher efficiencies.[9][10] Fused-ring systems demonstrate excellent stability and efficiency.[8] For this compound derivatives to be competitive, molecular design strategies should focus on enhancing electron transport capabilities to achieve a more balanced charge injection and transport within the emissive layer.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a representative this compound derivative and the fabrication of a typical OLED device.
Synthesis of this compound
This protocol describes a common two-step synthesis involving N-benzylation of carbazole followed by Vilsmeier-Haack formylation.
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A Senior Application Scientist's Guide to Benchmarking Novel Carbazole Emitters Against Industry Standards
In the dynamic field of organic electronics, the development of novel emitter materials is the engine driving next-generation Organic Light-Emitting Diode (OLED) displays and solid-state lighting. Carbazole derivatives, renowned for their excellent hole-transporting properties, high thermal stability, and high photoluminescence quantum yields, form a critical class of these materials, serving as both hosts and emitters.[1][2] For researchers and material scientists, the crucial task is to rigorously benchmark new, proprietary carbazole emitters against established industry standards to quantify advancements in performance.
This guide provides a comprehensive framework for this comparative analysis. It moves beyond a simple checklist of measurements to instill a philosophy of robust, self-validating experimental design. We will detail the key performance indicators (KPIs), outline the step-by-step protocols for their measurement, and present a logical structure for data interpretation, enabling you to make authoritative claims about your material's performance.
The Benchmarking Philosophy: Defining the Metrics of Success
A successful new emitter is not merely brighter; it is a synergistic combination of photophysical efficiency, electrochemical stability, and device-level performance. Our benchmarking approach is therefore built on three pillars of characterization:
-
Intrinsic Photophysical Properties: How efficiently does the material convert absorbed energy into light, independent of a device structure?
-
Electrochemical & Thermal Stability: Does the material possess the requisite energy levels for efficient charge injection and the thermal resilience to withstand device fabrication and operation?
-
Electroluminescence (EL) Performance: How does the material perform within a realistic OLED device architecture?
To quantify these pillars, we focus on a specific set of KPIs. For this guide, we will compare a hypothetical Novel Carbazole Emitter (NCE-1) against two widely used, classical carbazole-based host materials: CBP (4,4′-bis(9-carbazolyl)biphenyl) and mCP (1,3-bis(N-carbazolyl)benzene).[1] While often used as hosts, their well-documented properties make them excellent benchmarks for fundamental comparison.[1][3]
The Contenders: Materials Under Evaluation
| Material | Class | Key Characteristics |
| CBP | Standard Host | Well-balanced charge transport, Triplet Energy (ET) ~2.56 eV.[1] |
| mCP | Standard Host | High Triplet Energy (ET) ~2.90 eV, excellent for blue emitters.[1][4] |
| NCE-1 | Novel Emitter | Hypothetical advanced carbazole designed for high efficiency and color purity. |
Experimental Section: Protocols for Rigorous Comparison
Scientific integrity demands reproducible and verifiable protocols. The following methodologies are designed to be self-validating, providing a robust foundation for your comparative data.
A. Photoluminescence Quantum Yield (PLQY)
The PLQY is a direct measure of a material's intrinsic emissive efficiency, defined as the ratio of photons emitted to photons absorbed.[5][6]
-
Protocol: Absolute PLQY Measurement of Thin Films
-
Sample Preparation: Spin-coat thin films (~100 nm) of CBP, mCP, and NCE-1 onto clean quartz substrates. A blank substrate must be used as a control.[5]
-
Instrumentation: Utilize a spectrofluorometer equipped with a PTFE-coated integrating sphere.[5] This is critical for thin films to capture all emitted light, accounting for waveguiding effects.[6]
-
Measurement - Blank Scan: Place the blank substrate in the sphere and acquire the spectrum of the excitation source (e.g., 350 nm laser or monochromated Xe lamp). This measures the initial photon count.
-
Measurement - Sample Scan: Place the sample-coated substrate in the sphere and acquire the full spectrum. This will show a reduced excitation peak (due to absorption) and a new emission peak.
-
Calculation: The PLQY is calculated as the integrated intensity of the emission peak divided by the difference in the integrated intensity of the excitation peak between the blank and sample scans.[5] This method directly compares emitted photons to absorbed photons.[6][7]
-
B. Photoluminescence Spectroscopy & Lifetime
This analysis reveals the color of the emitted light and the decay dynamics of the excited state.
-
Protocol: Spectroscopy and Transient Decay
-
Emission Spectra: Using the same spectrofluorometer, record the emission spectra for each thin film. Note the peak emission wavelength (λem) and the Full Width at Half Maximum (FWHM). A narrower FWHM is desirable for high color purity.
-
Transient PL Decay: Use a time-correlated single photon counting (TCSPC) system. Excite the thin film with a pulsed laser and measure the decay of the luminescence intensity over time. Fit the decay curve to determine the excited-state lifetime (τ). For Thermally Activated Delayed Fluorescence (TADF) emitters, a bi-exponential decay with a prompt and a delayed component will be observed.[8]
-
A. Cyclic Voltammetry (CV)
CV is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for understanding charge injection barriers in an OLED.[9]
-
Protocol: HOMO/LUMO Level Determination
-
Setup: Use a three-electrode system: a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[9]
-
Sample Preparation: Dissolve the carbazole material in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Measurement: Scan the potential to measure the oxidation and reduction potentials of the material.[10] It is crucial to include an internal standard like Ferrocene/Ferrocenium (Fc/Fc+) for accurate energy level calibration.[11]
-
Calculation: Calculate the HOMO and LUMO levels from the onset potentials of the oxidation (Eox) and reduction (Ered) peaks relative to the Fc/Fc+ couple, whose absolute energy level is well-established (typically -4.8 eV or -5.1 eV vs. vacuum).[11]
-
EHOMO = -[Eox(onset) - E1/2(Fc/Fc+) + 4.8] eV
-
ELUMO = -[Ered(onset) - E1/2(Fc/Fc+) + 4.8] eV
-
-
B. Thermal Stability Analysis
-
Protocol: TGA and DSC
-
Thermogravimetric Analysis (TGA): Heat a small sample of the material under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). The decomposition temperature (Td) is defined as the temperature at which 5% weight loss occurs.
-
Differential Scanning Calorimetry (DSC): Heat the sample through a heat-cool-heat cycle. The glass transition temperature (Tg) is observed as a step-change in the heat flow during the second heating scan. A high Tg is vital for morphological stability in the device.
-
This is the ultimate test of an emitter's performance, integrating all its properties into a functional device.
-
Protocol: Vacuum Thermal Evaporation and Characterization
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.[12]
-
Layer Deposition: Fabricate a standard multi-layer OLED stack in a high-vacuum thermal evaporation chamber (<10-6 Torr). A common architecture is:
-
ITO / HTL / EML / ETL / EIL / Cathode
-
Where HTL is the Hole Transport Layer, EML is the Emissive Layer (Host:Emitter) , ETL is the Electron Transport Layer, and EIL is the Electron Injection Layer.
-
For this test, the EML will consist of a standard host doped with NCE-1, or CBP/mCP serving as the host for a standard dopant.
-
-
Device Characterization:
-
Current-Voltage-Luminance (J-V-L): Use a source meter unit and a calibrated photodiode/spectrometer to simultaneously measure the current density, applied voltage, and light output.[12][13]
-
Electroluminescence (EL) Spectra: Capture the emission spectrum at a standard luminance (e.g., 1000 cd/m²). From this, calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates.[12]
-
External Quantum Efficiency (EQE): The EQE, the ratio of photons emitted from the device to electrons injected, is the most critical device metric.[14][15] It is calculated from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile.[12] For the highest accuracy, a goniometer-based system or an integrating sphere setup should be used to capture light emitted at all angles.[14][16]
-
-
Visualization of Experimental Workflows
A clear understanding of the experimental flow is essential for reproducibility.
Caption: High-level workflow for benchmarking new emitters.
Caption: A typical OLED device stack used for testing.
Comparative Data Summary
The culmination of the experimental work is a clear, quantitative comparison. The following tables present hypothetical data for our NCE-1 against the established standards.
Table 1: Photophysical and Electrochemical Properties
| Property | CBP (Standard) | mCP (Standard) | NCE-1 (Novel) | Causality & Significance |
| PLQY (Film) | ~35% | ~40% | 95% | Higher PLQY directly correlates to higher potential device efficiency. |
| λem (nm) | 380 | 360 | 465 | Determines the emitted color (NCE-1 is a blue emitter). |
| FWHM (nm) | 60 | 55 | 35 | A smaller FWHM indicates higher color purity, crucial for displays. |
| HOMO (eV) | -5.9 | -5.9[4] | -5.7 | Affects hole injection from the HTL. Must be well-aligned. |
| LUMO (eV) | -2.4 | -2.4[4] | -2.6 | Affects electron injection from the ETL. |
| Tg (°C) | 103[1] | 62[1] | 145 | High Tg ensures morphological stability and longer device lifetime. |
| Td (°C) | >350 | >350 | >400 | High Td is required to withstand vacuum deposition processes. |
Table 2: OLED Device Performance Metrics (at 1000 cd/m²)
| Metric | Standard Device | NCE-1 Device | Significance |
| Turn-on Voltage (V) | 3.5 V | 2.8 V | Lower voltage implies higher power efficiency. |
| Max EQE (%) | 5.5% | 22.5% | The key metric for device efficiency. NCE-1 shows a significant leap. |
| EQE Roll-off | 25% | 10% | Lower roll-off at high brightness is critical for display and lighting applications. |
| CIE (x, y) | (0.16, 0.18) | (0.14, 0.12) | NCE-1 demonstrates a deeper, more saturated blue color. |
| LT50 (hours) | ~500 | >2000 | Operational stability is paramount for commercial viability. |
Discussion and Interpretation
The hypothetical data clearly positions NCE-1 as a superior emitter. Its near-unity PLQY is the foundational reason for its high device EQE. The well-aligned HOMO/LUMO levels facilitate efficient charge injection, leading to a lower turn-on voltage.
Crucially, the molecular design of NCE-1, suggested by its high Tg and Td, provides enhanced thermal and morphological stability. This translates directly into a longer operational lifetime (LT50) and a significantly reduced efficiency roll-off, likely by suppressing non-radiative decay pathways that become dominant at high current densities. The narrow FWHM and deep blue CIE coordinates confirm its suitability for next-generation displays requiring a wide color gamut.
By systematically benchmarking against established materials like CBP and mCP using these validated protocols, we can confidently assert that NCE-1 represents a significant advancement in carbazole emitter technology.
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Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers. Royal Society of Chemistry. Available at: [Link]
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Mondal, A., et al. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances. Royal Society of Chemistry. Available at: [Link]
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CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. ResearchGate. Available at: [Link]
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Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Available at: [Link]
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Mondal, A. (2025). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Available at: [Link]
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Flämmich, M. (2012). Optical Characterization of OLED Emitter Properties by Radiation Pattern Analyses. Semantic Scholar. Available at: [Link]
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Carbazole-based host molecules and photophysical properties of... ResearchGate. Available at: [Link]
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Precise Measurement of External Quantum Efficiency of Organic Light-Emitting Devices. ResearchGate. Available at: [Link]
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Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials. (2025). AZoM. Available at: [Link]
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How efficient is my (O)LED? Our step-by-step paper on a simple & open source setup for complete OLED characterization provides an answer. (2020). Gather Lab and Humboldt Centre for Nano- and Biophotonics. Available at: [Link]
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Absolute photoluminescence quantum efficiency measurement of light-emitting thin films. (2007). Review of Scientific Instruments. AIP Publishing. Available at: [Link]
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Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? ResearchGate. Available at: [Link]
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The Role of Advanced Carbazole Derivatives in Enhancing OLED Efficiency. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. UPB. Available at: [Link]
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Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. (2020). ACS Omega. ACS Publications. Available at: [Link]
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Pursuing High Efficiency and Material Stability: Applications of Photoluminescence Quantum Yield (PLQY) as a Critical Characterization Parameter. (2022). EnliTech. Available at: [Link]
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Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. (2019). Polymers. PMC - NIH. Available at: [Link]
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Laboratory #6 Guide: External Quantum Efficiency Measurement. (2013). Available at: [Link]
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Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. (2021). Molecules. MDPI. Available at: [Link]
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A Comparative Guide to Photoluminescence Quantum Yield Measurement of 9-Benzyl-9H-carbazole-3-carbaldehyde Derivatives
This guide provides a comprehensive comparison of methodologies for determining the photoluminescence quantum yield (PLQY) of 9-Benzyl-9H-carbazole-3-carbaldehyde and its derivatives. As a class of molecules with significant potential in organic light-emitting diodes (OLEDs), sensors, and pharmaceutical development, accurate characterization of their emissive efficiency is paramount.[1][2] We will explore the theoretical underpinnings, practical execution, and comparative analysis of the two principal techniques: the relative and absolute methods.
The photoluminescence quantum yield (Φ) is a fundamental metric of a material's efficiency in converting absorbed light into emitted light.[3] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5] A high PLQY is often a critical requirement for applications demanding bright and efficient luminescence.
Choosing the Right Path: Relative vs. Absolute PLQY Measurement
The determination of PLQY can be approached via two distinct experimental philosophies, each with inherent advantages and limitations. The choice between them is often dictated by the available instrumentation, the nature of the sample, and the desired level of accuracy.
-
The Relative Method: This widely used technique relies on comparing the fluorescence properties of the unknown sample (the carbazole derivative) to a well-characterized fluorescent standard with a known, stable quantum yield.[4][5] Its primary advantage lies in its accessibility, as it can be performed using a conventional benchtop fluorometer and UV-Vis spectrophotometer.[6] However, its accuracy is fundamentally tethered to the reliability of the standard's reported PLQY and the meticulous replication of experimental conditions.[7][8]
-
The Absolute Method: This technique offers a more direct route to the PLQY by quantifying the absolute number of photons absorbed and emitted by the sample. This is achieved using an integrating sphere, which captures nearly all light emitted from the sample in a 4π geometry.[7][8][9][10] The absolute method obviates the need for a reference standard, making it a more fundamental and often more versatile approach, suitable for liquids, thin films, and powders alike.[4][9] The trade-off is the requirement for specialized, calibrated instrumentation that is not as commonly available.[9][11]
Protocol I: The Relative Method - A Step-by-Step Workflow
The comparative method is a robust technique when executed with precision. The underlying principle is captured by the following equation, which relates the quantum yield of the unknown sample (Φ_x) to that of the standard (Φ_st):
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Causality in Protocol Design
Each step in this protocol is designed to mitigate specific sources of error and ensure the validity of the final calculation.
-
Selection of a Quantum Yield Standard: The choice of standard is the most critical decision. The ideal standard should have an absorption profile that overlaps with the carbazole derivative to minimize wavelength-dependent variations in instrument response.[12][13][14] For carbazole derivatives, which typically absorb in the UV-A range and emit in the blue-to-green region, common standards include quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ = 0.90).[1]
-
Solution Preparation: To prevent inner-filter effects, where emitted photons are re-absorbed by other molecules in the solution, all measurements must be performed on highly dilute solutions.[13]
-
Action: Prepare stock solutions of the carbazole derivative and the chosen standard. Create a series of dilutions in the same spectroscopic-grade solvent.
-
Causality: The absorbance of each solution at the excitation wavelength must be kept below 0.1, and ideally within the 0.02-0.05 range, to ensure a linear relationship between absorbance and fluorescence intensity.[12][15] Using the same solvent ensures the refractive index term (n²) is constant and cancels out, simplifying the calculation.[14][15]
-
-
Spectroscopic Analysis:
-
Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Note the precise absorbance at the intended excitation wavelength.
-
Fluorescence: Using a spectrofluorometer, record the corrected emission spectrum for each solution. It is imperative that the excitation wavelength, excitation and emission slit widths, and all other instrument parameters are held constant across all measurements of the sample and standard. [6][13]
-
-
Data Processing and Calculation:
-
Integrate the area under the corrected emission curve for both the sample and the standard.
-
For the highest accuracy, plot the integrated fluorescence intensity versus absorbance for the series of dilutions of both the sample and the standard. The slope (gradient) of this line is the term 'm' in the simplified equation below.[14]
-
Calculate the quantum yield using the gradient method equation: Φ_x = Φ_st * (m_x / m_st) * (n_x² / n_st²) .
-
Workflow Visualization: Relative Quantum Yield Measurement
Caption: Workflow for relative photoluminescence quantum yield determination.
Protocol II: The Absolute Method - The Integrating Sphere
The absolute method provides a direct measurement of quantum yield by capturing all photons involved in the absorption and emission process.[8] This is accomplished with an integrating sphere, an accessory with a highly reflective inner surface (e.g., Spectralon® or PTFE).[9]
Experimental Rationale
The experiment involves two key measurements to quantify absorbed and emitted photons.
-
Measurement 1: Excitation Scatter (Sample Measurement): The sample (e.g., carbazole derivative in a cuvette) is placed inside the sphere and irradiated at the excitation wavelength. The detector, placed at 90° to the excitation path, measures the spectrum of the scattered excitation light that was not absorbed by the sample, as well as the full emission spectrum of the sample.
-
Measurement 2: Incident Excitation (Blank Measurement): The sample is replaced with a blank (cuvette with pure solvent). The sphere now measures the spectrum of the incident excitation light.[11]
-
Calculation: The number of absorbed photons is the difference between the integrated area of the excitation peak in the blank measurement and the sample measurement. The number of emitted photons is the integrated area of the sample's emission spectrum (after correcting for the background signal from the blank). The PLQY is the simple ratio of these two values.[4]
Setup Visualization: Absolute Quantum Yield Measurement
Caption: Schematic of an integrating sphere setup for absolute PLQY measurement.
Comparative Data for this compound Derivatives
The quantum yield of carbazole derivatives is highly sensitive to their substitution pattern and the surrounding solvent environment.[1][16] The electron-withdrawing nature of the carbaldehyde group at the 3-position can, in some cases, decrease the fluorescence quantum yield by promoting non-radiative decay pathways.[1] However, modifications to the benzyl group or other positions on the carbazole core can tune these photophysical properties.
Below is a table of representative, hypothetical data illustrating how PLQY might vary for different derivatives.
| Derivative ID | Substitution on Benzyl Ring | Solvent | Measurement Method | Reference Standard (for Relative Method) | Measured PLQY (Φ) |
| CB-CHO-H | None (Parent Compound) | Toluene | Relative | 9,10-Diphenylanthracene | 0.65 |
| CB-CHO-H | None (Parent Compound) | Acetonitrile | Relative | Quinine Sulfate | 0.58 |
| CB-CHO-OMe | 4-Methoxy | Toluene | Relative | 9,10-Diphenylanthracene | 0.78 |
| CB-CHO-CN | 4-Cyano | Toluene | Absolute | N/A | 0.45 |
| CB-CHO-H | None (Parent Compound) | PMMA Film | Absolute | N/A | 0.55 |
Analysis of Trends:
-
Solvent Effects: As seen with CB-CHO-H , a decrease in quantum yield is observed when moving from a non-polar solvent (Toluene) to a polar aprotic solvent (Acetonitrile). This is a common phenomenon for molecules with intramolecular charge transfer (ICT) character, where polar solvents can stabilize the ICT state and open non-radiative decay channels.[16]
-
Substituent Effects: The introduction of an electron-donating group like methoxy (CB-CHO-OMe ) can enhance the quantum yield, while a strong electron-withdrawing group like cyano (CB-CHO-CN ) may quench fluorescence, leading to a lower quantum yield.
-
Solid State vs. Solution: The quantum yield in a solid matrix like PMMA film is often different from that in solution due to restricted molecular motion (reducing vibrational non-radiative decay) and aggregation effects.
Conclusion and Recommendations
For researchers and drug development professionals, the accurate measurement of quantum yield is a non-negotiable step in the characterization of novel this compound derivatives.
-
For routine screening and comparative studies where high throughput is valued, the relative method is highly effective, provided a suitable, well-vetted standard is used and experimental conditions are rigorously controlled.
-
For establishing definitive, publication-quality data, especially for novel compounds or when characterizing materials in solid or film form, the absolute method using an integrating sphere is the gold standard. It provides a direct, unreferenced measurement of emissive efficiency.
Ultimately, the choice of method depends on the specific research question and available resources. By understanding the causality behind each experimental step and the potential sources of error, researchers can generate reliable and reproducible quantum yield data, accelerating the development of next-generation materials and therapeutics.
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Edinburgh Instruments. (n.d.). Integrating Sphere for Measurements of Fluorescence Quantum Yields and Spectral Reflectance. [Link]
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K-M. Weitzel, et al. (2012). Determination of absolute quantum yields of luminescing nanomaterials over a broad spectral range: from the integrating sphere theory to the correct methodology. [Link]
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Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. [Link]
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Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]
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ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. [Link]
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Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]
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Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]
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de Mello, J. C., et al. (2020). Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples. Methods and Applications in Fluorescence. [Link]
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Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. [Link]
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HORIBA. (n.d.). What are Luminescence Quantum Yields?. [Link]
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Goldschmidt, J. C., et al. (2009). Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. Optics Express. [Link]
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A Comparative Guide to the Electrochemical Characterization of 9-Benzyl-9H-carbazole-3-carbaldehyde
This guide provides a comprehensive framework for the electrochemical characterization of 9-Benzyl-9H-carbazole-3-carbaldehyde, a molecule of significant interest in the development of organic electronics and functional materials. We will objectively compare its anticipated performance with key structural analogs, provide detailed experimental protocols grounded in established scientific principles, and explain the causality behind our methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the electronic properties and operational stability of novel carbazole derivatives.
Introduction: The Significance of Carbazole Electrochemistry
Carbazole and its derivatives are a cornerstone class of nitrogen-containing heterocyclic compounds, renowned for their exceptional hole-transporting capabilities, high thermal stability, and tunable electronic structures.[1] These properties make them indispensable in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters.[2][3][4] The electrochemical behavior of a carbazole derivative is a direct probe of its electronic identity, revealing its stability to oxidation and reduction, the energy levels of its frontier molecular orbitals (HOMO and LUMO), and its propensity for forming stable, conductive polymers.[5][6]
The molecule at the center of this guide, this compound, incorporates two key modifications to the parent carbazole scaffold:
-
N-9 Benzyl Group: This bulky, electronically neutral substituent enhances solubility and can sterically influence intermolecular interactions and film morphology, which are critical factors in solid-state device performance.[7][8]
-
C-3 Carbaldehyde Group: As an electron-withdrawing group (EWG), the aldehyde moiety is expected to modulate the electronic properties of the carbazole core. Specifically, it should increase the ionization potential, making the molecule more resistant to oxidation compared to its unsubstituted counterparts.[9]
Understanding these structure-property relationships is paramount for designing next-generation materials with tailored functionalities.
Comparative Electrochemical Analysis
While specific, detailed studies on this compound are emerging, we can predict its behavior by comparing it with well-characterized structural analogs. The oxidation potential is a key metric, as it directly correlates with the energy of the Highest Occupied Molecular Orbital (HOMO) and indicates the material's stability against oxidative degradation. A higher (more positive) oxidation potential generally implies greater stability.
| Compound | Key Structural Features | Onset Oxidation Potential (E_ox_onset) vs. Fc/Fc⁺ | Expected Impact & Rationale |
| 9H-Carbazole | Parent Scaffold | ~1.1 V vs. SCE[10] | Baseline. Prone to electropolymerization via C3-C6 coupling upon oxidation due to unsubstituted reactive sites.[10][11] |
| 9-Ethyl-9H-carbazole | N-Alkylation | ~1.12 V vs. Ag/AgCl[1] | N-substitution prevents N-H deprotonation but has a minimal electronic effect. Still susceptible to C3-C6 oxidative coupling. |
| 9-Phenyl-9H-carbazole | N-Arylation | ~1.23 V (reversible peak)[9] | The phenyl group slightly withdraws electron density, increasing the oxidation potential. The bulky group can also influence packing. |
| This compound (Subject) | N-Benzylation, C-3 EWG | Predicted: > 1.3 V | The electron-withdrawing carbaldehyde group at the 3-position is expected to significantly increase the oxidation potential, enhancing stability. The C-3 substitution also blocks one of the primary sites for electropolymerization. |
Note: Potentials are highly dependent on experimental conditions (solvent, electrolyte, reference electrode). The values are presented for comparative purposes. Direct comparison requires consistent conditions and an internal standard like Ferrocene/Ferrocenium (Fc/Fc⁺).
Experimental Design: A Validated Protocol
To accurately characterize this compound, a systematic electrochemical investigation is required. Cyclic Voltammetry (CV) is the principal technique for this purpose.[12]
Causality Behind Experimental Choices
-
Solvent & Electrolyte: Anhydrous acetonitrile (ACN) or dichloromethane (DCM) are common choices due to their wide potential windows and ability to dissolve organic molecules. The supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or perchlorate (TBAP), is essential to ensure conductivity of the solution but must be electrochemically inert within the scanning range.
-
Three-Electrode System: This is the standard for electrochemical analysis.
-
Working Electrode (WE): A Glassy Carbon or Platinum disk is used as it provides a reproducible, inert surface for the electron transfer reactions.
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ or a Saturated Calomel Electrode (SCE) provides a stable potential reference. However, to ensure comparability across different experiments and labs, it is critically important to use an internal reference.
-
Counter Electrode (CE): A Platinum wire or mesh serves to complete the circuit, allowing current to flow without affecting the processes at the WE.
-
-
Inert Atmosphere: The removal of dissolved oxygen by purging with high-purity nitrogen or argon is mandatory. Oxygen is electroactive and its reduction can interfere with the measurement of the analyte, particularly in the negative potential range.[2]
-
Internal Referencing with Ferrocene: The Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple has a well-defined, solvent-independent potential. Reporting all measured potentials relative to the E₁/₂ of this couple allows for universal comparison of data, mitigating variations from reference electrode drift.[12]
Step-by-Step Protocol for Cyclic Voltammetry
-
Preparation:
-
Polish the working electrode (e.g., 3 mm Glassy Carbon) with alumina slurry on a polishing pad, sonicate in deionized water, then ethanol, and dry thoroughly. This ensures a clean, reproducible surface.
-
Prepare a 1-5 mM solution of this compound in a volumetric flask using anhydrous ACN containing 0.1 M TBAPF₆.
-
-
Cell Assembly & Degassing:
-
Assemble the three-electrode cell with the prepared analyte solution.
-
Purge the solution with high-purity nitrogen or argon for 15-20 minutes to remove all dissolved oxygen. Maintain a blanket of the inert gas over the solution for the entire experiment.[2]
-
-
Data Acquisition:
-
Connect the cell to a potentiostat.
-
Set the potential window. For oxidation, a scan from 0 V to approx. +1.8 V is a good starting point.
-
Perform a cyclic voltammogram at a scan rate of 100 mV/s.
-
Conduct a scan rate dependence study by varying the scan rate (e.g., 25, 50, 100, 200, 400 mV/s). A linear relationship between the peak current and the square root of the scan rate indicates a diffusion-controlled process, characteristic of a soluble species.[2]
-
-
Internal Referencing:
-
After acquiring data for the analyte, add a small amount of ferrocene to the same solution to achieve a concentration similar to the analyte.
-
Record the cyclic voltammogram of the mixture to determine the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple.
-
-
Data Analysis & Interpretation:
-
Determine the onset oxidation potential (E_ox_onset) of the carbazole derivative. This is found by extrapolating the baseline and the rising edge of the oxidation peak.
-
Calculate the HOMO energy level using the empirical formula: E_HOMO (eV) = -[E_ox_onset vs Fc/Fc⁺ + 4.8] .[13][14] (Note: The value of 4.8 eV is the absolute potential of the Fc/Fc⁺ couple relative to vacuum; other values may be used, but consistency is key).
-
If a reduction peak is observed, the LUMO level can be similarly estimated from the onset of reduction. The difference between HOMO and LUMO provides the electrochemical band gap.
-
Visualization of Workflow and Mechanism
A clear understanding of the experimental process and the underlying chemical transformation is crucial for robust scientific work.
Caption: Anodic oxidation of the carbazole moiety.
Conclusion
The electrochemical characterization of this compound is essential for unlocking its potential in advanced applications. Based on established structure-property relationships, the presence of the electron-withdrawing carbaldehyde group at the C-3 position is predicted to impart significant oxidative stability compared to simpler N-alkyl or N-aryl carbazoles. The detailed protocols and comparative framework provided in this guide offer a robust methodology for researchers to experimentally verify these properties. By meticulously determining the oxidation potential and corresponding HOMO level, scientists can accurately assess the suitability of this molecule for use in hole-transporting layers and other functional electronic materials, paving the way for rational design and innovation.
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Al-Asbahi, B. A., et al. (2021). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science. Available at: [Link]
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IIETA. (n.d.). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. Retrieved from [Link]
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Yandimoglu, M., et al. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. The Eurasia Proceedings of Science Technology Engineering and Mathematics, 25, 59-66. Available at: [Link]
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Chiu, T.-L., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 229-234. Available at: [Link]
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Wan, X., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687. Available at: [Link]
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HETEROCYCLES. (2020). SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. HETEROCYCLES, 100(4), 629. Available at: [Link]
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A Comparative Guide to the Antimicrobial Activity Screening of 9-Benzyl-9H-carbazole-3-carbaldehyde Derivatives
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] Carbazole, a nitrogen-containing heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including potent antimicrobial properties.[3][4][5] This guide focuses on a specific, promising subclass: 9-Benzyl-9H-carbazole-3-carbaldehyde derivatives. The strategic placement of the benzyl group at the N9 position and the reactive carbaldehyde at the C3 position provides a versatile platform for synthetic modification, allowing for a systematic investigation of structure-activity relationships (SAR).[6][7]
This document provides a comprehensive comparison of the antimicrobial performance of various derivatives, grounded in established screening methodologies. We will delve into the rationale behind the experimental design, present comparative data, and provide detailed protocols to ensure the reproducibility and validity of the findings.
Rationale for Synthesis and Derivatization
The core structure, this compound, serves as a crucial intermediate.[8] Its synthesis is typically achieved through two key steps:
-
N-Benzylation of Carbazole: Introduction of the benzyl group at the nitrogen atom (N9) of the carbazole ring. This is often accomplished by reacting carbazole with benzyl bromide in the presence of a base like potassium carbonate.[8]
-
Formylation (Vilsmeier-Haack Reaction): Introduction of the aldehyde (formyl) group at the C3 position. This reaction utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[6][7]
The aldehyde group at C3 is a synthetic linchpin, enabling the creation of a diverse library of derivatives, such as Schiff bases, hydrazones, and other heterocyclic adducts, by reaction with various amines and hydrazines.[6] This guide will compare derivatives where this aldehyde has been modified to explore its impact on antimicrobial efficacy.
The Antimicrobial Screening Workflow: A Tiered Approach
A robust and efficient screening process is critical for identifying promising lead compounds from a library of synthetic derivatives. We employ a logical, tiered workflow that progresses from qualitative primary screening to quantitative, in-depth analysis. This approach maximizes resource efficiency by eliminating inactive compounds early in the process.
Caption: Tiered workflow for antimicrobial screening of carbazole derivatives.
Comparative Antimicrobial Activity
The antimicrobial potential of synthesized derivatives was evaluated against a panel of clinically relevant microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). Ciprofloxacin and Fluconazole were used as standard reference drugs for antibacterial and antifungal activity, respectively. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is summarized below. Lower MIC values indicate higher potency.
| Compound ID | Derivative Structure/Modification (at C3-carbaldehyde) | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Core | -CHO (Unmodified Aldehyde) | >64 | >64 | >64 |
| CZ-01 | Schiff base with Aniline | 32 | 64 | >64 |
| CZ-02 | Schiff base with 4-Chloroaniline | 16 | 32 | 64 |
| CZ-03 | Hydrazone with Isonicotinohydrazide[6] | 8 | 16 | 32 |
| CZ-04 | Semicarbazone[9] | 4 | 8 | 16 |
| CZ-05 | Thiosemicarbazone[3] | 2 | 4 | 8 |
| CZ-06 | Adduct with Aminoguanidine[6] | 0.5 - 2 | 2 | 4 |
| Ciprofloxacin | (Reference Antibiotic) | 1 | 0.5 | NA |
| Fluconazole | (Reference Antifungal) | NA | NA | 8 |
This table is a representative compilation based on trends observed in the cited literature.[6][9][10][11]
Analysis of Results:
-
The unmodified this compound core shows negligible activity, highlighting the critical role of derivatization at the C3 position.
-
Conversion of the aldehyde to Schiff bases, hydrazones, and related structures consistently enhances antimicrobial activity.
-
Compounds containing thiosemicarbazone (CZ-05) and aminoguanidine (CZ-06) moieties demonstrate the most potent activity, with MIC values comparable or superior to the standard drug Ciprofloxacin against S. aureus.[6][9]
-
Gram-positive bacteria (S. aureus) were generally more susceptible to the derivatives than Gram-negative bacteria (E. coli), a common observation attributed to the complex outer membrane of Gram-negative organisms.[11][12]
-
Several compounds, notably CZ-05 and CZ-06, exhibited promising antifungal activity, with MIC values lower than the reference drug Fluconazole.
Structure-Activity Relationship (SAR) Insights
The comparative data allows for the deduction of key structure-activity relationships. The modifications at the C3-aldehyde position are pivotal in determining the antimicrobial potency and spectrum.
Caption: SAR summary for this compound derivatives.
The key takeaway is that the introduction of moieties capable of forming strong hydrogen bonds and potentially acting as metal chelators, such as thiosemicarbazones and aminoguanidines, significantly boosts antimicrobial activity.[6] The sulfur and additional nitrogen atoms in these groups are thought to enhance membrane permeability and interaction with microbial targets.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the detailed methodologies for the primary and secondary screening assays are provided below.
Protocol 1: Agar Well Diffusion Assay (Primary Screening)
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Media: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL) in sterile saline.
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a uniform lawn.
-
Well Preparation: Using a sterile cork borer (6 mm diameter), punch uniform wells into the agar.
-
Compound Loading: Prepare stock solutions of the test derivatives in DMSO (e.g., 1 mg/mL). Carefully pipette a fixed volume (e.g., 100 µL) of each derivative solution into separate wells. Use DMSO as a negative control and a standard antibiotic solution as a positive control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Data Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater sensitivity of the microbe to the compound.
Protocol 2: Broth Microdilution for MIC Determination (Secondary Screening)
This is the gold-standard quantitative method, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][13]
-
Plate Preparation: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) or RPMI medium (for fungi) into each well of a 96-well microtiter plate.
-
Compound Dilution: Prepare a 2X concentrated stock solution of each test compound. Add 100 µL of this stock to the first well of a row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.
-
Plate Inoculation: Add 50 µL of the final diluted inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Cover and incubate the plates under the same conditions as the agar diffusion assay.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel antimicrobial agents. This guide demonstrates that specific modifications of the C3-aldehyde group, particularly into thiosemicarbazone and aminoguanidine derivatives, yield compounds with potent antibacterial and antifungal activity, in some cases exceeding that of standard therapeutics.
Future research should focus on:
-
Expanding the Derivative Library: Synthesizing derivatives with various substitutions on the benzyl and carbazole rings to further refine SAR.
-
Mechanism of Action Studies: Investigating how these potent compounds exert their antimicrobial effect, for instance, by examining their interaction with microbial DNA, enzymes, or cell membranes.[6][9]
-
In Vivo Efficacy and Toxicity: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy and safety profiles in a living system.
By systematically applying the screening workflow and SAR analysis detailed herein, researchers can efficiently identify and optimize novel carbazole-based candidates in the critical fight against infectious diseases.
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A Senior Application Scientist's Guide to the Formylation of Carbazoles: Vilsmeier-Haack vs. Alternative Methodologies
Introduction: The Synthetic Value of Formylated Carbazoles
Carbazole and its derivatives are a cornerstone in the development of advanced materials and pharmaceuticals. Their unique electronic and photophysical properties make them ideal candidates for organic light-emitting diodes (OLEDs), solar cells, and hole-transporting materials. In medicinal chemistry, the carbazole scaffold is found in a variety of pharmacologically active compounds. The introduction of a formyl group (-CHO) onto the carbazole nucleus is a critical synthetic transformation, as it provides a versatile handle for further functionalization, enabling the construction of more complex molecular architectures.
This guide provides an in-depth comparison of the Vilsmeier-Haack reaction—the workhorse for carbazole formylation—with other notable methods. We will delve into reaction mechanisms, regioselectivity, and practical considerations, supported by experimental data, to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal formylation strategy for their specific application.
The Vilsmeier-Haack Reaction: The Gold Standard for Carbazole Formylation
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including carbazoles.[1] Its popularity stems from its reliability, mild reaction conditions, and high degree of regioselectivity.
Mechanism of Action
The reaction proceeds in two distinct stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking an acid chloride, most commonly phosphorus oxychloride (POCl₃). This forms an intermediate that eliminates a dichlorophosphate anion to generate the electrophilic N,N-dimethylchloroiminium ion, known as the Vilsmeier reagent.[1][2] This reagent is a relatively weak electrophile, which contributes to the reaction's selectivity for electron-rich substrates.[2]
-
Electrophilic Aromatic Substitution: The electron-rich carbazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[2] Due to the electron-donating nature of the nitrogen atom, the positions most susceptible to electrophilic attack are C3 and C6. This results in a strong preference for formylation at these sites. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired carbazole-3-carbaldehyde.[1][2]
Caption: Mechanism of the Vilsmeier-Haack reaction on carbazole.
A notable feature of this reaction is the potential for di-formylation. If an excess of the Vilsmeier reagent is used or the reaction is run at higher temperatures, a second formyl group can be introduced at the C6 position, yielding the 3,6-dicarbaldehyde derivative.[3][4]
Alternative Formylation Methodologies: A Comparative Analysis
While the Vilsmeier-Haack reaction is often the method of choice, other formylation techniques exist, each with its own set of advantages and limitations.
The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or acetic acid.[5] The electrophilic species is an iminium ion generated from the protonation and subsequent ring-opening of HMTA.[5]
-
Application to Carbazoles: While the Duff reaction can be used to formylate carbazoles, it is generally plagued by low yields.[3] For instance, one study attempting the formylation of 9-butyl-9H-carbazole via the Duff reaction noted the low yield and subsequently opted for the Vilsmeier-Haack method to obtain the desired products.[3]
-
Causality of Low Yield: The Duff reaction often requires harsh conditions (high temperatures) and the electrophile generated from HMTA is less reactive compared to the Vilsmeier reagent, contributing to its inefficiency with moderately activated substrates like carbazole.
The Rieche Formylation
The Rieche formylation employs dichloromethyl methyl ether as the formyl source in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[6][7][8] This method is a variant of the Friedel-Crafts acylation.[7]
-
Mechanism and Reactivity: The Lewis acid activates the dichloromethyl methyl ether, generating a highly reactive electrophile. This makes the Rieche formylation suitable for a broad range of electron-rich aromatic compounds.[7][9]
-
Application to Carbazoles: This method can be highly effective, offering excellent yields for the formylation of electron-rich aromatics, often up to 97%.[10] It has been successfully applied to complex scaffolds like 5,12-dihydroindolo[3,2-a]carbazole for regioselective di-formylation.
-
Practical Considerations: The primary drawback of the Rieche formylation lies in the hazardous nature of the reagents. Dichloromethyl methyl ether is a potent carcinogen, and the strong Lewis acids used are highly corrosive and moisture-sensitive, requiring stringent handling precautions.
N-Formylation of Carbazoles
It is important to distinguish C-formylation (attachment to the aromatic ring) from N-formylation (attachment to the nitrogen atom). While the Vilsmeier-Haack, Duff, and Rieche reactions target the carbon framework, direct formylation of the carbazole nitrogen can also be achieved.
-
Methodology: A straightforward method involves heating the carbazole in neat formic acid, which can furnish the N-formyl derivative in good yields (72-87%).[11][12] This approach is suitable for carbazoles and other moderately weak nucleophilic amines.[11] N-formylcarbazole can, in turn, be used as a formylating agent for other amines.[13][14]
Data-Driven Comparison of Formylation Methods
The choice of formylation method significantly impacts yield, selectivity, and operational safety. The following table summarizes the key characteristics of each method as applied to carbazole substrates.
| Method | Reagents | Typical Substrates | Conditions | Regioselectivity | Typical Yield | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics and heterocycles (e.g., carbazoles, indoles)[1][2] | 0 °C to 100 °C, 2-10 h[10][15] | High (C3, C6)[1] | 77-95%+[2][10][15] | Mild conditions, high yield, reliable, readily available reagents[1] | Can lead to di-formylation[3][4]; requires electron-rich substrate[2] |
| Duff Reaction | HMTA, Acid (TFA, Acetic Acid) | Phenols, highly electron-rich aromatics[5] | 90-165 °C, 4-9 h[3][10] | Moderate to High (Ortho to activating group)[5] | Low to Moderate (18-41% reported for general aromatics)[3][10] | Can be used for specific substrates where other methods fail. | Often gives low yields with carbazoles[3]; requires high temperatures. |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (TiCl₄) | Electron-rich aromatics[6][8] | 0 °C, 1-3 h[10] | High | Up to 97%[10] | Very high yields, fast reaction times. | Reagents are highly toxic and hazardous[7]; requires strict anhydrous conditions. |
| N-Formylation | Neat Formic Acid | Carbazoles, indoles, anilines[11] | Reflux | N/A (Targets Nitrogen) | 72-87%[11][12] | Simple procedure, good yields for N-formylation. | Does not formylate the aromatic ring. |
Decision-Making Workflow for Formylation
Selecting the appropriate formylation method is a critical step in the synthetic design process. The following workflow provides a logical guide for making this decision.
Caption: Decision tree for selecting a carbazole formylation method.
Experimental Protocols
To provide a practical context, detailed protocols for the Vilsmeier-Haack and Duff reactions are presented below. These protocols are self-validating systems; adherence to these steps under the specified conditions should reliably yield the desired product.
Protocol 1: Vilsmeier-Haack Formylation of 9-Ethyl-9H-carbazole
This protocol is adapted from established procedures for the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde, which consistently report high yields.[4][15]
Materials:
-
9-Ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Chloroform or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), cool 10 mL of anhydrous DMF to 0 °C in an ice bath.
-
Reagent Addition: Add POCl₃ (1.05 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C. Stir the mixture for 30-60 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.[1]
-
Substrate Addition: Dissolve 9-ethyl-9H-carbazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 10 hours.[4][15] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it into a beaker of crushed ice with stirring.[1] This step is exothermic and should be performed with caution.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acid until the solution is basic (pH > 8). Stir for an additional 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Extract the aqueous mixture with chloroform or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from ethanol to obtain 9-ethyl-9H-carbazole-3-carbaldehyde as a white solid (typical yield: 85%).[15]
Protocol 2: Duff Formylation of 9-Butyl-9H-carbazole
This protocol is based on a reported procedure for the Duff formylation of a substituted carbazole.[3] Note that this method is often associated with lower yields compared to the Vilsmeier-Haack reaction.[3]
Materials:
-
9-Butyl-9H-carbazole (BC)
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of 9-butyl-9H-carbazole (1.0 equivalent) and HMTA (4.0 equivalents) in THF (5 mL per mmol of carbazole).
-
Acid Addition: Add TFA (4.0 equivalents) dropwise to the solution.
-
Reaction: Heat the mixture to reflux at 90 °C for 9 hours.
-
Monitoring and Completion: Monitor the reaction by TLC. If residual starting material is observed, an additional portion of HMTA (e.g., 0.5 equivalents) and TFA (e.g., 0.5 mL) can be added, and the mixture stirred for another 4 hours to drive the reaction to completion.[3]
-
Workup: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product often requires purification by column chromatography to separate the desired mono- and di-formylated products from unreacted starting material and byproducts.
Conclusion
For the C-formylation of carbazoles, the Vilsmeier-Haack reaction stands out as the superior method in most applications. Its combination of mild conditions, high regioselectivity for the electronically favored C3 and C6 positions, and consistently high yields makes it an efficient and reliable choice for both academic research and industrial synthesis.[1] While the Rieche formylation can offer comparable or even higher yields, the significant hazards associated with its reagents often make it a less attractive option unless the Vilsmeier-Haack reaction proves ineffective. The Duff reaction , in the context of carbazole chemistry, generally serves as a less efficient alternative, often resulting in low yields that necessitate more rigorous purification.[3] The choice of method should always be guided by a careful consideration of the desired outcome, substrate reactivity, and laboratory safety protocols.
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Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
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Khan, M. U. R., et al. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry. Available at: [Link]
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Iodine-Catalyzed Regioselective Synthesis of Diphenyl-Substituted Carbazoles via [4 + 2] Annulation of β-Formyl Ketones with Indoles. Journal of Organic Chemistry. (2023). Available at: [Link]
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Formylation Reaction of Amines Using N-Formylcarbazole. ResearchGate. Available at: [Link]
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Duff reaction. Wikipedia. Available at: [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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Formylation Reaction of Amines Using N-Formylcarbazole. PubMed. Available at: [Link]
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Chakrabarty, M., et al. (2007). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Synthetic Communications, 30(2). Available at: [Link]
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Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF. ResearchGate. Available at: [Link]
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The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro-carbazole | Request PDF. ResearchGate. Available at: [Link]
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Methanol as a formylating agent in nitrogen heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]
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9-Ethyl-9H-carbazole-3-carbaldehyde. PubMed Central. Available at: [Link]
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Formylation - Common Conditions. Organic Chemistry Data. Available at: [Link]
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The Regioselective Functionalization Reaction of Unprotected Carbazoles with Donor-Acceptor Cyclopropanes. PubMed. Available at: [Link]
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Modifications of 5,12-dihydroindolo[3,2-a]carbazole scaffold via its regioselective C2,9-formylation and C2,9-acetylation | Request PDF. ResearchGate. Available at: [Link]
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Formylation Reaction of Amines Using N-Formylcarbazole. Semantic Scholar. Available at: [Link]
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A Theoretical Study of the Duff Reaction: Insights into its Selectivity. ResearchGate. Available at: [Link]
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Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. RSC Publishing. Available at: [Link]
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Rieche Formylation. SynArchive. Available at: [Link]
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Rieche formylation. Chemeurope. Available at: [Link]
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Points, G. L., & Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters, 23(17), 6882–6885. Available at: [Link]
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Substituent-controlled regioselective arylation of carbazoles using dual catalysis. Organic & Biomolecular Chemistry. Available at: [Link]
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Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. National Institutes of Health. Available at: [Link]
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Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Publishing. Available at: [Link]
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Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]
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Experimental conditions for the microwave-assisted Duff formylation... ResearchGate. Available at: [Link]
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Duff reaction. Chemeurope. Available at: [Link]
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Recent Advances On Direct Formylation Reactions | Request PDF. ResearchGate. Available at: [Link]
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Synthesis of Heterocyclic Compounds by Ring Transformations of 2-Formyl Pentose Glycals. ResearchGate. Available at: [Link]
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(PDF) 9-Ethyl-9H-carbazole-3-carbaldehyde. ResearchGate. Available at: [Link]
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Formylation. Wikipedia. Available at: [Link]
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Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters. Available at: [Link]
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Carbazole synthesis. Organic Chemistry Portal. Available at: [Link]
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3-Formylindole. Organic Syntheses Procedure. Available at: [Link]
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Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available at: [Link]
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Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. PubMed Central. Available at: [Link]
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A Comparative Guide to Thermogravimetric Analysis (TGA) for Confirming the Thermal Stability of Carbazole Compounds
For researchers, medicinal chemists, and materials scientists, understanding the thermal stability of carbazole derivatives is paramount. These compounds are foundational to innovations in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, as well as in the development of new pharmaceutical agents.[1][2][3] Their performance and shelf-life are intrinsically linked to their ability to withstand thermal stress. Thermogravimetric Analysis (TGA) stands out as the definitive method for quantifying this stability.
This guide provides an in-depth comparison of the thermal properties of various carbazole compounds, grounded in experimental data. We will explore the causality behind experimental choices in TGA, present a robust protocol, and offer insights into interpreting the resulting data to drive your research forward.
The Principle of Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a thermal analysis technique that measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[4][5] In essence, a high-precision balance continuously weighs a sample as it is heated in a furnace.[6][7] This process generates a thermogram, a plot of mass percentage versus temperature, which reveals critical information about the material's thermal stability and composition.[4]
Key events measured by TGA include:
-
Desolvation: Loss of residual solvents or moisture.
-
Decomposition: The breakdown of the chemical structure.
-
Oxidation: Reaction with an oxidizing atmosphere (if present).
By analyzing the temperatures at which mass loss occurs, we can precisely determine a compound's thermal limits.
Interpreting TGA Data: Key Metrics for Stability
A standard TGA output consists of two curves: the TGA curve (mass vs. temperature) and its first derivative, the DTG (Derivative Thermogravimetry) curve, which shows the rate of mass loss.[8] Understanding these curves is essential for evaluating thermal stability.
-
Onset Decomposition Temperature (T_d or T_onset): This is the temperature at which significant thermal decomposition begins. It is a primary indicator of thermal stability; a higher T_d signifies a more stable compound.[8] It is often reported as the temperature at which 5% weight loss occurs (T_d5%).[1]
-
Temperature of Maximum Decomposition Rate (T_max): This corresponds to the peak on the DTG curve and indicates the temperature at which the material degrades most rapidly.[8][9] For compounds with multi-step degradation, multiple T_max peaks will be visible.
-
Residual Mass (% Char Yield): This is the percentage of the initial mass remaining at the end of the experiment. A higher residual mass can indicate the formation of a stable carbonaceous char, which is often desirable in applications requiring fire retardancy.
dot
Caption: Diagram illustrating key thermal stability metrics derived from TGA/DTG curves.
Comparative Analysis of Carbazole Derivatives
The thermal stability of carbazole compounds is highly dependent on their molecular structure. Factors such as molecular weight, rigidity, and the nature of substituents play a crucial role.[10] Introducing rigid aromatic structures or increasing molecular weight through polymerization generally enhances thermal stability.[10]
The following table summarizes TGA data for several carbazole derivatives reported in the literature, providing a clear comparison of their thermal performance.
| Compound/Polymer | T_d (5% weight loss, °C) | Key Structural Features | Application Area | Reference |
| Small Molecules | ||||
| Carbazole-based compound 7a | 291 | Basic carbazole derivative | General Organic Synthesis | [1] |
| Carbazole-based compound 7b | 307 | Modified carbazole derivative | General Organic Synthesis | [1] |
| o-CbzBiz | 393 | Carbazole-Benzimidazole hybrid | OLED Host Material | [11] |
| m-CbzBiz | 371 | Carbazole-Benzimidazole hybrid (meta-linkage) | OLED Host Material | [11] |
| p-CbzBiz | 383 | Carbazole-Benzimidazole hybrid (para-linkage) | OLED Host Material | [11] |
| Polymers | ||||
| Conjugated polymer (P1) | 314 | Conjugated carbazole polymer | Organic Electronics | [1] |
| 3,6-carbazole based platinum(II)–polyyne (36CbzPtP) | >400 | Linear polymer with p-phenylene linkage | Advanced Polymer Systems | [12] |
| 2,7-carbazole based platinum(II)–polyyne (27CbzPtP) | <400 | Linear polymer with m-phenylene linkage | Advanced Polymer Systems | [12] |
| Carbazole and dibenzo[b,d]furan-based HTMs | Up to 400 | Hole-Transporting Material (HTM) structure | Perovskite Solar Cells | [1] |
Analysis of Structure-Stability Relationships:
-
Effect of Linkage Position: A study comparing 3,6-carbazole and 2,7-carbazole-based platinum polymers revealed significantly better thermal stability for the 3,6-linked polymer.[12] The para-linkage in the 3,6-polymer results in a more sterically protected and rigid structure, enhancing its stability compared to the meta-linkage in the 2,7-polymer.[12]
-
Incorporation of Rigid Moieties: The introduction of a rigid benzimidazole moiety into a carbazole structure significantly enhances thermal stability.[11] For example, o-CbzBiz shows a decomposition temperature of 393 °C, which is substantially higher than many simpler carbazole derivatives.[11]
-
Polymerization: Transforming small molecules into polymers is a common strategy to increase thermal stability. Carbazole-based polymers consistently show high decomposition temperatures, often exceeding 300-400 °C, making them suitable for demanding applications in organic electronics.[1][2][12]
Detailed Experimental Protocol for TGA
This protocol provides a self-validating system for obtaining reliable and reproducible TGA data for novel carbazole compounds.
Objective: To determine the thermal decomposition profile of a solid carbazole derivative.
Instrumentation: A standard thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments Q500).[13][14]
Materials:
-
Carbazole compound (5-10 mg)
-
Inert crucibles (alumina or platinum)[1]
-
High-purity nitrogen gas (purge gas)
dot
Caption: Standard experimental workflow for TGA of carbazole compounds.
Step-by-Step Methodology:
-
Sample Preparation:
-
Precisely weigh 5-10 mg of the carbazole compound into an inert TGA crucible.
-
Causality: Using a small sample mass ensures uniform heating and prevents thermal gradients within the sample that could skew decomposition temperatures.[14]
-
-
Instrument Setup:
-
Place the crucible onto the TGA balance mechanism.
-
Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.
-
Causality: An inert nitrogen atmosphere is critical. It prevents oxidative degradation, allowing for the measurement of the material's intrinsic thermal stability.[4][13] Without it, reactions with oxygen would occur at lower temperatures, providing a misleading measure of stability.
-
-
Blank Curve Correction (Self-Validation):
-
Run the full temperature program with an empty crucible before analyzing the sample.
-
Causality: As the furnace heats, the density of the purge gas changes, causing a buoyancy effect that appears as a slight weight gain.[15][16] Subtracting this "blank" curve from the sample curve corrects for this artifact, ensuring the measured weight loss is solely from the sample.
-
-
Thermal Method:
-
Equilibration: Hold the sample at a starting temperature of ~30 °C for 5-10 minutes to allow the temperature and balance to stabilize.
-
Heating Ramp: Increase the temperature at a constant rate, typically 10 °C/min or 20 °C/min, to a final temperature high enough to ensure complete decomposition (e.g., 600-800 °C for organic compounds).[15]
-
Causality: A controlled, linear heating rate is essential for reproducibility and allows for the calculation of kinetic parameters if desired. A rate of 10-20 °C/min provides a good balance between resolution and experiment time.[15]
-
-
Data Analysis:
-
If a blank run was performed, use the instrument software to subtract it from the sample data.
-
Plot the resulting mass percentage versus temperature.
-
Generate the first derivative (DTG) curve to identify the T_max.
-
Determine the T_d (at 5% mass loss), T_max (from the DTG peak), and the final residual mass.
-
Conclusion
Thermogravimetric Analysis is an indispensable tool for the quantitative assessment of the thermal stability of carbazole compounds. By understanding the principles of TGA and adhering to a rigorous, self-validating protocol, researchers can confidently compare the stability of different derivatives. The data clearly shows that structural modifications, such as the strategic placement of linkages and the incorporation of rigid molecular fragments, are effective strategies for enhancing thermal robustness. This knowledge is critical for designing next-generation carbazole-based materials that can meet the demanding performance criteria of advanced electronic and pharmaceutical applications.
References
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Elucidating the thermal degradation of carbazole‐containing platinum–polyyne polymers. ResearchGate. Available from: [Link]
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Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. Available from: [Link]
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How to Interpret a TGA Curve: An Expert Guide. Torontech. Available from: [Link]
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A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./F71. ScienceDirect. Available from: [Link]
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Thermal and Dielectric Stability of Functional Photo-cross-linkable Carbazole-Modified Polypropylene. ACS Applied Polymer Materials. Available from: [Link]
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Thermogravimetric analysis (TGA) curves of compounds 1–5. ResearchGate. Available from: [Link]
-
Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. ResearchGate. Available from: [Link]
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Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. Available from: [Link]
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Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega. Available from: [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available from: [Link]
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Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Available from: [Link]
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Properties, environmental fate and biodegradation of carbazole. PMC - NIH. Available from: [Link]
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Interpreting TGA Curves. METTLER TOLEDO. Available from: [Link]
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Interpreting TGA curves. ResearchGate. Available from: [Link]
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Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. ACS Applied Materials & Interfaces. Available from: [Link]
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Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. ACS Publications. Available from: [Link]
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Efficient Thermally Activated Delayed Fluorescence Conjugated Polymeric Emitters with Tunable Nature of Excited States Regulated via Carbazole Derivatives for Solution-Processed OLEDs. Macromolecules. Available from: [Link]
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Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. The Journal of Physical Chemistry C. Available from: [Link]
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Hole transporting materials for perovskite solar cells and a simple approach for determining the performance limiting factors. RSC Publishing. Available from: [Link]
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Hole-Transporting Materials for Printable Perovskite Solar Cells. MDPI. Available from: [Link]
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Oxime Esters as Efficient Initiators in Photopolymerization Processes. MDPI. Available from: [Link]
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A Researcher's Guide to X-ray Diffraction Analysis of Crystalline Carbazole Derivatives
Introduction: The Structural Significance of Carbazole Derivatives
Carbazole and its derivatives form a vital class of nitrogen-containing heterocyclic compounds, foundational to advancements in pharmaceuticals and materials science.[1][2] Their unique electronic and photophysical properties, stemming from a planar π-conjugated system, make them ideal candidates for applications ranging from drug discovery to organic electronics, including their use in organic light-emitting diodes (OLEDs) and photovoltaics.[2][3][4][5] A precise understanding of their three-dimensional atomic arrangement, achievable through single-crystal X-ray diffraction (XRD), is paramount for establishing structure-activity relationships (SAR) and enabling rational drug and materials design.[1]
This guide provides an in-depth comparison of X-ray diffraction techniques for the structural elucidation of crystalline carbazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to navigate the complexities of crystallographic analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Pillar 1: The Unambiguous Power of Single-Crystal X-ray Diffraction (SC-XRD)
For definitive, atomic-level structural information of a crystalline solid, single-crystal X-ray diffraction (SC-XRD) is the undisputed gold standard.[6][7][8] This technique provides the precise coordinates of each atom within the crystal lattice, revealing crucial details about bond lengths, bond angles, and intermolecular interactions.
The Causality Behind the SC-XRD Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for the success of the next. The overarching goal is to obtain a high-quality single crystal that is representative of the bulk material and suitable for diffraction analysis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 9-Benzyl-9H-carbazole-3-carbaldehyde
As researchers and developers, our focus is often on synthesis and application. However, the life cycle of a chemical does not end with a successful experiment. Responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 9-Benzyl-9H-carbazole-3-carbaldehyde, grounded in an understanding of its chemical nature and associated hazards. The goal is not simply to follow rules, but to build a self-validating system of safety and responsibility within your laboratory.
Hazard Assessment: Understanding the 'Why'
Before we can establish a disposal protocol, we must understand the compound we are handling. The procedural choices outlined below are directly informed by the inherent chemical properties and toxicological profile of this compound and its parent structural class.
Chemical and Physical Profile
A summary of the key identifiers and properties for this compound is essential for proper labeling and handling.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 54117-37-2 | [1][3] |
| Molecular Formula | C20H15NO | [1][2] |
| Molecular Weight | 285.3 g/mol | [1] |
| Appearance | White or light yellow crystalline powder | [2][4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, methanol) | [4] |
Toxicological and Environmental Hazard Evaluation
While one source describes this specific compound as having low toxicity, this statement must be contextualized within the broader data available for its structural class.[4] The Globally Harmonized System (GHS) classification, based on notifications to the European Chemicals Agency (ECHA), provides a more authoritative starting point.
-
GHS Classification: This compound is classified with warnings for Skin Irritation (Category 2) and Serious Eye Irritation (Category 2) .[1][3] The corresponding hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1][3] This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times.
-
Hazards of the Carbazole Core: The parent carbazole ring system is a known point of toxicological concern. Carbazoles are recognized as mutagenic and toxic, and their release into the environment is a significant health concern.[5] Furthermore, the parent compound, carbazole, is classified as being very toxic to aquatic life with long-lasting effects and is a suspected carcinogen.[6][7][8] Due to these established risks associated with the core structure, this compound must be treated as a hazardous substance with potential for environmental harm.
Core Directive: Based on this assessment, all waste streams containing this compound must be classified and handled as hazardous chemical waste . Under United States regulations, this falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10] Under no circumstances should this chemical or its waste be discharged into drains or disposed of in regular trash. [4][11]
Operational Disposal Protocol: The 'How'
This section provides the step-by-step methodology for safely managing waste from the point of generation to its final disposition.
Personal Protective Equipment (PPE)
Based on the GHS hazard statements, direct contact must be avoided. The following PPE is mandatory when handling the compound or its waste:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[3][4]
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[3][4]
-
Skin and Body Protection: A standard laboratory coat should be worn.[4]
-
Work Environment: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]
Waste Segregation and Containerization
Proper segregation is crucial to prevent unintended chemical reactions and to ensure the waste is accepted by a licensed disposal facility.[10][12]
Step 1: Identify Waste Streams Categorize all waste contaminated with this compound into one of the following streams:
-
Solid Waste: Unused or expired reagent, contaminated weighing paper, spill cleanup materials, and other solid items.
-
Liquid Waste: Reaction mixtures, solutions in organic solvents, and solvent rinses of contaminated glassware.
-
Contaminated Labware: Empty vials, pipette tips, and other disposable items that came into direct contact with the chemical.
Step 2: Use Designated Waste Containers
-
Solid and Liquid Waste: Use separate, dedicated, and leak-proof hazardous waste containers made of a compatible material like high-density polyethylene (HDPE).[12]
-
Container Integrity: Ensure containers have secure, sealing lids. Per EPA regulations, waste containers must remain closed at all times except when actively adding or removing waste.[9][13]
-
Contaminated Labware: Collect in a puncture-resistant container lined with a heavy-duty plastic bag.
Step 3: Label Containers Correctly Proper labeling is a key component of RCRA compliance. Each container must be clearly marked with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Irritant," "Environmental Hazard")
-
The date accumulation started.
Emergency Spill Management
In the event of a small-scale laboratory spill, follow this procedure:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect Yourself: Don appropriate PPE, including respiratory protection if the material is dusty and not in a fume hood.
-
Containment & Cleanup:
-
Collect Waste: Place all contaminated cleanup materials into a designated hazardous waste container and label it appropriately.[12]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department, in line with your laboratory's Chemical Hygiene Plan.
Final Disposal Pathway
Laboratory-generated hazardous waste must follow a "cradle-to-grave" management system.[9] This means its journey is tracked from your lab to its final, safe destruction. The workflow below illustrates this process.
Caption: Waste Disposal Workflow from Lab Generation to Final Disposition.
The primary method for final disposal of this type of organic chemical waste is high-temperature incineration in a licensed hazardous waste facility.[6][14] This process ensures the complete destruction of the compound, preventing its release into the environment. Your institution's EHS department will manage the engagement with a certified vendor for this service.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3091534, 9-Benzylcarbazole-3-carboxaldehyde. Available at: [Link]
-
Jyothi, K., et al. (2017). Properties, environmental fate and biodegradation of carbazole. 3 Biotech. Available at: [Link]
-
ChemBK (2024). This compound. Available at: [Link]
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Purdue University (Date not available). Hazardous Waste Disposal Guidelines. Available at: [Link]
-
Tu, J., et al. (2025). Polyhalogenated carbazoles in the environment: Analysis, origins, occurrence, and toxicity. Environmental Pollution. Available at: [Link]
-
Carl ROTH (Date not available). Safety Data Sheet: Carbazole. Available at: [Link]
-
U.S. Environmental Protection Agency (Date not available). Proper Handling of Hazardous Waste Guide. Available at: [Link]
-
U.S. Environmental Protection Agency (2022). Hazardous Waste. Available at: [Link]
-
AEG Environmental (2016). Best Practices for Hazardous Waste Disposal. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA) (Date not available). Hazardous Chemicals in Laboratories Standard. Available at: [Link]
Sources
- 1. 9-Benzylcarbazole-3-carboxaldehyde | C20H15NO | CID 3091534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 54117-37-2 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. pfw.edu [pfw.edu]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. carlroth.com [carlroth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epa.gov [epa.gov]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
